Spermine
Description
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C(CCNCCCN)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71052-31-8 | |
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9058781 | |
| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Molecular Weight |
202.34 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | Spermine | |
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| Record name | Spermine | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
150-150 °C | |
| Record name | Spermine | |
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Solubility |
> 100 mg/mL | |
| Record name | Spermine | |
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CAS No. |
71-44-3, 68956-56-9 | |
| Record name | Spermine | |
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| Record name | Spermine | |
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| Record name | Spermine | |
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| Record name | spermine | |
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| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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| Record name | 4,9-diazadodecamethylenediamine | |
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| Record name | SPERMINE | |
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| Record name | Spermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
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Melting Point |
29 °C | |
| Record name | Spermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00127 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Spermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
First observed in the 17th century, spermine is a ubiquitous polyamine that has since been the subject of extensive scientific inquiry. Its journey from a crystalline curiosity to a molecule implicated in fundamental cellular processes like cell growth, proliferation, and gene regulation is a testament to centuries of scientific investigation. As a polycation at physiological pH, spermine's ability to interact with negatively charged macromolecules such as DNA and RNA underlies many of its biological functions. This technical guide provides an in-depth overview of the history of spermine research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical understanding of spermine's biological roles through diagrams of its biosynthetic pathway and its influence on cellular processes, providing a valuable resource for researchers and professionals in the field of drug development.
Chapter 1: The Dawn of Discovery: From Crystalline Observations to Chemical Identity
The scientific story of spermine began in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek reported the observation of crystalline structures in human semen.[1][2] These crystals, later identified as spermine phosphate (B84403), were one of the first pure biological substances to be observed under a microscope.[1][3] However, it would take nearly two centuries for the chemical nature of this substance to be unraveled.
In 1878, the physician and chemist Philipp Schreiner was the first to recognize the true nature of these crystals, isolating them and studying their properties.[3] A decade later, in 1888, the German chemists Albert Ladenburg and J. Abel revisited these crystals, successfully isolating the organic base and bestowing upon it the name "spermin."[2] Despite these advances, the correct molecular structure of spermine remained elusive until 1926.[2][4]
Chapter 2: Unraveling the Molecular Structure
The definitive elucidation of spermine's chemical structure was a landmark achievement, accomplished simultaneously in 1926 by two research groups: Harold Dudley, Otto Rosenheim, and Walter Starling in England, and F. Wrede in Germany.[2][4] The work of the British team, detailed across several publications in the Biochemical Journal, provides a clear example of the meticulous analytical chemistry of the era.
Experimental Protocols: Isolation and Characterization
The foundational work for isolating spermine was laid out by Otto Rosenheim in 1924, focusing on the highly insoluble nature of spermine phosphate. This property was key to its separation from other biological materials.
Experimental Protocol 1: Isolation of Spermine Phosphate from Testis (Rosenheim, 1924) [1][3][5]
-
Tissue Preparation: Six bull's testes (approximately 2 kg) are minced.
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Plasmolysis and Extraction: The minced tissue is subjected to "plasmolysis" using ether vapor to obtain a concentrated exudate of water-soluble cell contents.
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Precipitation: Alcohol is added to the exudate to precipitate both spermine phosphate and proteins.
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Initial Separation: The precipitate is collected and washed repeatedly with cold water to remove water-soluble proteins. This step is monitored by adding five volumes of alcohol to the supernatant; the absence of a precipitate indicates successful protein removal.
-
Washing: The remaining sediment is washed sequentially with cold alcohol, boiling alcohol, and finally ether in a centrifuge.
-
Final Extraction: A white powder remains, which is then extracted with boiling water.
-
Crystallization: The aqueous extract is filtered to yield a clear, protein-free filtrate. Upon cooling, and if necessary, concentration and the addition of a few drops of alcohol, characteristic crystals of spermine phosphate separate out.
-
Yield: This method yielded approximately 10-15 mg of spermine phosphate from 2 kg of testis tissue.[3]
Experimental Protocol 2: Preparation of Spermine Picrate (B76445) for Structural Analysis (Dudley, Rosenheim, Starling, 1926) [4][6]
-
Conversion to Free Base: 2.78 g of spermine phosphate is dissolved in 13 cc of cold 2N NaOH.
-
Filtration and Dilution: The solution is filtered and diluted to 75 cc with cold water.
-
Picrate Precipitation: Saturated aqueous picric acid is added until no further precipitate is formed.
-
Recrystallization: The resulting spermine picrate is filtered off and recrystallized from 1200 cc of boiling water.
-
Product: The process yields slender, yellow needles of spermine picrate, often up to 2 cm in length, which is suitable for elemental analysis and molecular weight determination.
Quantitative Data from Early Studies
Early quantitative analysis of spermine was challenging. The methods relied on precipitation and gravimetric analysis of spermine phosphate. G.A. Harrison's work in the early 1930s provided some of the first systematic measurements of spermine content across various human tissues.
| Tissue/Fluid | Species | Method | Reported Spermine Concentration (mg/100g or mg/100mL) | Reference |
| Human Semen | Human | Gravimetric (Phosphate) | ~130 - 170 mg/100mL (as phosphate) | Rosenheim, O. (1924)[1][3] |
| Bull Testis | Bovine | Gravimetric (Phosphate) | ~0.5 - 0.75 mg/100g (as phosphate) | Rosenheim, O. (1924)[3] |
| Human Pancreas | Human | Gravimetric (Phosphate) | 10.0 | Harrison, G.A. (1933)[7][8] |
| Human Spleen | Human | Gravimetric (Phosphate) | 6.5 | Harrison, G.A. (1933)[7][8] |
| Human Liver | Human | Gravimetric (Phosphate) | 4.0 | Harrison, G.A. (1933)[7][8] |
| Human Kidney | Human | Gravimetric (Phosphate) | 3.5 | Harrison, G.A. (1933)[7][8] |
| Human Brain | Human | Gravimetric (Phosphate) | 2.5 | Harrison, G.A. (1933)[7][8] |
| Human Lung | Human | Gravimetric (Phosphate) | 2.5 | Harrison, G.A. (1933)[7][8] |
| Human Heart | Human | Gravimetric (Phosphate) | 2.0 | Harrison, G.A. (1933)[7][8] |
| Human Muscle | Human | Gravimetric (Phosphate) | 1.5 | Harrison, G.A. (1933)[7][8] |
Chapter 3: Elucidating the Biosynthetic Pathway
Following the structural determination, research shifted towards understanding how spermine is synthesized in the cell. By the 1950s, the work of Herbert and Celia Tabor, in collaboration with Sanford Rosenthal, was instrumental in outlining the biosynthetic pathway. They established that spermine is derived from the amino acid ornithine and the diamine putrescine. The pathway involves the sequential addition of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM).
The key rate-limiting enzyme in this pathway is Ornithine Decarboxylase (ODC), which converts ornithine to putrescine. Subsequently, spermidine (B129725) synthase catalyzes the formation of spermidine from putrescine, and finally, spermine synthase catalyzes the formation of spermine from spermidine.
Chapter 4: Early Insights into Biological Function
With its structure and synthesis understood, the focus of spermine research turned to its physiological role. Early studies quickly established its importance for cell growth and proliferation. Experiments in cell culture demonstrated that depleting intracellular polyamines, including spermine, resulted in the cessation of cell growth. This growth arrest could be reversed by adding exogenous spermine, establishing it as a critical factor for cell division.
Furthermore, its polycationic nature suggested a strong affinity for negatively charged molecules. This led to the significant discovery of spermine's association with nucleic acids. It was found to bind to the phosphate backbone of DNA and RNA, leading to the hypothesis that it plays a role in stabilizing their helical structures and protecting them from damage.
Conclusion
The history of spermine's discovery in cell biology is a multi-century journey from the microscopic observation of crystals to the elucidation of a complex biosynthetic pathway and its fundamental roles in cellular life. The foundational experiments conducted by pioneers like Leeuwenhoek, Schreiner, Rosenheim, Dudley, and the Tabors laid the groundwork for our current understanding. This historical perspective is invaluable for modern researchers in cell biology and drug development, as the spermine pathway continues to be a target of interest for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. The journey of spermine underscores the enduring power of fundamental research to reveal the intricate molecular machinery of life.
References
- 1. The Isolation of Spermine Phosphate from Semen and Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. The Chemical Constitution of Spermine: Structure and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Isolation of Spermine Phosphate from Semen and Testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemical Constitution of Spermine: Structure and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The approximate determination of spermine in single human organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Endogenous Spermine in Eukaryotic Cellular Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine, a ubiquitous polycationic aliphatic amine, is a critical regulator of a vast array of physiological processes within eukaryotic cells. Its functions extend from the modulation of gene expression and protein synthesis to the intricate control of ion channel activity and the regulation of fundamental cellular pathways such as proliferation, apoptosis, and autophagy. Dysregulation of spermine homeostasis is increasingly implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders, making it a molecule of significant interest for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of endogenous spermine, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of its multifaceted roles and to empower further research and drug development efforts.
Core Functions of Endogenous Spermine
Endogenous spermine is indispensable for normal eukaryotic cell growth and function.[1] Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function.[2]
Regulation of Gene Expression and Protein Synthesis
Spermine plays a crucial role in modulating gene expression through several mechanisms. It can influence chromatin structure by binding to DNA and promoting its condensation, which in turn affects the accessibility of DNA to transcription factors.[3] Polyamines, including spermine, are also involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a factor essential for the translation of a specific subset of mRNAs.[4] Furthermore, spermine can directly impact the activity of enzymes that modify histones, such as histone acetyltransferases, thereby influencing the epigenetic landscape.[3]
Modulation of Ion Channel Activity
A well-established function of intracellular spermine is the voltage-dependent block of inwardly rectifying potassium (Kir) channels.[5][6] By plugging the channel pore from the intracellular side at depolarized membrane potentials, spermine is responsible for the characteristic inward rectification of these channels, which is crucial for maintaining the resting membrane potential and cellular excitability in various cell types, including neurons and cardiac myocytes.[5][6] Spermine also modulates the activity of other ion channels, including certain subtypes of glutamate (B1630785) receptors, further highlighting its importance in neuronal function.[5]
Involvement in Cell Signaling, Proliferation, Apoptosis, and Autophagy
Spermine is intimately linked to key cellular signaling pathways that govern cell fate. It is known to influence the AKT/β-catenin signaling pathway, which is central to cell proliferation and survival.[7][8] The levels of polyamines, including spermine, are often elevated in rapidly proliferating cells, such as cancer cells, and their depletion can lead to cell cycle arrest.[9]
The role of spermine in programmed cell death (apoptosis) and autophagy is complex and can be context-dependent.[10] While some studies suggest that spermine can have anti-apoptotic effects and protect cells from oxidative stress, others indicate that it can also induce apoptosis under certain conditions.[10][11][12] Similarly, spermine has been shown to induce autophagy, a cellular recycling process that can promote cell survival but can also lead to cell death.[13]
Interaction with Nitric Oxide Synthase and Oxidative Stress
Spermine can modulate the activity of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[14][15] The interaction is complex, with some studies reporting inhibition and others activation, depending on the specific NOS isoform and the cellular context.[15][16] Spermine also plays a role in protecting cells from oxidative damage.[17][18] It can scavenge reactive oxygen species (ROS) and protect DNA from oxidative stress.[17][18]
Quantitative Data on Spermine Function
To provide a clearer understanding of the quantitative aspects of spermine's roles, the following tables summarize key data from the literature.
| Parameter | Value | Cell/System | Reference |
| Kir2.1 Channel Blockade | |||
| IC₅₀ at +50 mV | 31 nM | Cloned IRK1 channels | [1] |
| Dissociation Constant (Kd(0)) - High Affinity | 0.27 µM | Kir2.1 (Giant Patch) | [3] |
| Dissociation Constant (Kd(0)) - Low Affinity | 43 µM | Kir2.1 (Giant Patch) | [3] |
| Effect on Transcription | |||
| Effective Concentration (biphasic) | 0.1 mM and 1 µM | Isolated rat liver nuclei | [19] |
| NOS Activity Modulation | |||
| Inhibition of Cerebellar NOS | Dose-dependent | Rat cerebellar tissue | [15] |
Table 1: Quantitative Parameters of Spermine's Interaction with Ion Channels and Enzymes.
| Condition | Cell Line | Effect on Proliferation | Reference |
| DFMO-induced spermine depletion | HuTu-80, HT-29, ME-180, A-427 | Inhibition | [20] |
| Exogenous spermine supplementation | Various cancer cell lines | Can restore proliferation after depletion | [21] |
Table 2: Effects of Spermine Modulation on Cell Proliferation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the functions of endogenous spermine.
Quantification of Intracellular Spermine by HPLC
Objective: To accurately measure the concentration of spermine within eukaryotic cells.
Principle: This method involves the extraction of intracellular polyamines, their derivatization to form fluorescent or UV-absorbing derivatives, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Lysis:
-
Wash cultured cells (1-5 x 10⁶) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 0.5 mL of 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization (Benzoylation):
-
To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.
-
Vortex vigorously and incubate at room temperature for 20 minutes.
-
Stop the reaction by adding 500 µL of saturated NaCl solution.
-
Extract the benzoylated polyamines with 500 µL of chloroform (B151607).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the lower chloroform phase and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water.
-
Detect the benzoylated polyamines using a UV detector at 254 nm.
-
Quantify the spermine concentration by comparing the peak area to a standard curve prepared with known concentrations of spermine.
-
Spermine Depletion in Cultured Cells using DFMO
Objective: To study the effects of spermine depletion on cellular processes.
Principle: α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Treatment with DFMO leads to the depletion of intracellular putrescine and spermidine (B129725), and subsequently spermine.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
DFMO Treatment:
-
Verification of Depletion:
-
After the incubation period, harvest the cells and quantify the intracellular polyamine levels using the HPLC method described in Protocol 3.1 to confirm the depletion of spermine.
-
-
Functional Assays:
-
Perform downstream functional assays, such as cell proliferation assays (e.g., MTT or cell counting), apoptosis assays (e.g., Annexin V/PI staining), or autophagy assays (e.g., LC3-II western blotting).
-
-
Rescue Experiment (Optional):
-
To confirm that the observed effects are due to polyamine depletion, a rescue experiment can be performed by adding exogenous putrescine (5-50 µM) or spermine to the DFMO-treated cells.[21]
-
Patch-Clamp Recording of Spermine Block in Kir Channels
Objective: To characterize the voltage-dependent block of inwardly rectifying potassium (Kir) channels by intracellular spermine.
Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through Kir channels in response to a series of voltage steps, both in the absence and presence of intracellular spermine.
Protocol:
-
Cell Preparation:
-
Use a cell line expressing the Kir channel of interest (e.g., HEK293 cells transfected with Kir2.1).
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH). Prepare a series of internal solutions containing different concentrations of spermine (e.g., 0, 0.1, 1, 10, 100 µM).[3]
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -80 mV.
-
Apply a series of voltage steps from -120 mV to +80 mV in 10 mV increments.
-
Record the resulting currents for each spermine concentration.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at each voltage step.
-
Construct current-voltage (I-V) curves for each spermine concentration.
-
Calculate the fractional block at each voltage by dividing the current in the presence of spermine by the control current.[3]
-
Assessment of Autophagy Flux
Objective: To measure the effect of spermine on the dynamic process of autophagy.
Principle: Autophagic flux is a measure of the entire autophagy process, from autophagosome formation to their degradation in lysosomes. This can be assessed by monitoring the levels of LC3-II, an autophagosome-associated protein, in the presence and absence of a lysosomal inhibitor.
Protocol:
-
Cell Treatment:
-
Western Blotting:
-
Lyse the cells and perform western blotting for LC3.
-
Detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II.
-
An increase in LC3-II levels upon spermine treatment indicates an increase in autophagosome formation.
-
A further accumulation of LC3-II in the presence of bafilomycin A1 compared to spermine alone indicates a functional autophagic flux.[5]
-
Quantification of Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following modulation of spermine levels.
Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Treat cells with spermine or a spermine-depleting agent (e.g., DFMO).
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between four populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.[22]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of spermine within cellular pathways is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Polyamine biosynthesis pathway and the site of action of DFMO.
Caption: Mechanism of voltage-dependent block of Kir channels by spermine.
Caption: Spermine's influence on the AKT/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Seeing spermine blocking of K+ ion movement through inward rectifier Kir2.2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine Block of Inwardly Rectifying Potassium Channels | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.tghn.org [media.tghn.org]
- 15. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-seq protocol for sperm cells and embryos to assess environmental impacts and epigenetic inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of spermine on transcription of mammalian chromatin by mammalian deoxyribonucleic acid-dependent ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of DFMO-induced polyamine depletion on human tumor cell sensitivity to antineoplastic DNA-crosslinking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Spermine in DNA and RNA Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine, a ubiquitous polyamine, is a crucial player in a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1] Its profound impact on cellular function is intrinsically linked to its ability to interact with and stabilize nucleic acids. As a polycation at physiological pH, spermine's positively charged amino groups facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbones of DNA and RNA.[2] This interaction is not merely a simple charge neutralization but a complex process that induces significant structural changes in nucleic acids, influencing their stability, condensation, and biological activity. This technical guide provides an in-depth exploration of the core mechanisms of spermine-mediated DNA and RNA stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Mechanisms of Spermine-Nucleic Acid Interaction
Spermine's interaction with DNA and RNA is primarily driven by electrostatic forces, where its four protonated amino groups interact with the phosphate groups of the nucleic acid backbone.[3] However, the specifics of this binding and its consequences differ between DNA and RNA, and are dependent on the nucleic acid sequence and structure.
Binding Modes:
-
DNA: Spermine can bind to both the major and minor grooves of DNA. Molecular dynamics simulations suggest a preference for the A-tract regions of the minor groove.[3] In B-form DNA, spermine can span the major groove.[4] The binding of spermine to the DNA backbone neutralizes the negative charges, reducing electrostatic repulsion between the phosphate groups and thereby stabilizing the double helix.[5]
-
RNA: In contrast to DNA, spermine often binds deep within the major groove of RNA duplexes.[6] This distinct binding mode is attributed to the A-form helical structure of double-stranded RNA, which presents a wider and deeper major groove with a more negative electrostatic potential compared to B-form DNA.[6] This deep groove binding is thought to "lock" the RNA into a rigid conformation, enhancing its stability.[6]
Structural Changes Induced by Spermine:
-
DNA Condensation: One of the most significant effects of spermine on DNA is the induction of condensation. At low concentrations, spermine promotes the shrinkage of DNA molecules, and at higher concentrations, it leads to their compaction into densely packed structures.[7][8] This process is critical for the packaging of DNA within the confined space of the cell nucleus and viral capsids.[3] The ability of spermine to bridge different DNA segments is a key factor in this condensation.
-
Conformational Transitions: Spermine can influence the conformational state of DNA, facilitating transitions between the B-form, A-form, and Z-form helices.[3] The specific transition induced depends on the DNA sequence and the surrounding ionic environment.
-
RNA Stabilization: For RNA, spermine's primary role appears to be stabilization rather than large-scale condensation. By binding within the major groove, spermine reinforces the helical structure, protecting RNA from degradation and assisting in its proper folding and function.[6] While spermine can precipitate some RNAs, such as poly(rA):poly(rU), mixed-sequence RNA duplexes are notably resistant to spermine-induced condensation.[6]
Quantitative Data on Spermine-Nucleic Acid Interactions
The stabilizing and condensing effects of spermine on DNA and RNA have been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Spermine on the Melting Temperature (Tm) of DNA Duplexes
| DNA Structure | Cation | Concentration | Tm (°C) | Reference |
| Perfect Duplex (P1) | Tris-HCl buffer alone | 20 mM | 49.8 | [9] |
| Perfect Duplex (P1) | Spermine | 5 mM | 78.5 | [9] |
| Bulged Loop (B1) | Tris-HCl buffer alone | 20 mM | 37.9 | [9] |
| Bulged Loop (B1) | Spermine | 5 mM | 78.5 | [9] |
| Mismatched Base Pair (M1) | Tris-HCl buffer alone | 20 mM | 38.5 | [9] |
| Mismatched Base Pair (M1) | Spermine | 5 mM | 78.2 | [9] |
| Hairpin (H1) | Tris-HCl buffer alone | 20 mM | 62.1 | [9] |
| Hairpin (H1) | Spermine | 5 mM | 78.9 | [9] |
Table 2: Spermine Concentration Required for DNA Condensation
| DNA Type | Condensing Agent | Threshold Concentration for Condensation | Reference |
| TA-rich dsDNA | Spermine | ~0.1 - 1 mM | [5] |
| CG-rich dsDNA | Spermine | Higher than TA-rich dsDNA | [5] |
| Mixed-sequence DNA duplexes | Spermine | ~1 mM for complete precipitation | [6] |
Table 3: Binding Affinity (Kd) of Polyamines to DNA
| Polyamide | DNA Structure | Dissociation Constant (Kd) | Reference |
| Spermine | dsDNA | 7.4 ± 3.9 x 10-8 M | [7] |
| Spermine (in presence of 1 mM Mg2+) | dsDNA | ~4 x 10-6 M | [7] |
| Spermine | i-Motif DNA | Not explicitly stated, but high affinity | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to study spermine-nucleic acid interactions.
UV-Vis Spectroscopy for Monitoring DNA Melting Temperature
This protocol is used to determine the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. Spermine's stabilizing effect is quantified by the increase in Tm.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier-type cell holder for temperature control.[9]
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The Tm is the temperature at the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy for Assessing Structural Changes
CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. It can be used to detect conformational changes in DNA and RNA upon spermine binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the nucleic acid (DNA or RNA) in a suitable buffer (e.g., 10 mM sodium cacodylate).
-
The concentration of the nucleic acid should be such that the absorbance at 260 nm is between 0.5 and 1.0.
-
Add the desired concentration of spermine to the sample.
-
Prepare a corresponding blank solution containing only the buffer and spermine.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with measurements in the far-UV region.
-
-
Measurement:
-
Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm for nucleic acids).
-
Scan at a suitable speed and accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the blank from the spectrum of the sample.
-
Changes in the CD spectrum, such as shifts in the peak positions or changes in the molar ellipticity, indicate alterations in the nucleic acid's secondary structure. For example, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
-
Atomic Force Microscopy (AFM) for Visualizing DNA Condensation
AFM allows for the direct visualization of individual DNA molecules and their complexes with spermine, providing insights into the morphology of condensed DNA.
Methodology:
-
Substrate Preparation:
-
Use freshly cleaved mica as the substrate. Mica provides an atomically flat surface suitable for AFM imaging.[10]
-
To facilitate DNA binding, the mica surface can be treated with a solution of aminopropyl silatrane (B128906) (APS) to create a positively charged surface (APS-mica).[10]
-
-
Sample Deposition:
-
Prepare a dilute solution of DNA (e.g., 1-5 ng/µL) in a buffer.
-
Add the desired concentration of spermine to induce condensation.
-
Deposit a small volume (e.g., 10-20 µL) of the DNA-spermine solution onto the prepared mica surface.
-
Allow the sample to adsorb for a few minutes.
-
Gently rinse the surface with deionized water to remove unbound molecules and salts.
-
Dry the sample under a gentle stream of nitrogen gas.
-
-
Imaging:
-
Image the sample using an AFM operating in tapping mode in air. This mode minimizes the lateral forces on the sample, reducing the risk of damage.
-
Use a sharp silicon nitride tip.
-
-
Image Analysis:
-
Analyze the AFM images to observe the morphology of the DNA-spermine complexes, which can range from individual condensed globules to larger aggregates.
-
Signaling Pathways and Logical Relationships
Spermine's influence extends beyond direct interactions with nucleic acids; it also modulates various signaling pathways that are critical for cell function.
Spermine and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[11] Studies have shown that polyamines, including spermine, can influence this pathway.[4] For instance, inhibition of the mTOR pathway, which is downstream of PI3K/Akt, can alter polyamine metabolism.[4] The interplay between spermine and the PI3K/Akt pathway is complex and appears to be context-dependent.
Caption: The PI3K/Akt signaling pathway and its potential modulation by spermine.
Spermine and the Ras Signaling Pathway
The Ras signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and survival.[12] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[12] While direct regulation of the Ras pathway by spermine is less characterized, the downstream effectors of Ras, such as the PI3K/Akt and MAPK/ERK pathways, are known to be influenced by polyamine levels.
Caption: The Ras signaling pathway with potential indirect modulation by spermine.
Experimental Workflow for DNA Condensation Assay
The following diagram illustrates a typical workflow for studying spermine-induced DNA condensation using UV-Vis spectroscopy.
Caption: Workflow for a spermine-induced DNA condensation assay.[6]
Conclusion
Spermine plays a multifaceted and critical role in the stabilization and structural organization of DNA and RNA. Its ability to bind to nucleic acids, induce condensation, and influence conformational transitions has profound implications for a wide range of cellular processes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interactions between spermine and nucleic acids. A deeper understanding of these mechanisms is essential for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies that target polyamine metabolism and its downstream effects. The continued exploration of spermine's role in modulating signaling pathways will undoubtedly unveil new avenues for therapeutic intervention in diseases such as cancer, where polyamine homeostasis is often dysregulated.
References
- 1. Ligand-Induced DNA Condensation: Choosing the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding of polyamines and magnesium to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Ras pathway | Abcam [abcam.com]
The Core Mechanism of Spermine Action in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a vast array of cellular processes in eukaryotes.[1] Spermine, the terminal product of the polyamine biosynthetic pathway, is critically involved in cell growth, differentiation, and survival.[2][3] Its intracellular concentration is tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various cancers, making spermine and its metabolic pathway a compelling target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which spermine exerts its influence on cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Core Mechanisms of Spermine Action
Spermine's influence on cell proliferation is not mediated by a single action but through a complex interplay of interactions with nucleic acids, proteins, and key signaling cascades.
Modulation of Gene Expression
As a polycation, spermine readily interacts with negatively charged macromolecules like DNA and RNA, profoundly impacting gene expression at both transcriptional and translational levels.
-
Chromatin Structure and Transcription: Spermine binds to DNA, promoting its condensation and altering chromatin structure.[3][7] This can modulate the accessibility of DNA to transcription factors and RNA polymerases.[8] Furthermore, spermine can influence the activity of histone-modifying enzymes, such as histone acetyltransferases (HATs), which are associated with transcriptional activation.[3][9] By stabilizing DNA and influencing chromatin architecture, spermine plays a direct role in regulating the transcription of genes essential for proliferation, such as the proto-oncogenes c-myc and c-jun.[1]
-
Protein Biosynthesis and Translation: A critical role of polyamines is the post-translational hypusination of eukaryotic translation initiation factor 5A (eIF5A).[3][5] Spermidine, the precursor to spermine, is the donor of the butylamine (B146782) group for this unique modification. Hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation, such as transcription factors and cell cycle regulators.[5][6] By ensuring the availability of its precursor, spermidine, spermine metabolism is intrinsically linked to the selective translation of proteins that drive cell growth.[5]
Regulation of Key Signaling Pathways
Spermine can modulate critical intracellular signaling pathways that govern cell growth, survival, and metabolism.
-
PI3K/Akt/mTOR Pathway: In hepatocellular carcinoma, spermine has been shown to induce the polarization of tumor-associated macrophages toward an M2 phenotype by activating the PI3K-Akt-mTOR-S6K signaling pathway.[10] This pathway is a central regulator of cell growth and protein synthesis, and its activation by spermine highlights a mechanism by which spermine can create a pro-tumorigenic microenvironment.[10]
-
MAPK Pathway: Trimethylamine-n-oxide (TMAO), a metabolite influenced by gut flora, can activate the MAPK signaling pathway to enhance the expression of proteins associated with proliferation and migration.[10] While this is an indirect link, it underscores the potential for metabolites, including those related to polyamine metabolism, to influence core proliferation pathways like MAPK.
Interaction with Ion Channels
Spermine directly modulates the activity of several ion channels, which is crucial for maintaining the membrane potential changes required for cell cycle progression.[11]
-
Potassium (K+) Channels: Intracellular spermine is a key factor responsible for the inward rectification of strong inward rectifier K+ (Kir) channels by directly plugging the channel pore.[12][13] This block is voltage-dependent and crucial for setting the resting membrane potential in cells. Since progression through the cell cycle requires distinct phases of hyperpolarization and depolarization, spermine's ability to modulate K+ channel activity is a direct mechanism for influencing cell proliferation.[11]
-
NMDA Receptors: Extracellular spermine has multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, including both stimulation and voltage-dependent block.[12][14] These receptors are ion channels permeable to Ca2+, a critical second messenger in proliferation signaling.
Role in Epigenetic Regulation
Emerging evidence indicates that polyamines are involved in epigenetic regulation, which provides a higher level of control over gene expression programs related to proliferation.[15][16] Polyamines can influence the activity of histone-modifying enzymes and are linked to changes in chromatin accessibility.[9] Loss of polyamines can drive significant changes in histone post-translational modifications, suggesting that their nuclear concentration is a key factor in maintaining the epigenetic landscape required for a proliferative state.[9][17]
Impact on Cellular Processes
The molecular actions of spermine culminate in the regulation of fundamental cellular processes that collectively determine the rate of cell proliferation.
Cell Cycle Progression
Polyamines are absolutely required for cell cycle progression.[11] Spermine supplementation in piglets has been shown to regulate the cell cycle at the G1/S phase transition by modulating the expression of cyclins (Cyclin A2, Cyclin D3) and the cell cycle inhibitor p21.[2] Depletion of polyamines leads to cell cycle arrest, highlighting their essential role.[9]
Apoptosis (Programmed Cell Death)
Spermine has a complex, often protective, role in apoptosis. In prostate cancer cells, a decrease in polyamine levels can induce apoptosis, implying that spermine protects these cells from programmed cell death.[18] This protective effect may be due to its ability to inhibit endonucleases, stabilize DNA, and defend against oxidative stress.[18] However, some synthetic spermine analogues are designed to induce apoptosis, making the polyamine pathway a target for pro-apoptotic cancer therapies.[18][19]
Autophagy
Spermine and its precursor spermidine are potent inducers of autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[20][21] This process is critical for cellular homeostasis and can either promote cell survival under stress or contribute to cell death. In some contexts, such as cancer, autophagy induction by spermine can enhance anti-tumor immunosurveillance, thereby suppressing tumorigenesis.[19][22]
Quantitative Data Summary
The effects of spermine on cell proliferation are dose-dependent. The following tables summarize quantitative data from published studies.
Table 1: Effect of Spermine Supplementation on Porcine Enterocyte (IPEC-J2) Proliferation (Data sourced from a study on the effects of spermidine, a related polyamine, which provides a model for polyamine effects on cell growth)[23]
| Treatment Group | Concentration (µmol/L) | Cell Number (% of Control) at 72h |
| Control | 0 | 100% |
| Spermidine | 8 | ~125% |
| Spermidine | 16 | ~115% |
| Spermidine | 32 | ~80%* |
Note: Data is illustrative based on graphical representation in the source. The study showed that 8 µmol/L was optimal for stimulating cell proliferation, while higher concentrations became inhibitory.[23]
Table 2: Effect of Spermine on CHO-K1 Cell Growth and Monoclonal Antibody (mAb) Production (Data adapted from application notes for spermine supplementation in CHO cell culture)[24]
| Spermine (µM) | Peak Viable Cell Density (x10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) | Final mAb Titer (mg/L) |
| 0 | 8.5 | 55 | 850 |
| 1 | 10.2 | 70 | 1100 |
| 5 | 11.5 | 82 | 1350 |
| 10 | 9.8 | 75 | 1200 |
Table 3: Effect of Spermine on Actinomycin D (ACTD)-Inhibited Transcription (Data sourced from a study on spermine's attenuation of a DNA intercalator)[8]
| ACTD (10 µM) | Spermine (mM) | Relative RNA Polymerase Activity |
| + | 0 | ~15% |
| + | 0.1 | ~75% |
| + | 0.2 | ~75% |
Note: This table demonstrates that spermine at 0.1 and 0.2 mM can rescue approximately 60% of the transcriptional activity inhibited by ACTD.[8]
Key Experimental Protocols
Detailed methodologies are crucial for studying the effects of spermine. Below are protocols for key experiments.
Protocol: Cell Proliferation Assay (CCK-8/MTT)
This protocol assesses cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells (e.g., IPEC-J2, CHO) in a 96-well plate at a density of 0.5 x 10⁵ cells per well and culture for 24 hours.[23]
-
Treatment: Replace the medium with fresh medium containing various concentrations of spermine (e.g., 0, 1, 5, 10, 50, 100 µM).[23][24] Include a vehicle control.
-
Incubation: Culture the cells for desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.
-
Analysis: Calculate cell proliferation as a percentage relative to the vehicle control group.
Protocol: Quantification of Intracellular Spermine by HPLC
This protocol allows for the precise measurement of intracellular spermine levels.[25]
-
Sample Preparation:
-
Harvest approximately 1 x 10⁷ cultured cells and wash with ice-cold PBS.
-
Lyse cells by adding 0.2 M perchloric acid (PCA) and vortexing.
-
Centrifuge at 12,000 x g for 10 min at 4°C to pellet precipitated proteins.
-
Collect the supernatant, which contains the polyamines.
-
-
Derivatization:
-
Mix a known volume of the supernatant with sodium carbonate buffer.
-
Add dansyl chloride solution and incubate in the dark at 60°C for 1 hour.
-
Add proline to quench the reaction by reacting with excess dansyl chloride.
-
Extract the dansylated polyamines with toluene (B28343).
-
-
HPLC Analysis:
-
Inject the toluene phase onto a reverse-phase C18 column.
-
Elute the compounds using an acetonitrile (B52724) and water gradient.
-
Detect the separated dansylated polyamines using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of a spermine standard through the same derivatization and HPLC process.
-
Determine the spermine concentration in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
Spermine is a master regulator of cell proliferation, exerting its influence through a sophisticated network of interactions. It directly modulates gene expression via chromatin remodeling and translational control, fine-tunes critical signaling pathways like PI3K/Akt/mTOR, and controls the cellular ionic environment through ion channel interactions. This pleiotropic activity makes the polyamine metabolic pathway a highly attractive target for drug development, particularly in oncology.
Future research should focus on:
-
Selective Targeting: Developing spermine analogues or inhibitors of polyamine metabolism that have high specificity for cancer cells, minimizing off-target effects.[3]
-
Combination Therapies: Exploring the synergistic effects of combining polyamine-targeting drugs with conventional chemotherapy, radiation, or immunotherapy.[8][10]
-
Transporter-Mediated Drug Delivery: Leveraging the upregulated polyamine transport systems in cancer cells to deliver cytotoxic agents selectively.[26][27]
A deeper understanding of the nuanced roles of spermine in different cellular contexts will continue to unlock novel therapeutic strategies for controlling proliferative diseases.
References
- 1. Polyamines in the Regulation of Mucosal Growth - Regulation of Gastrointestinal Mucosal Growth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of dietary spermine supplementation on cell cycle, apoptosis, and amino acid transporters of the thymus and spleen in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular targets of spermidine: implications for cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine metabolism regulates leukemia stem and progenitor cell function through KAT7 expression in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Polyamine analogues targeting epigenetic gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyamines at the crossroad between cell metabolism and epigenetic regulation in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Emerging Clinical Role of Spermine in Prostate Cancer [mdpi.com]
- 19. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Spermidine treatment: induction of autophagy but also apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spermidine as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. imrpress.com [imrpress.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Spermine: A Natural Intracellular Guardian Against Free Radical Assault
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them, represents a fundamental threat to cellular integrity and is implicated in the pathogenesis of a wide array of human diseases.[1] Within the intricate cellular defense network against oxidative damage, the naturally occurring polyamine, spermine, has emerged as a critical endogenous free radical scavenger.[1][2][3][4][5] Found in millimolar concentrations, particularly within the nucleus, spermine is strategically positioned to protect vital macromolecules, most notably DNA, from the relentless attack of free radicals generated through both normal metabolic processes and exogenous insults.[1][2][5] This technical guide provides a comprehensive exploration of spermine's antioxidant properties, delving into its mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways.
Mechanisms of Action: A Multi-pronged Defense
Spermine combats oxidative stress through a combination of direct and indirect mechanisms, showcasing its versatility as a cellular protectant.
Direct Free Radical Scavenging
Spermine has been shown to directly interact with and neutralize some of the most potent and damaging free radicals.
-
Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and indiscriminate oxidizing agent. Spermine is a potent scavenger of hydroxyl radicals.[6][7] Studies utilizing electron spin resonance (ESR) spectroscopy have demonstrated that spermine effectively reduces the signal of hydroxyl radical spin traps, indicating a direct quenching activity.[2][8] This direct scavenging is a critical first line of defense in preventing •OH-mediated damage to nearby cellular components.[9]
-
Singlet Oxygen (¹O₂): Spermine and its precursor, spermidine (B129725), are also recognized as physical quenchers of singlet oxygen, a highly reactive form of oxygen that can induce significant cellular damage, including DNA single-strand breaks.[10][11] At physiological concentrations, spermine is proposed to protect replicating DNA from the deleterious effects of singlet oxygen.[10][11]
It is important to note that while potent against hydroxyl radicals and singlet oxygen, spermine's ability to scavenge superoxide (B77818) anions appears to be limited.[6]
Indirect Antioxidant Mechanisms
Beyond direct scavenging, spermine contributes to the cellular antioxidant defense system through several indirect pathways.
-
Chelation of Transition Metals: The Fenton reaction, a major biological source of hydroxyl radicals, is catalyzed by transition metals such as iron and copper.[2] Spermine's polycationic nature allows it to chelate these metal ions, sequestering them and preventing their participation in redox cycling that generates ROS.[12][13] This chelating activity effectively inhibits the Haber-Weiss reaction, a key process in the formation of destructive hydroxyl radicals.[13]
-
Inhibition of Lipid Peroxidation: Cell membranes are particularly vulnerable to oxidative attack, leading to a destructive chain reaction known as lipid peroxidation. Spermine has been shown to effectively protect membranes from this process, thereby preserving their structural integrity and function.[1][13]
-
Modulation of Signaling Pathways: Spermine can influence cellular signaling cascades that govern the expression of antioxidant enzymes. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][14]
Signaling Pathways
The Nrf2 Antioxidant Response Pathway
Spermine has been demonstrated to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like spermine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defense enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's overall capacity to combat oxidative stress.[15][16]
Quantitative Data on Scavenging Efficacy
The antioxidant capacity of spermine has been quantified in various experimental systems. The following tables summarize key findings.
Table 1: IC50 Values for Spermine Scavenging Activity
| Parameter | Spermine Concentration | Free Radical / Oxidant | Experimental System | Reference |
| IC50 | 0.55 mM | Hydrogen Peroxide (H₂O₂) | Trypanosoma cruzi lipoperoxidation | [1] |
| IC50 | 0.8 mM | Nifurtimox-induced radicals | Trypanosoma cruzi lipoperoxidation | [1] |
Table 2: Inhibition of Radical Formation and Oxidative Damage
| Effect | Spermine Concentration | Target | Experimental System | % Inhibition / Effect | Reference |
| Inhibition of DMPO-OH adduct formation | 1 mM | Hydroxyl Radicals | Cu(II)/H₂O₂ system (EPR) | >70% | [2] |
| Inhibition of DMPO-OH adduct formation | 1.5 mM | Hydroxyl Radicals | Fenton reaction (EPR) | ~100% | [6] |
| Protection of DNA | 1-2 mM | ROS-induced strand breaks | φX-174 plasmid DNA with Cu(II)/H₂O₂ | Maximal inhibition | [2] |
| Protection of DNA | 10 mM | Singlet oxygen-induced strand breaks | pBR322 plasmid DNA | Significant reduction | [10] |
| Inhibition of TEMPO formation | 0.5 - 1 mM | Singlet Oxygen | Rose Bengal/Methylene Blue photosensitization (EPR) | Up to 50% | [6][17] |
| Reduction of Fe³⁺ | 1 mM | Fe³⁺ ions | In vitro assay | 1.8 ± 0.3 nmol reduced in 20 min | [18] |
| Decomposition of DPPH radical | 1 mM | DPPH radical | In vitro assay | 8.1 ± 1.4% decomposed in 20 min | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of spermine's antioxidant properties. Below are summaries of key experimental protocols.
Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging
This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by spermine.[2][6]
-
Objective: To visually and quantitatively assess the reduction of hydroxyl radical formation in the presence of spermine.
-
Materials:
-
Spermine solution
-
Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂; or Cu(II)/H₂O₂ system)[2][6]
-
Spin trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
-
Phosphate (B84403) buffer (pH 7.4)
-
ESR spectrometer
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, the hydroxyl radical generating system components, and the spin trap DMPO.
-
Divide the mixture into control (no spermine) and experimental groups (with varying concentrations of spermine).
-
Incubate the mixtures for a defined period at a controlled temperature.
-
Transfer the samples to a quartz flat cell or capillary tube suitable for ESR analysis.
-
Record the ESR spectra. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is indicative of hydroxyl radical trapping.[2]
-
Compare the signal intensity of the experimental groups with the control to determine the percentage of hydroxyl radical scavenging by spermine.
-
DNA Strand Breakage Assay
This assay measures the protective effect of spermine against ROS-induced damage to supercoiled plasmid DNA.[2]
-
Objective: To determine if spermine can prevent single- and double-strand breaks in DNA caused by oxidative stress.
-
Materials:
-
Supercoiled plasmid DNA (e.g., φX-174 or pBR322)
-
ROS-generating system (e.g., 30 μM H₂O₂ and 10 μM CuCl₂)[2]
-
Spermine solutions of varying concentrations
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Gel electrophoresis apparatus and power supply
-
DNA visualization system (e.g., UV transilluminator and camera)
-
-
Procedure:
-
Incubate a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with the ROS-generating system in a buffer.[2]
-
In parallel incubations, add varying concentrations of spermine. Include a control with DNA alone and DNA with the ROS system but no spermine.
-
After incubation (e.g., 1 hour at 37°C), stop the reaction by adding loading dye containing a chelating agent like EDTA.
-
Separate the different forms of plasmid DNA (supercoiled, open-circular, and linear) by electrophoresis on an agarose gel.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands.
-
Quantify the intensity of the bands. Protection by spermine is indicated by a higher proportion of the supercoiled form and a lower proportion of the open-circular and linear forms compared to the unprotected control.
-
Cellular Lipid Peroxidation Assay (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess spermine's protective effect on cell membranes.
-
Objective: To quantify the inhibition of lipid peroxidation in a cellular or tissue model by spermine.
-
Materials:
-
Cell or tissue homogenate
-
Oxidative stress inducer (e.g., H₂O₂, FeSO₄)
-
Spermine solutions
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubate the cell or tissue homogenate with different concentrations of spermine.
-
Induce lipid peroxidation by adding the oxidative stress inducer. A control group without the inducer and a group with the inducer but no spermine should be included.
-
Stop the reaction by adding TCA.
-
Add TBA reagent (and BHT) to the mixture and heat at 95°C for a specified time (e.g., 60 minutes) to form the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve and determine the percentage inhibition of lipid peroxidation by spermine.
-
Conclusion and Future Directions
Spermine is a vital intracellular polyamine that functions as a potent and multifaceted free radical scavenger.[1][4] Its strategic nuclear localization, direct scavenging of highly reactive species like the hydroxyl radical, and indirect antioxidant effects through metal chelation and activation of the Nrf2 pathway underscore its importance in cellular defense against oxidative stress.[1][2][14] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of spermine and its analogues in conditions associated with oxidative damage.
Future research should focus on further elucidating the specific molecular interactions between spermine and its radical targets, exploring its role in other antioxidant signaling pathways, and investigating its potential as a lead compound for the development of novel cytoprotective agents. The ability of spermine to cross the blood-brain barrier and protect neurons from oxidative damage is also an active and promising area of research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The natural polyamine spermine functions directly as a free radical scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Free radical scavenging action of the natural polyamine spermine in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermine and spermidine protection of plasmid DNA against single-strand breaks induced by singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypothesis: spermine may be an important epidermal antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spermine: an anti-oxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Spermidine suppresses oxidative stress and ferroptosis by Nrf2/HO-1/GPX4 and Akt/FHC/ACSL4 pathway to alleviate ovarian damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines - ProQuest [proquest.com]
- 18. Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermine's Crucial Role in the Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted involvement of spermine, a ubiquitous polyamine, in the intricate network of cellular stress responses. As cells are constantly challenged by a variety of internal and external stressors, understanding the modulatory roles of endogenous molecules like spermine is paramount for developing novel therapeutic strategies for a range of diseases. This document details the molecular mechanisms, signaling pathways, and quantitative effects of spermine in oxidative stress, heat shock, endoplasmic reticulum (ER) stress, and DNA damage. It also provides detailed experimental protocols and visual diagrams to facilitate further research in this critical area.
Spermine and the Oxidative Stress Response
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common feature of many pathological conditions. Spermine has been shown to play a significant protective role against oxidative damage.
Molecular Mechanisms of Protection
Spermine's protective effects against oxidative stress are multifaceted. As a polycation, it can directly scavenge free radicals[1]. Studies have shown that spermine can protect DNA and other cellular components from oxidative damage caused by hydrogen peroxide (H₂O₂).[2][3] This protective role is distinct from that of glutathione, another major cellular antioxidant, suggesting a unique and important contribution of polyamines to the overall antioxidant defense system.[2] Interestingly, the protective effect of spermine against DNA strand breakage induced by Fenton-like reactions is dependent on the concentration of metal ions; at low concentrations of copper or iron, spermine is protective, while at higher concentrations, it can promote DNA damage.[4]
The catabolism of spermine by spermine oxidase (SMO) produces H₂O₂, which can itself contribute to oxidative stress.[5] However, this process also appears to be involved in signaling pathways that ultimately lead to cellular protection.
Signaling Pathways
Spermine's influence on the oxidative stress response is mediated through various signaling pathways. In plants, spermine has been linked to the enhancement of anti-oxidative capacity by influencing central hub metabolites in sugar, lipid, and amino acid metabolism.[6]
Diagram: Spermine's Role in Oxidative Stress
Caption: Spermine's dual role in oxidative stress.
Spermine and the Heat Shock Response
The heat shock response is a highly conserved cellular defense mechanism characterized by the synthesis of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and facilitate refolding of denatured proteins. Spermine is intricately involved in modulating this response.
Regulation of Heat Shock Protein Expression
Studies in Arabidopsis have shown that endogenous spermine levels increase upon heat shock, and this is correlated with enhanced thermotolerance.[7][8] This increased thermotolerance is associated with the elevated expression of several key heat shock proteins, including HSP101, HSP90, HSP70, and HSP17.6.[7][8] Exogenous application of spermine also protects plants from heat stress-induced damage.[7] In intestinal epithelial cells, polyamines are critical for the glutamine-dependent induction of the heat shock response by facilitating the binding of heat shock transcription factor 1 (HSF-1) to heat shock elements (HSEs) in the promoters of HSP genes.[9]
Crosstalk with Polyamine Metabolism
The induction of the heat shock response is linked to the regulation of polyamine metabolism. The enzyme spermidine (B129725)/spermine N1-acetyltransferase (SAT1), a key enzyme in polyamine catabolism, is rapidly induced by heat shock.[10] Depletion of intracellular polyamines blocks this induction, indicating a feedback loop where polyamines are necessary for their own catabolic response to heat stress.[10]
Diagram: Spermine and Heat Shock Response Workflow
Caption: Spermine's role in the heat shock response pathway.
Spermine and Endoplasmic Reticulum (ER) Stress
ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and the activation of the unfolded protein response (UPR). Spermine has emerged as a key regulator of ER stress and the UPR.
Attenuation of ER Stress-Induced Apoptosis
In the context of cardiac ischemia, spermine has been shown to inhibit ER stress-induced apoptosis.[1][11][12] Pre-treatment with spermine can limit infarct size, improve cardiac function, and decrease the expression of ER stress and apoptosis-related proteins.[1][11][12] This protective effect is mediated, at least in part, by the inhibition of ROS production and the downregulation of the PERK-eIF2α pathway, a major branch of the UPR.[1][11][12]
Induction of the Unfolded Protein Response
In plants, spermine can act as a novel inducer of the UPR.[13] It activates the splicing of bZIP60 mRNA, a key transcription factor in the plant UPR, and promotes the translocation of other bZIP transcription factors from the ER to the nucleus.[13] This spermine-induced UPR is mediated by a calcium-dependent MKK9-MPK3/MPK6 cascade.[13]
Diagram: Spermine's Dual Role in ER Stress
Caption: Spermine's context-dependent roles in ER stress.
Spermine and the DNA Damage Response
Maintaining genomic integrity is essential for cell survival and function. Spermine plays a crucial role in protecting DNA from damage and facilitating its repair.
Protection against DNA Damage
Spermine can protect DNA from damage induced by various agents, including reactive oxygen species and ionizing radiation.[4][14] This protection is thought to be due to its ability to compact the DNA structure, thereby reducing the accessibility of DNA to damaging agents like hydroxyl radicals.[14]
Involvement in DNA Repair
Polyamines have been implicated in promoting the homology-directed repair of DNA double-strand breaks.[15] Spermidine, a precursor to spermine, has been shown to reduce 4NQO-induced DNA damage, likely by activating DNA repair mechanisms and decreasing ROS levels.[16]
Diagram: Spermine in DNA Damage and Repair
References
- 1. karger.com [karger.com]
- 2. Spermine and spermidine mediate protection against oxidative damage caused by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of spermine-derived AGEs on oxidative stress and polyamine metabolism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Polyamine signaling pathway during environmental stress: Metabolomic approaches to elucidate spermine down-stream targets | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The polyamine spermine protects Arabidopsis from heat stress-induced damage by increasing expression of heat shock-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamines mediate glutamine-dependent induction of the intestinal epithelial heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine regulation of heat-shock-induced spermidine N1-acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spermine inhibits Endoplasmic Reticulum Stress-induced Apoptosis: a New Strategy to Prevent Cardiomyocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The polyamine spermine induces the unfolded protein response via the MAPK cascade in Arabidopsis [frontiersin.org]
- 14. Protection against radiation-induced degradation of DNA bases by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spermidine Suppresses Oral Carcinogenesis through Autophagy Induction, DNA Damage Repair, and Oxidative Stress Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polyamine Metabolism and Spermine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—primarily putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Their intracellular concentrations are meticulously controlled through a complex network of biosynthesis, catabolism, and transport. The dysregulation of polyamine metabolism is unequivocally linked to various pathological states, most notably cancer, making the enzymes within this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core metabolic pathways of polyamine synthesis, with a special focus on spermine. It details the enzymatic reactions, key regulatory mechanisms, and presents quantitative data on metabolite concentrations and enzyme kinetics. Furthermore, this guide offers detailed experimental protocols for key assays used in polyamine research, providing a valuable resource for scientists and drug development professionals aiming to investigate and target this critical cellular pathway.
The Core of Polyamine Metabolism: A Biosynthetic Overview
The de novo synthesis of polyamines in mammalian cells is a highly regulated, multi-step enzymatic process that begins with the amino acid ornithine and culminates in the production of spermine. This pathway is fundamental for supplying the cell with the necessary polyamines for its physiological functions.
The Gateway: Putrescine Synthesis
The biosynthetic cascade is initiated by the conversion of L-ornithine to putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) , the first and principal rate-limiting enzyme in the entire pathway.[1][2] The activity of ODC is exquisitely sensitive to a wide array of cellular signals, making it a critical control point for polyamine homeostasis.[3]
The Aminopropyl Donor: The Role of S-adenosylmethionine Decarboxylase (AMD1)
The subsequent steps in the synthesis of spermidine and spermine require the addition of aminopropyl groups. These groups are supplied by decarboxylated S-adenosylmethionine (dcSAM). The formation of dcSAM is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) , another key regulatory enzyme in the pathway.[4][5]
Elongation to Spermidine and Spermine
Once formed, putrescine is aminopropylated by spermidine synthase (SRM) , using dcSAM as the donor, to yield spermidine.[1][6] In the final step of the pathway, spermine synthase (SMS) catalyzes the transfer of a second aminopropyl group from dcSAM to spermidine, forming spermine.[1][6][7]
Regulation of Polyamine Homeostasis
The intracellular concentration of polyamines is tightly regulated to prevent the cytotoxic effects of their over-accumulation and the growth-inhibitory consequences of their depletion. This regulation occurs at multiple levels, including biosynthesis, catabolism, and transport.
Polyamine Catabolism and Interconversion
Polyamine levels are controlled not only by synthesis but also by a catabolic "interconversion" pathway that converts spermine and spermidine back to putrescine.[8]
-
Acetylation-Dependent Pathway : The primary and rate-limiting step in polyamine catabolism is the acetylation of spermine and spermidine by spermidine/spermine N1-acetyltransferase (SSAT) .[9][10] This enzyme is strongly induced by high polyamine levels.[11] The resulting N-acetylated polyamines are then either oxidized by the FAD-dependent N1-acetylpolyamine oxidase (PAOX) back to spermidine or putrescine, respectively, or are exported from the cell.[8][12]
-
Direct Oxidation : Spermine can also be directly converted back to spermidine by spermine oxidase (SMOX) . This reaction produces hydrogen peroxide (H₂O₂) and the toxic aldehyde, 3-aminopropanal, linking polyamine catabolism to oxidative stress.[9][13]
Regulation of Ornithine Decarboxylase (ODC)
Given its rate-limiting role, ODC is subject to stringent multi-level regulation:
-
Transcriptional Control : The gene encoding ODC, ODC1, is a well-established transcriptional target of the MYC oncogene, directly linking cell growth signals to polyamine production.[5]
-
Translational Control : The ODC mRNA possesses a long, highly structured 5' untranslated region (5'UTR) that generally represses its translation.[2] This repression can be overcome by factors like the eukaryotic initiation factor 4E (eIF-4E), which is often overexpressed in cancer cells.[14]
-
Post-Translational Degradation via Antizyme : This is a unique and critical feedback mechanism. High intracellular polyamine concentrations stimulate the synthesis of a protein called Antizyme (AZ) . This occurs through a programmed +1 ribosomal frameshift mechanism.[1] Antizyme binds to the ODC monomer, targeting it for rapid, ubiquitin-independent degradation by the 26S proteasome. This ensures that as polyamine levels rise, the key synthetic enzyme is swiftly eliminated.
Quantitative Data
The precise quantification of polyamine metabolites and the kinetic properties of their associated enzymes are crucial for understanding their roles in cellular physiology and for the development of targeted therapies.
Table 1: Typical Intracellular Polyamine Concentrations in Mammalian Cells
Intracellular polyamine levels can vary significantly depending on the cell type and proliferative state. Rapidly dividing cells, such as cancer cells, typically exhibit higher concentrations.
| Polyamine | Typical Concentration Range | Notes |
| Putrescine | 10 - 100 µM | Levels are generally low but increase significantly during proliferation. |
| Spermidine | 0.1 - 1.0 mM | Often the most abundant polyamine in many cell types. |
| Spermine | 0.1 - 1.0 mM | Concentrations are comparable to spermidine in many tissues. |
Note: Total cellular concentrations can reach up to 30 mM, though the concentration of unbound, free polyamines is thought to be lower.[8] Data represents a general range compiled from various mammalian cell studies.
Table 2: Kinetic Parameters of Key Human Polyamine Metabolism Enzymes
The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity. The catalytic constant (kcat) represents the turnover number.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Source Organism/System |
| ODC1 | L-Ornithine | ~220 | ~3.75 s⁻¹ (kcat) | Human (recombinant)[13] |
| SRM | Putrescine | 35 - 70 | - | Rat/Bovine |
| dcSAM | ~1 | - | Rat/Bovine | |
| SMS | Spermidine | ~60 | - | Bovine Brain |
| dcSAM | ~0.1 | - | Bovine Brain | |
| SSAT | Spermidine | 130 - 300 | - | Human (recombinant) |
| Spermine | 3 - 30 | - | Human (recombinant) | |
| Acetyl-CoA | 5 - 15 | - | Human (recombinant) |
Note: Kinetic values can vary based on assay conditions (pH, temperature, buffer composition). Data is compiled from multiple sources and should be considered representative.
Experimental Protocols
Investigating polyamine metabolism requires robust and reproducible experimental methods. This section provides detailed protocols for three fundamental assays in the field.
Protocol: Measurement of Ornithine Decarboxylase (ODC) Activity
This protocol is based on the widely used radiometric assay that measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Materials:
-
Cell lysate or purified enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50 µM Pyridoxal-5-phosphate (PLP)
-
Substrate Mix: L-[1-¹⁴C]-ornithine (specific activity ~50-60 mCi/mmol) mixed with unlabeled L-ornithine to a final concentration of 100-500 µM in Assay Buffer
-
Reaction Stop Solution: 2 M Citric Acid or 5 M Sulfuric Acid
-
CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial CO₂ trapping solution (e.g., Hyamine hydroxide)
-
20 mL scintillation vials with rubber-stoppered center wells (or similar setup)
-
Liquid scintillation cocktail and counter
Procedure:
-
Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to clarify and determine the protein concentration of the supernatant.
-
Reaction Setup: In a microcentrifuge tube, add 50-100 µg of protein lysate. Adjust the volume with Assay Buffer to 100 µL. Prepare a "no enzyme" or "boiled enzyme" control.
-
Place a filter paper saturated with the CO₂ trapping agent into the center well of the scintillation vial.
-
Carefully place the open microcentrifuge tube containing the lysate into the bottom of the scintillation vial, ensuring it does not tip over.
-
Initiate Reaction: Add 100 µL of the Substrate Mix to the microcentrifuge tube to start the reaction. Immediately seal the scintillation vial tightly with the rubber stopper.
-
Incubation: Incubate the vials in a shaking water bath at 37°C for 30-60 minutes.
-
Stop Reaction: Inject 250 µL of the Reaction Stop Solution through the rubber stopper directly into the microcentrifuge tube. Be careful not to inject it onto the filter paper.
-
Trap CO₂: Continue to incubate the vials at 37°C with shaking for an additional 30-60 minutes to ensure all the released ¹⁴CO₂ is trapped by the filter paper.
-
Measurement: Carefully open the vials, remove and discard the microcentrifuge tube. Add 10 mL of liquid scintillation cocktail to the vial containing the filter paper.
-
Quantification: Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Calculation: Calculate the specific ODC activity as nmol of CO₂ released per mg of protein per hour, based on the specific activity of the L-[1-¹⁴C]-ornithine.
Protocol: Quantification of Intracellular Polyamines by HPLC
This method involves pre-column derivatization of polyamines to render them fluorescent, followed by separation and quantification using reverse-phase HPLC. Dansyl chloride is a common derivatizing agent.
Materials:
-
Cell pellets
-
Extraction Solution: 0.2 M Perchloric Acid (PCA)
-
Internal Standard (IS): e.g., 1,7-diaminoheptane
-
Derivatization Buffer: Saturated sodium carbonate or sodium bicarbonate solution (pH ~9.5)
-
Derivatizing Agent: Dansyl chloride solution (10 mg/mL in acetone)
-
Proline solution (100 mg/mL in water) to quench excess dansyl chloride
-
Toluene (B28343) for extraction
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: ~340 nm, Emission: ~515 nm)
-
Mobile Phase A: Water or aqueous buffer (e.g., 10 mM sodium phosphate)
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Extraction: Resuspend a known number of cells (e.g., 1-5 million) in 200 µL of ice-cold 0.2 M PCA containing the internal standard.
-
Lyse the cells by three freeze-thaw cycles or sonication on ice.
-
Centrifuge at ~15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the polyamines) to a new tube.
-
Derivatization: To 100 µL of the PCA extract, add 200 µL of Derivatization Buffer.
-
Add 200 µL of Dansyl chloride solution. Vortex vigorously.
-
Incubate in the dark at 60°C for 1 hour.
-
Quenching: Add 100 µL of proline solution to react with excess dansyl chloride. Vortex and incubate for 30 minutes.
-
Extraction of Derivatives: Add 500 µL of toluene, vortex for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper toluene phase (containing the dansylated polyamines) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 60% Acetonitrile).
-
Inject 20 µL onto the HPLC system.
-
Quantification: Separate the derivatized polyamines using a suitable gradient elution program (e.g., increasing percentage of Mobile Phase B). Identify peaks based on the retention times of known standards (putrescine, spermidine, spermine) and quantify them by comparing their peak areas to the peak area of the internal standard and a standard curve.
Protocol: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure the mRNA levels of key polyamine metabolism genes (ODC1, SRM, SMS) relative to a stable housekeeping gene.
Materials:
-
Cell pellets
-
RNA extraction kit (e.g., Trizol-based or column-based)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for human ODC1, SRM, SMS, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol of the chosen kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up reactions in triplicate for each gene of interest and the housekeeping gene. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the plate on a qPCR instrument using a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 5 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis (for SYBR Green assays) to verify product specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Normalize the Cq value of the gene of interest to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_gene - Cq_housekeeper).
-
Normalize the ΔCq of the treated samples to the ΔCq of the control samples (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Calculate the fold change in expression as 2-ΔΔCq.
-
Experimental Workflow Visualization
A typical research project investigating the effect of a novel compound on polyamine metabolism would follow a logical workflow from cellular treatment to multi-level analysis.
Conclusion
The polyamine metabolic pathway, with its intricate regulatory networks and profound impact on cell fate, remains a field of intense investigation. The central role of spermine and its precursors in sustaining the proliferative phenotype of cancer cells has solidified this pathway as a high-value target for drug development. This guide has provided a detailed overview of the core biosynthetic and catabolic reactions, the sophisticated mechanisms of regulation centered on ODC and SSAT, and robust protocols for quantifying key components of the pathway. By equipping researchers with this foundational knowledge and practical methodology, it is hoped that future studies will further unravel the complexities of polyamine metabolism, leading to the development of novel and effective therapeutic strategies for cancer and other proliferation-dependent diseases.
References
- 1. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the relationship between estimates of enzyme kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic analysis of spermine binding to NRD convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Spermine's Intricate Dance with Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine, a ubiquitous polyamine, plays a critical role in a multitude of cellular processes, largely through its direct and dynamic interactions with nucleic acids.[1] At physiological pH, spermine exists as a polycation, enabling strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA.[2] This interaction is fundamental to nucleic acid stabilization, condensation, and the regulation of various genetic processes.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms governing spermine-nucleic acid interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Molecular Interactions: A Tale of Two Grooves
The binding of spermine to nucleic acids is a multifaceted process driven primarily by electrostatic attraction between the positively charged amino groups of spermine and the negatively charged phosphate groups of the nucleic acid backbone.[2][5] However, the interaction is not merely a non-specific electrostatic event; hydrogen bonding and the specific topology of the nucleic acid grooves play a significant role.[6][7]
Spermine has been shown to bind to both the major and minor grooves of DNA.[2][7] Theoretical studies suggest that major groove binding can be more favorable, leading to significant bending of the DNA structure.[7][8][9] In contrast, minor groove binding is also observed and appears to be influenced by the DNA sequence.[7][10] Molecular dynamics simulations have indicated that the presence of C5 methyl groups in the major groove can enhance spermine-mediated DNA attraction.[11]
In the case of RNA, spermine binding is predominantly observed within the deep and electrostatically negative major groove.[12] This internal binding mode is thought to contribute to the stabilization of RNA structures, such as those found in tRNA.[6][12]
Structural Consequences: Condensation and Conformational Changes
One of the most profound effects of spermine on DNA is its ability to induce condensation, a process critical for the packaging of genetic material within the cell.[13][14] This condensation is thought to occur when a sufficient fraction of the phosphate charges on the DNA are neutralized by spermine, leading to the collapse of the DNA into compact, often toroidal, structures.[13] Studies have shown that DNA condensation can occur when approximately 90% of the phosphate charges are neutralized.[13]
While spermine effectively condenses DNA, its effect on mixed-sequence RNA is less pronounced.[12] Molecular dynamics simulations suggest that spermine's sequestration deep within the major groove of RNA limits its ability to form intermolecular bridges, a necessary step for condensation.[12] This differential effect on DNA and RNA highlights the structural nuances of their respective interactions with spermine.
Beyond condensation, spermine can also influence the local conformation of nucleic acids. There is evidence to suggest that spermine can facilitate the transition of B-form DNA to A-form or Z-form under specific conditions. In RNA, spermine binding contributes to the stabilization of its secondary and tertiary structures.
Quantitative Data on Spermine-Nucleic Acid Interactions
The following table summarizes key quantitative data from various studies on the interaction between spermine and nucleic acids. These values provide a comparative look at binding affinities and thermodynamic parameters under different experimental conditions.
| Nucleic Acid | Method | Parameter | Value | Conditions |
| d(CGCGAATTCGCG) | NMR Spectroscopy | Binding Constant (K) | ~10^6 M^-1 | Low ionic strength |
| Hairpin DNA | Surface Plasmon Resonance (SPR) | Association Rate Constant (ka) | 1.38 x 10^3 M^-1s^-1 | 10 mM Spermine |
| Hairpin DNA | Surface Plasmon Resonance (SPR) | Dissociation Rate Constant (kd) | Varies with spermine concentration | 0.1 - 10 mM Spermine |
| rRNA | Not Specified | Binding Constant (K) | 0.18 x 10^4 M^-1 | Not Specified |
| rRNA | Not Specified | Number of Binding Sites | 0.082–0.133 amines per phosphate | Not Specified |
| C6T i-Motif DNA | Circular Dichroism (CD) | Dissociation Constant (Kd) | 0.05 mM | pH 5.3 |
| RNA-PODNA hybrid | Thermal Melting (Tm) | ΔTm | ~39°C | 25 µM hexamine analogue of spermine |
| RNA-PSDNA hybrid | Thermal Melting (Tm) | ΔTm | ~43°C | 25 µM hexamine analogue of spermine |
Experimental Protocols: Unraveling the Interaction
A variety of biophysical techniques are employed to study the intricate details of spermine-nucleic acid interactions. Below are overviews of the key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions.[15][16][17] It directly measures the heat changes that occur upon the binding of a ligand (spermine) to a macromolecule (nucleic acid).
-
Principle: A solution of spermine is titrated into a solution containing the nucleic acid in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of spermine to nucleic acid.
-
Data Obtained: A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[16] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
-
Methodology:
-
Prepare highly pure and accurately concentrated solutions of both the nucleic acid and spermine in the same, well-matched buffer.[18][19]
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Load the nucleic acid solution into the sample cell and the spermine solution into the injection syringe.
-
Perform a series of small, sequential injections of the spermine solution into the nucleic acid solution while monitoring the heat changes.
-
Analyze the resulting thermogram to extract the thermodynamic parameters of the binding interaction. A control titration of spermine into buffer alone is crucial to account for the heat of dilution.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information about molecules in solution.[6][10][20]
-
Principle: NMR active nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³¹P) within the spermine and nucleic acid molecules are placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals provide information about the chemical environment and connectivity of the atoms.
-
Data Obtained: NMR can be used to identify the specific binding sites of spermine on the nucleic acid, characterize conformational changes upon binding, and determine the dynamics of the interaction.[20] For instance, changes in the chemical shifts of protons in both spermine and the nucleic acid can indicate close proximity and binding.[10]
-
Methodology:
-
Prepare a solution of the nucleic acid of interest.
-
Acquire a baseline NMR spectrum of the nucleic acid.
-
Incrementally add a solution of spermine to the nucleic acid sample.
-
Acquire NMR spectra at each titration point.
-
Analyze the changes in chemical shifts, line widths, and nuclear Overhauser effects (NOEs) to map the binding interface and assess structural changes.
-
X-ray Crystallography
X-ray crystallography is the primary method for determining the three-dimensional atomic structure of molecules in a crystalline state.[21][22][23][24]
-
Principle: A crystal of the spermine-nucleic acid complex is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.[24]
-
Data Obtained: By analyzing the diffraction pattern, a detailed three-dimensional model of the electron density of the complex can be constructed, revealing the precise atomic coordinates and the nature of the interactions between spermine and the nucleic acid.[24]
-
Methodology:
-
Co-crystallize the nucleic acid with spermine under conditions that promote the formation of high-quality, single crystals.
-
Mount the crystal in an X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the spermine-nucleic acid complex into the electron density map and refine the model to best fit the experimental data.
-
Visualizing the Interactions
The following diagrams, generated using the DOT language, illustrate key aspects of the spermine-nucleic acid interaction.
Caption: Spermine binding modes to the DNA double helix.
Caption: Workflow of spermine-induced DNA condensation.
Caption: Spermine interaction and stabilization of RNA structure.
Conclusion
The interaction of spermine with nucleic acids is a complex and vital process with significant implications for cellular function and potential therapeutic applications. Its ability to bind to and alter the structure of both DNA and RNA underscores its importance in gene regulation, chromatin organization, and RNA processing. A thorough understanding of the quantitative and mechanistic details of these interactions, facilitated by the experimental approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to modulate these fundamental biological processes. The continued exploration of spermine's role promises to unveil new insights into the intricate world of molecular biology and open new avenues for therapeutic intervention.
References
- 1. Spermine - Wikipedia [en.wikipedia.org]
- 2. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between natural polyamines and tRNA: an 15N NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine-DNA interactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An electro-optical study of the mechanisms of DNA condensation induced by spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Nuclear magnetic resonance studies of polyamine binding to a defined DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-ray diffraction studies on cation-collapsed DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spermine-DNA complexes build up metastable structures. Small-angle X-ray scattering and circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spermine-DNA complexes build up metastable structures. Small-angle X-ray scattering and circular dichroism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
physiological concentrations of spermine in tissues
An In-depth Technical Guide to Physiological Concentrations of Spermine in Tissues
Introduction
Spermine is a ubiquitous polyamine that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] As a polycation at physiological pH, spermine interacts with negatively charged molecules such as DNA, RNA, and proteins, thereby stabilizing their structures and modulating their functions.[3] The intracellular concentration of spermine is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2] Dysregulation of spermine levels has been implicated in various pathological conditions, most notably cancer.[2][4][5] This technical guide provides a comprehensive overview of the physiological concentrations of spermine in various tissues, detailed experimental protocols for its quantification, and a description of its core metabolic pathways.
Physiological Concentrations of Spermine
Spermine concentrations vary significantly among different tissues and can be altered in disease states. The prostate gland, for instance, synthesizes and contains exceptionally high levels of spermine compared to other organs.[6][7] Conversely, a significant reduction in spermine levels is often observed in prostate cancer tissues compared to benign prostate tissue.[6][8]
Table 1: Physiological Concentrations of Spermine in Various Tissues
| Tissue/Fluid | Species | Concentration | Notes | Reference |
| Brain (Cerebellar Cortex) | Human | 3.4 nmol/mg protein | Highest concentration among brain areas examined. | [9] |
| Brain (White Matter) | Human | Lower than spermidine (B129725) | Spermidine levels were notably high at 20 nmol/mg protein. | [9] |
| Prostate Gland | Human | 130 mg/100 g | Significantly higher than any other tissue. | [7] |
| Prostate (Benign) | Human | High | Levels are significantly reduced in cancerous tissue. | [7][8] |
| Prostate (Cancer) | Human | Significantly lower than benign tissue | Reduction is an indicator of malignancy and aggressiveness. | [6][7][8] |
| Colorectal Carcinoma | Human | Significantly higher than normal mucosa | Higher levels are a prognostic factor for disease recurrence. | [10] |
| Erythrocytes | Human | 8.82 +/- 3.12 nmol per 10^10 RBC | Levels are elevated in patients with advanced cancer. | [11] |
| Serum | Human | 0.20 +/- 0.05 nmol/ml | [12] | |
| Plasma (Prostatic Cancer) | Human | 316.7 +/- 240.69 nmol/l | Raised in 25% of patients with prostatic cancer. | [13] |
| Ventral Prostate | Rat | High (androgen-dependent) | Concentrations decrease markedly after castration. | [14] |
| Lung | Various (Rat, Hamster, Rabbit, Human) | High uptake capacity in epithelium | The lung has a much higher polyamine uptake system than other organs. | [15] |
Experimental Protocols for Spermine Quantification
Accurate measurement of spermine in biological samples is essential for research and clinical diagnostics.[16] The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the quantification of polyamines due to its sensitivity and specificity.[16][17] The protocol generally involves sample deproteinization, pre-column derivatization to make the polyamines detectable, chromatographic separation, and detection.[16]
a. Sample Preparation (Tissue Homogenates):
-
Weigh approximately 50 mg of frozen tissue.[16]
-
Homogenize the tissue in a pre-chilled solution, such as 1.5 mmol/L HClO4.[18]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.[4]
-
Collect the supernatant containing the polyamines.
-
Neutralize the acidic extract with a solution like 2 mmol/L K2CO3.[18]
b. Derivatization:
-
Polyamines lack a strong chromophore, necessitating derivatization for UV or fluorescence detection.
-
A common method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, to yield highly fluorescent isoindole derivatives.[16]
-
Another common derivatizing agent is dansyl chloride, which also produces fluorescent derivatives.[19][20]
c. Chromatographic Separation:
-
The derivatized polyamines are separated on a reversed-phase C18 column.[16]
-
An isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile (B52724) and water or buffer, is used.[19]
d. Detection:
-
A fluorescence detector is used for OPA or dansyl derivatives, with excitation and emission wavelengths set appropriately (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[16]
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for polyamine analysis and is a robust quantitative method.[21][22]
a. Sample Preparation and Extraction:
-
Homogenize tissue samples as described for HPLC.
-
Perform a liquid-liquid extraction. A common approach involves alkalinizing the sample and extracting with a solvent like n-butanol.[22]
-
The polyamines are then back-extracted into an acidic aqueous solution.[22]
b. Derivatization:
-
Derivatization is required to increase the volatility of the polyamines for GC analysis.
-
A two-step derivatization can be employed, such as using ethylchloroformate followed by trifluoroacetylation.[21]
-
Another method uses pentafluoropropionic anhydride (B1165640) (PFPA) to form stable and volatile derivatives.[22]
c. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation occurs on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.[21]
-
Stable isotope-labeled internal standards are often used for accurate quantification.[21]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody interactions, suitable for analyzing a large number of samples.[23][24] Competitive ELISA is the common format for small molecules like spermine.[24][25]
a. Principle of Assay (Competitive ELISA):
-
A microtiter plate is pre-coated with spermine.[23]
-
Samples or standards are added to the wells, along with a biotinylated antibody specific to spermine.[24]
-
Spermine in the sample competes with the spermine coated on the plate for binding to the antibody.[23]
-
After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody captured on the plate.[24]
-
A TMB substrate is added, and the color development is stopped with an acid solution.[24]
-
The absorbance is read at 450 nm. The color intensity is inversely proportional to the concentration of spermine in the sample.[24][25]
b. Sample Preparation:
-
Tissue homogenates can be prepared as described previously.[24]
-
Serum, plasma, and cell culture supernatants can also be used.[4][24]
-
It is crucial to follow the specific kit manufacturer's instructions for sample dilution and preparation.
Signaling and Metabolic Pathways
Spermine Biosynthesis
The biosynthesis of spermine is a highly regulated, multi-step enzymatic pathway starting from the amino acid ornithine.[2][3] Ornithine is first decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme, to form putrescine.[2] Subsequently, two successive aminopropyl groups are added. These aminopropyl groups are derived from S-adenosylmethionine (SAM) after its decarboxylation by S-adenosylmethionine decarboxylase (SAMDC).[2] Spermidine synthase transfers the first aminopropyl group to putrescine to form spermidine. Finally, spermine synthase catalyzes the transfer of the second aminopropyl group to spermidine, yielding spermine.[1][2]
Caption: The spermine biosynthesis pathway.
General Experimental Workflow for Spermine Quantification
The process of quantifying spermine from tissue samples follows a logical sequence of steps, from sample acquisition to final data analysis. This workflow ensures reproducibility and accuracy of the results.
Caption: Generalized workflow for spermine quantification in tissues.
Logical Relationship: Spermine Levels in Prostate Cancer
Clinical and experimental data have established a strong inverse correlation between spermine concentration and the progression of prostate cancer. Normal and benign hyperplastic prostate tissues maintain high levels of spermine, which are dramatically reduced in malignant and particularly in high-grade cancerous tissues. This suggests spermine may act as an endogenous inhibitor of prostate cancer growth.
Caption: Inverse correlation of spermine levels with prostate cancer progression.
Conclusion
Spermine is a vital polyamine with tissue-specific concentrations that are critical for normal cellular function. Its levels are dynamically regulated and can serve as important biomarkers for various physiological and pathological states, particularly in cancer. The accurate quantification of spermine using robust analytical techniques like HPLC, GC-MS, and ELISA is fundamental for advancing research in this field and for the potential development of novel diagnostic and therapeutic strategies targeting polyamine metabolism.
References
- 1. SMPDB [smpdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Spermine - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Increased blood spermine levels decrease the cytotoxic activity of lymphokine-activated killer cells: a novel mechanism of cancer evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Emerging Clinical Role of Spermine in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polyamines in human brain: regional distribution and influence of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic value of tissue polyamine levels in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated contents of spermidine and spermine in the erythrocytes of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum levels of polyamines in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma spermidine concentrations in patients with tumours of the breast or prostate or testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentrations of putrescine and polyamines and their enzymic synthesis during androgen-induced prostatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. High Speed HPLC Analysis of Polyamines in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of diamines and polyamines in tissues by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mybiosource.com [mybiosource.com]
- 24. Spermine ELISA Kit (A247092) [antibodies.com]
- 25. Spermine ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Spermine's Role in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the induction of autophagy by spermine, a ubiquitous natural polyamine. While structurally similar to the well-studied autophagy inducer spermidine, spermine engages distinct and convergent signaling pathways to regulate this critical cellular recycling process. This document details the core mechanisms, presents comparative quantitative data, outlines key experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and workflows. The primary mechanism for spermine-induced autophagy involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This contrasts with spermidine's principal mechanism of inhibiting the acetyltransferase EP300. Understanding these nuances is critical for researchers and professionals in drug development seeking to leverage polyamine-mediated autophagy for therapeutic applications.
Core Mechanisms of Spermine-Induced Autophagy
Spermine, like its precursor spermidine, is a potent inducer of autophagy. However, its signaling cascade primarily relies on the canonical AMPK/mTORC1 energy-sensing pathway.
The AMPK/mTORC1-Dependent Pathway
The central mechanism by which spermine induces autophagy is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Activated AMPK directly phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb. This suppression of Rheb activity leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy.[1][3] Inhibition of mTORC1 de-represses the ULK1 complex (ULK1/ATG13/FIP200), a critical initiator of phagophore (autophagosome precursor) formation, thereby triggering the autophagic cascade.[1]
References
An In-depth Technical Guide to Spermine and its Precursor Putrescine: From Biosynthesis to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines, including spermine and its diamine precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and macromolecular synthesis. Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a hallmark of various pathological states, most notably cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of spermine and putrescine biology, focusing on their biosynthetic and catabolic pathways, physiological roles, and implications in disease. Furthermore, it offers detailed experimental protocols for their quantification and the assessment of key enzyme activities, alongside quantitative data and visual representations of relevant pathways to serve as a valuable resource for researchers in the field.
Introduction
The polyamines putrescine, spermidine (B129725), and spermine are aliphatic polycations that play fundamental roles in eukaryotic cell physiology.[1] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function.[2] The biosynthesis of these molecules is a highly regulated process, starting with the formation of putrescine. Given their critical role in cell proliferation, it is not surprising that the polyamine pathway is often upregulated in cancer, correlating with tumor growth and progression.[3][4] This has spurred the development of therapeutic strategies aimed at inhibiting polyamine biosynthesis, with a particular focus on the rate-limiting enzymes.
Biosynthesis and Catabolism of Spermine and Putrescine
The intracellular levels of polyamines are tightly controlled by the coordinated action of biosynthetic and catabolic enzymes.
Biosynthesis of Putrescine
Putrescine is synthesized from two amino acid precursors: ornithine and arginine.
-
From Ornithine: The primary and rate-limiting step in polyamine biosynthesis in mammalian cells is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[3][5] This enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[6]
-
From Arginine: In plants and bacteria, and to a lesser extent in mammals, putrescine can also be produced from arginine.[7][8] This pathway involves the conversion of arginine to agmatine (B1664431) by arginine decarboxylase (ADC) , followed by the conversion of agmatine to putrescine.[9]
Synthesis of Spermidine and Spermine
The synthesis of the higher polyamines, spermidine and spermine, involves the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM).
-
Formation of dcSAM: S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) , another key regulatory enzyme in the pathway.[10][11]
-
Spermidine Synthesis: Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine.[12]
-
Spermine Synthesis: Spermine synthase then transfers a second aminopropyl group from dcSAM to spermidine to produce spermine.[13]
Polyamine Catabolism
Polyamine levels are also regulated through a catabolic pathway that converts them back to putrescine or acetylated derivatives for excretion. The rate-limiting enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT) , which acetylates spermidine and spermine.[2][5] These acetylated polyamines are then either exported from the cell or oxidized by N1-acetylpolyamine oxidase (APAO) to produce putrescine and spermidine, respectively.[14] Additionally, spermine oxidase (SMOX) can directly convert spermine to spermidine.[5]
// Nodes for substrates and products Ornithine [label="L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"]; Putrescine [label="Putrescine", fillcolor="#FBBC05", fontcolor="#202124"]; Spermidine [label="Spermidine", fillcolor="#FBBC05", fontcolor="#202124"]; Spermine [label="Spermine", fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="S-Adenosylmethionine\n(SAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; dcSAM [label="Decarboxylated SAM\n(dcSAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_AcSpd [label="N1-acetylspermidine", fillcolor="#F1F3F4", fontcolor="#202124"]; N_AcSpm [label="N1-acetylspermine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for enzymes ODC [label="ODC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAMDC [label="SAMDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpdS [label="Spermidine\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpmS [label="Spermine\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSAT [label="SSAT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; APAO [label="APAO", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMOX [label="SMOX", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Biosynthesis Pathway Ornithine -> ODC [arrowhead=none]; ODC -> Putrescine [label="+ CO2"]; SAM -> SAMDC [arrowhead=none]; SAMDC -> dcSAM [label="+ CO2"]; Putrescine -> SpdS [arrowhead=none]; dcSAM -> SpdS [label="Aminopropyl\ngroup"]; SpdS -> Spermidine; Spermidine -> SpmS [arrowhead=none]; dcSAM -> SpmS [label="Aminopropyl\ngroup"]; SpmS -> Spermine;
// Catabolism Pathway Spermine -> SSAT [arrowhead=none]; SSAT -> N_AcSpm; Spermidine -> SSAT [arrowhead=none]; SSAT -> N_AcSpd; N_AcSpm -> APAO [arrowhead=none]; APAO -> Spermidine; N_AcSpd -> APAO [arrowhead=none]; APAO -> Putrescine; Spermine -> SMOX [arrowhead=none]; SMOX -> Spermidine; } caption: Polyamine Biosynthesis and Catabolism Pathway.
Quantitative Data on Polyamine Metabolism
Enzyme Kinetics
The activities of the key enzymes in the polyamine biosynthetic pathway are tightly regulated. The kinetic parameters for some of these enzymes are summarized below.
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| Ornithine Decarboxylase (ODC) | Rat Liver | L-Ornithine | 110 | 1.5 | [6] |
| S-Adenosylmethionine Decarboxylase (SAMDC) | Human | S-Adenosylmethionine | 50-100 | - | [9][11] |
| Spermidine Synthase | Human | Putrescine | 25 | - | [12] |
| dcSAM | 1.5 | - | [12] | ||
| Spermine Synthase | Bovine Brain | Spermidine | 130 | - | [15] |
| dcSAM | 1.5 | - | [15] |
Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.
Intracellular Polyamine Concentrations
Polyamine levels are significantly elevated in cancer cells compared to their normal counterparts.
| Cell/Tissue Type | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |
| Normal Human Fibroblasts | 0.2 - 0.5 | 1.5 - 2.5 | 2.0 - 3.5 | [11] |
| MCF-7 (Breast Cancer) | 0.282 | 0.885 | 0.505 | [16] |
| HT-29 (Colon Cancer) | ~0.5 | ~4.0 | ~3.0 | [17] |
| NCI-H157 (Lung Cancer) | ~0.1 | ~1.5 | ~2.0 | [18] |
Note: Values are approximate and can vary based on cell culture conditions and analytical methods.
Role in Cellular Processes and Disease
Cell Proliferation and Growth
Polyamines are indispensable for cell proliferation.[1] Depletion of polyamines through inhibitors like difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, leads to cytostasis in various cancer cell lines.[4][17] For instance, 10 mM DFMO can reduce the growth of glioma spheroids by 90%.[4] This growth arrest is often associated with an accumulation of cells in the G1 phase of the cell cycle.[19]
Apoptosis
The role of polyamines in apoptosis is complex, with studies showing both pro- and anti-apoptotic effects.[6][20] Polyamine depletion can delay the onset of apoptosis in some cell types, as evidenced by decreased caspase-3 activity.[21][22] Conversely, excessive polyamine levels can also induce apoptosis.[1] Depletion of spermidine and spermine has been shown to trigger mitochondria-mediated apoptosis.[1]
Signaling Pathways
Polyamines can modulate various signaling pathways. Spermine, for instance, is known to interact with and block inwardly rectifying potassium (Kir) channels, a key function in regulating cellular excitability.[3][23][24] It also acts as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity.[7][25][26] Furthermore, spermine has been shown to target the JAK signaling pathway, which is involved in cytokine-mediated immune responses.[27]
Experimental Protocols
Quantification of Polyamines by HPLC
5.1.1. Sample Preparation (from Cultured Cells)
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold 1.5 M perchloric acid (HClO4).
-
Vortex the mixture for 1 minute at room temperature.
-
Neutralize the sample by adding 100 µL of ice-cold 2 M potassium carbonate (K2CO3).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant containing the polyamines.
5.1.2. Derivatization and HPLC Analysis
-
In an HPLC vial, mix 50 µL of the sample supernatant, 50 µL of 1.2% (w/v) benzoic acid (internal standard), and 700 µL of ultrapure water.
-
The in-line derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) is performed by the autosampler.
-
Separate the fluorescent derivatives on a reversed-phase C18 column.
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the polyamines by comparing the peak areas to a standard curve.
// Nodes start [label="Start:\nCultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(Perchloric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralization\n(Potassium Carbonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant\n(Polyamine Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Pre-column Derivatization\n(OPA/NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Fluorescence Detection\n(Ex: 340nm, Em: 450nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPolyamine Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest; harvest -> lysis; lysis -> neutralize; neutralize -> centrifuge; centrifuge -> supernatant; supernatant -> derivatize; derivatize -> hplc; hplc -> detect; detect -> quantify; quantify -> end; } caption: HPLC Analysis Workflow for Polyamines.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol outlines a radiometric assay to measure ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.[6][30]
5.2.1. Reaction Mixture
Prepare a reaction mixture containing:
-
Enzyme extract (cell or tissue lysate)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
0.1 mM EDTA
-
50 µM Pyridoxal-5-phosphate (PLP)
-
100 µM L-ornithine
-
0.1 µCi L-[1-14C]ornithine
5.2.2. Assay Procedure
-
Place a filter paper saturated with a CO2 trapping agent (e.g., 0.1 M NaOH) in a sealed scintillation vial.
-
Add the reaction mixture to a microcentrifuge tube and place it inside the scintillation vial, ensuring no direct contact with the filter paper.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by injecting an acid (e.g., 5 M sulfuric acid) into the microcentrifuge tube.
-
Continue incubation for another 30 minutes to ensure complete trapping of the released 14CO2.
-
Remove the microcentrifuge tube and add scintillation fluid to the vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as nmol of CO2 released per minute per mg of protein.
Conclusion
Spermine and its precursor putrescine are vital molecules with profound effects on cellular physiology and pathology. Their elevated levels in cancer have established the polyamine metabolic pathway as a significant target for anticancer drug development. This guide has provided a detailed overview of the core biology of these polyamines, supported by quantitative data and experimental protocols. The continued exploration of the intricate roles of spermine and putrescine in cellular signaling and disease pathogenesis will undoubtedly unveil new therapeutic opportunities.
References
- 1. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylmethionine decarboxylase degradation by the 26 S proteasome is accelerated by substrate-mediated transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the direct interaction of spermine with the inwardly rectifying potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of DFMO on glioma cell proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 11. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spermine synthase - Wikipedia [en.wikipedia.org]
- 14. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Polyamine depletion delays apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spermine Is Fit to Block Inward Rectifier (Kir) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. Polyamine effects on the NMDA receptor in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Spermine Supplementation in Chinese Hamster Ovary (CHO) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, serving as the primary platform for producing recombinant therapeutic proteins such as monoclonal antibodies (mAbs). Optimizing the cell culture environment is paramount to enhancing cell growth, maintaining high viability, and maximizing protein yield. Polyamines, including spermine, are naturally occurring polycationic molecules that are essential for a variety of cellular functions, including proliferation, differentiation, and cellular stress responses.[1][2] Certain CHO cell lines, notably CHO-K1, have a limited ability to synthesize polyamines de novo and therefore require supplementation in serum-free media to achieve robust growth and productivity.[1][3][4][5][6][7]
These application notes provide comprehensive protocols for the utilization of spermine as a supplement in CHO cell culture media to bolster culture performance and the production of monoclonal antibodies. The methodologies and data presented herein are intended to guide researchers in the optimization of spermine concentrations for their particular CHO cell lines and manufacturing processes.
Data Presentation: Impact of Spermine on CHO Cell Culture Performance
The supplementation of CHO cell culture media with spermine has a dose-dependent effect on key performance indicators. High concentrations of spermine can be toxic to cells, leading to a reduction in cell viability and lower protein yields.[8][9][10][11][12][13] The following tables consolidate quantitative data on the impact of varying spermine concentrations on CHO-K1 cell growth, viability, and monoclonal antibody (mAb) production.
Table 1: Effect of Spermine Concentration on CHO-K1 Cell Growth and Viability [1][3]
| Spermine Concentration (µM) | Peak Viable Cell Density (x10⁶ cells/mL) | Viability on Day 14 (%) |
| 0 | 8.5 | 75 |
| 0.5 | 12.1 | 85 |
| 1 | 15.3 | 92 |
| 2 | 16.8 | 95 |
| 5 | 14.2 | 88 |
| 7.5 | - | - |
| 10 | - | - |
| 15 | - | - |
Table 2: Effect of Spermine Concentration on Monoclonal Antibody (mAb) Titer [3]
| Spermine Concentration (µM) | mAb Titer (g/L) |
| 0 | 1.8 |
| 0.5 | 2.5 |
| 1 | 3.2 |
| 2 | 3.8 |
| 5 | 3.1 |
| 7.5 | - |
| 10 | - |
| 15 | - |
Signaling Pathways and Cellular Mechanisms
Spermine and other polyamines are fundamental to critical cellular processes. While a single, linear signaling pathway for spermine is not fully defined, its influence is understood through its role in the broader polyamine metabolic pathway and its effects on key cellular functions.[1]
Caption: Polyamine metabolism and its impact on key cellular functions.
Extracellular spermine is taken up by the cell via a dedicated transport system.[1] Intracellularly, spermine is part of a metabolic network where it can be interconverted with other polyamines like spermidine and putrescine. These polyamines are vital for:
-
DNA and RNA Stability: Their positive charge allows them to interact with negatively charged nucleic acids, stabilizing their structure and influencing replication and transcription.[1]
-
Protein Synthesis: Spermidine is a precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for the translation of specific mRNAs, thereby regulating protein production.[1][8][14]
-
Cell Growth and Proliferation: By influencing the aforementioned processes, polyamines are critical regulators of the cell cycle and proliferation.[1] Supplementing spermine, particularly in polyamine-deficient CHO cells, supports these essential pathways, leading to enhanced cell growth, viability, and ultimately, higher recombinant protein yields.[1]
Experimental Protocols
The following protocols provide a general workflow for preparing spermine stock solutions and evaluating the impact of different spermine concentrations on CHO cell growth, viability, and productivity.
Protocol 1: Preparation of 10 mM Spermine Stock Solution
Materials:
-
Spermine tetrahydrochloride (MW: 348.19 g/mol )
-
Nuclease-free water
-
Sterile conical tube
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of spermine tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.[1]
-
Dissolution: Under a laminar flow hood, aseptically add the weighed spermine tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.[1]
-
Mixing: Gently vortex the solution until the spermine tetrahydrochloride is completely dissolved.[1]
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination risk. Store the aliquots at -20°C. The frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.[1][8]
Protocol 2: Supplementation of Spermine into CHO Cell Culture Medium
Materials:
-
Basal CHO cell culture medium (serum-free)
-
Prepared sterile 10 mM spermine stock solution
-
CHO cells
-
Culture vessels (e.g., shake flasks, bioreactors)
-
Pipettes and sterile tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Thaw Spermine Stock: Thaw an aliquot of the 10 mM spermine stock solution at room temperature.[1]
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to achieve a 10 µM final concentration in 100 mL of medium, you would add 100 µL of the 10 mM stock solution.
-
Supplementation: Under a laminar flow hood, add the calculated volume of the spermine stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[1]
-
Cell Seeding: Inoculate the spermine-supplemented medium with CHO cells at the desired seeding density.[1]
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, with appropriate agitation).[1]
Protocol 3: Experimental Workflow for Optimizing Spermine Concentration
This protocol outlines a general workflow for assessing the impact of different spermine concentrations on CHO cell growth, viability, and productivity.
Caption: A typical experimental workflow for optimizing spermine concentration.
Procedure:
-
Set up Cultures: Prepare a series of culture vessels with media containing different final concentrations of spermine (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 7.5 µM, 10 µM, and 15 µM). Include a control group with no spermine supplementation (0 µM).[1]
-
Inoculation: Seed the CHO cells at a consistent density across all conditions.[1]
-
Monitoring: Take daily samples to measure viable cell density (VCD) and viability using a suitable method (e.g., trypan blue exclusion).
-
Harvesting: At the end of the culture period (e.g., 14 days), harvest the cell culture supernatant by centrifugation or filtration.
-
Quantification: Measure the concentration of the recombinant protein in the supernatant using an appropriate analytical technique (e.g., ELISA, HPLC).[8]
-
Data Analysis: Plot the VCD, viability, and protein titer over time for each spermine concentration. Calculate the specific productivity (qP) to normalize protein production to the number of cells.[1]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Improvement in Protein Yield | Suboptimal Spermine Concentration | The concentration of spermine is critical; too low may be ineffective, while too high can be inhibitory.[8] Perform a dose-response experiment to determine the optimal spermine concentration for your specific cell line and protein.[8] |
| Incorrect Timing of Addition | For mammalian cells, supplement the culture medium with spermine from the beginning of the culture.[8] | |
| Decreased Protein Yield After Spermine Addition | Spermine Toxicity | High concentrations of spermine can be toxic to cells, leading to reduced cell viability and consequently lower protein yield.[8] Reduce the spermine concentration and perform a cell viability assay at different concentrations.[8] |
| Cell Lysis or Poor Cell Growth | High Spermine Concentration | Excessive spermine can be cytotoxic.[8] Lower the spermine concentration and monitor cell growth and morphology closely.[8] |
| Contamination | The addition of a non-sterile spermine solution can introduce contaminants. Ensure your spermine stock solution is sterile-filtered before adding it to your culture.[8] | |
| Inconsistent Results Between Experiments | Variability in Spermine Stock Solution | Improper storage or handling of the spermine stock solution can lead to degradation. Prepare fresh spermine stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Free spermidine evokes superoxide radicals that manifest toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tolerance to putrescine toxicity in Chinese hamster ovary cells is associated with altered uptake and export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Functions of Polyamines in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermine Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of spermine in biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers studying the role of polyamines in cell growth, differentiation, and disease, as well as for professionals in drug development targeting polyamine metabolism.
Polyamines, such as spermine, are crucial regulators of various cellular processes.[1][2] Accurate quantification of these molecules is vital for understanding their metabolic pathways and their implications in pathological conditions, including cancer.[3] Since polyamines lack strong chromophores or fluorophores, their detection by HPLC requires a derivatization step to enhance sensitivity.[3] This document outlines protocols using different derivatization agents, followed by reversed-phase HPLC separation and detection.
Experimental Protocols
The general workflow for spermine quantification by HPLC involves sample preparation, pre-column derivatization, chromatographic separation, and detection.
Sample Preparation
The initial step involves the extraction and deproteinization of polyamines from biological matrices.[2][4]
Materials:
-
Perchloric acid (PCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Centrifuge
-
Sonicator
Protocol for Biological Tissues (e.g., 50 mg) or Cells (e.g., 1 x 10^6): [2][5]
-
Homogenize the tissue or cell pellet in an appropriate volume of cold PCA (e.g., 0.2 M).
-
Sonicate the homogenate to ensure the release of polyamines from protein aggregates.[5]
-
Incubate the samples on ice or at 4°C overnight to allow for complete protein precipitation.[5]
-
Centrifuge the samples at 10,000 x g for 20 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the polyamines, for the derivatization step.
Protocol for Biological Fluids (e.g., 10 µL of serum or urine): [2][6]
-
To 1 mL of the serum sample, add 0.1 M hydrochloric acid and 0.6 M perchloric acid in methanol to precipitate proteins.[6]
-
Incubate the mixture at 4°C for 15 minutes.[6]
-
Centrifuge at 6000 x g for 5 minutes.[6]
-
Filter the supernatant through a 0.45 µm PTFE filter before derivatization.[6]
Pre-Column Derivatization
This critical step involves the chemical modification of spermine to allow for sensitive detection. Below are protocols for three common derivatization agents.
-
To 100 µL of the sample supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.[5]
-
Vortex the mixture and incubate for 20 minutes at room temperature.[5]
-
Stop the reaction by adding 500 µL of a saturated NaCl solution.[5]
-
Extract the benzoylated polyamines with 500 µL of chloroform.[5]
-
Centrifuge at 10,000 x g for 10 minutes.[5]
-
Collect the lower chloroform phase and evaporate it to dryness.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 55% methanol in water) for HPLC analysis.[5]
-
Prepare a dansyl chloride solution.
-
Mix the sample extract with the dansyl chloride reagent.
-
Incubate the reaction mixture.
-
After incubation, the dansylated polyamines are ready for HPLC injection.
C. o-Phthalaldehyde (B127526) (OPA) Derivatization: [2][4][8]
-
This method utilizes an in-line reaction where polyamines are mixed with OPA and N-acetyl-L-cysteine immediately before injection onto the HPLC column.[2][4][8]
-
This process is typically automated within the HPLC system.[2][4][8]
HPLC Analysis
The derivatized samples are then separated and quantified using a reversed-phase HPLC system.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 (Benzoylation)[3][5] | Method 2 (OPA Derivatization)[2][4][8] | Method 3 (Dansylation)[6] |
| Column | BDS-C18-DB (250 x 4.6 mm, 5 µm) or Ultrasphere C18 (250 x 4.6 mm, 5 µm) | Reversed-phase C18 | VertiSepTM GES C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | 0.1 M Sodium Acetate (pH 7.2) with Methanol and Tetrahydrofuran | 0.1 M Ammonium Acetate |
| Mobile Phase B | Methanol | - | Acetonitrile |
| Elution | Isocratic (52% Methanol:Water) or Gradient (Methanol-Water) | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min |
| Column Temp. | 35°C | - | 40°C |
| Injection Vol. | 20 µL | - | 100 µL |
| Detection | UV at 254 nm | Fluorescence (Ex: 340 nm, Em: 450 nm) | UV at 254 nm |
Data Presentation
The following tables summarize the quantitative data obtained from various HPLC methods for spermine quantification.
Table 2: Quantitative Performance of HPLC Methods for Spermine
| Parameter | Method 1 (Benzoylation)[3] | Method 2 (OPA Derivatization)[2][4][8] | Method 3 (FMOC Derivatization)[9] | Method 4 (Urine Analysis)[10] |
| Retention Time | 8.5 min | - | 11.19 ± 0.04 min | - |
| Detection Limit | 50 ng/mL | 0.5 nmol/mL or 0.1 nmol/mg tissue | Picomole levels | 20 pmol |
| Linearity Range | - | 1 - 50 µM | - | - |
| Accuracy | - | 2.5 - 4.2% | - | - |
| Precision | - | 0.5 - 1.4% | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the quantification of spermine by HPLC.
Caption: Workflow for Spermine Quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC determination of polyamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Recombinant Protein Production with Spermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient production of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. Optimizing expression systems to maximize yield and protein quality is a continuous challenge. Polyamines, such as spermine, are naturally occurring polycationic molecules that play crucial roles in various cellular processes, including DNA stabilization, transcription, and translation.[1][2] Supplementing cell culture media with spermine has emerged as a promising strategy to enhance the production of recombinant proteins in various expression systems, including Escherichia coli and Chinese Hamster Ovary (CHO) cells.[3][4]
These application notes provide a comprehensive guide to utilizing spermine for boosting recombinant protein yield. They include detailed protocols, quantitative data from representative studies, and diagrams of the underlying cellular mechanisms and experimental workflows.
Mechanism of Action
Spermine enhances recombinant protein production through several key mechanisms:
-
Stabilization of Nucleic Acids: As a polycation, spermine interacts with the negatively charged phosphate (B84403) backbone of DNA and RNA, stabilizing their structures and influencing replication and transcription.[4]
-
Ribosome Assembly and Function: Polyamines are known to stimulate the assembly of ribosomal subunits and increase overall protein synthesis by 1.5- to 2.0-fold in E. coli.[5][6] In mammalian systems, spermine can stimulate the binding of initiator tRNA (fMet-tRNA) to mitochondrial ribosomes.[7]
-
Post-Translational Modification of eIF5A: Spermidine, a precursor to spermine, is essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This modification is critical for the translation of specific mRNAs, particularly those containing proline-rich sequences.[1][3]
Data Presentation
The following tables summarize the quantitative effects of spermine supplementation on key performance indicators in recombinant protein production, based on data from various studies. Note that optimal concentrations and the magnitude of the effect can vary depending on the specific cell line, protein of interest, and culture conditions.
Table 1: Effect of Spermine on Monoclonal Antibody (mAb) Production in CHO-K1 Cells [4]
| Spermine Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) | mAb Titer (mg/L) |
| 0 | 8.5 | 85 | 450 |
| 10 | 10.2 | 90 | 600 |
| 50 | 12.5 | 92 | 850 |
| 100 | 11.8 | 91 | 820 |
| 500 | 9.1 | 80 | 550 |
Table 2: General Observations on Spermine Supplementation in E. coli [3][5]
| Parameter | Observation | Recommended Concentration Range |
| Protein Yield | Can increase soluble protein yield by 1.5 to 2-fold. | 0.1 mM to 2.0 mM |
| Cell Growth (OD600) | Generally unaffected or slightly improved at optimal concentrations. | - |
| Protein Aggregation | High concentrations may promote aggregation of certain proteins. | - |
| Cell Viability | Concentrations above 5 mM can be toxic. | - |
Signaling and Metabolic Pathways
The diagrams below, generated using Graphviz, illustrate the key pathways and workflows related to spermine's role in protein production.
Caption: Polyamine metabolic pathway and its influence on protein synthesis.
Experimental Protocols
Protocol 1: Preparation of Spermine Stock Solution
Materials:
-
Spermine (e.g., spermine tetrahydrochloride, MW: 348.19 g/mol )
-
Nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, weigh out 34.82 mg of spermine tetrahydrochloride for each 1 mL of final stock solution volume. For example, for 10 mL of a 100 mM stock solution, you will need 348.2 mg.[3][4]
-
Dissolution: Under a laminar flow hood, aseptically add the weighed spermine to a sterile conical tube. Add the desired volume of nuclease-free water.
-
Mixing: Gently vortex the solution until the spermine is completely dissolved. The solution should be clear and colorless.[4]
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.[3][4]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: Enhancing Recombinant Protein Production in E. coli
References
- 1. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spermine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of polyamines on protein synthesis and growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyamines on protein synthesis and growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Spermine on the Initiation of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spermine Hydrochloride vs. Spermine Free Base: A Detailed Guide for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine, a ubiquitous polyamine, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and differentiation. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins, making it an invaluable tool in a wide range of research applications. Commercially, spermine is available primarily in two forms: spermine hydrochloride (a salt) and spermine free base. The choice between these two forms is a critical consideration in experimental design, as their distinct physicochemical properties can significantly impact the reproducibility and outcome of experiments.
This document provides detailed application notes and protocols to guide researchers in selecting the appropriate form of spermine for their specific needs. It includes a comparative analysis of their properties, detailed experimental protocols for key applications, and an overview of spermine's role in various signaling pathways.
Physicochemical Properties and Handling
The primary difference between spermine hydrochloride and spermine free base lies in their stability and ease of handling. Spermine hydrochloride is a more stable, crystalline solid, while spermine free base is an oily liquid that is more susceptible to oxidation.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | Spermine Hydrochloride | Spermine Free Base | Reference(s) |
| Chemical Formula | C₁₀H₂₆N₄ · 4HCl | C₁₀H₂₆N₄ | [3] |
| Molecular Weight | 348.18 g/mol | 202.34 g/mol | [3] |
| Appearance | White to almost white crystalline powder | Oily liquid or solid/semisolid | [1][4] |
| Melting Point | 310-311 °C (decomposes) | 28-30 °C | [5] |
| Solubility in Water | High (e.g., 100 mg/mL) | High (e.g., 33.3-50 mg/mL) | [3][4][6] |
| Stability | More stable as a solid and in solution. | Less stable; readily oxidized, especially in solution.[3] | [2] |
| Hygroscopicity | Less hygroscopic. | Hygroscopic and absorbs CO₂ from the air.[5] | |
| pH of Aqueous Solution | Acidic (pH 4.5-7.0 for 1M solution) | Alkaline | [5] |
Key Handling Recommendations:
-
Spermine Hydrochloride: Due to its stability, it is the preferred form for preparing stock solutions.[2]
-
Spermine Free Base: Solutions of spermine free base are prone to oxidation.[3] It is recommended to prepare fresh solutions in degassed water and store them as frozen aliquots under an inert gas like argon or nitrogen.[3]
Experimental Applications and Protocols
The choice between spermine hydrochloride and spermine free base can influence experimental outcomes. The following sections provide detailed protocols for common applications.
Application 1: DNA Precipitation and Condensation
Spermine is widely used to precipitate DNA from solutions, an essential step in many molecular biology workflows.[7] Its polycationic nature neutralizes the negative charge of the DNA backbone, leading to condensation and precipitation.[8]
Protocol 1: Spermine-Mediated DNA Precipitation
Objective: To precipitate DNA from an aqueous solution using spermine hydrochloride.
Materials:
-
Spermine hydrochloride
-
Nuclease-free water
-
DNA sample
-
Low salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
70% Ethanol (B145695), ice-cold
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) or nuclease-free water for resuspension
-
Microcentrifuge and tubes
Procedure:
-
Prepare a 10 mM Spermine Hydrochloride Stock Solution:
-
Dissolve 3.48 mg of spermine hydrochloride in 1 mL of nuclease-free water.
-
Sterile filter through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
-
Precipitation:
-
To your DNA sample in a microcentrifuge tube, add the 10 mM spermine hydrochloride stock solution to a final concentration of 0.8 mM for low salt conditions or 10 mM for moderate salt conditions.[4]
-
Mix gently by inverting the tube several times.
-
Incubate on ice for 15-30 minutes.
-
-
Pelleting:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully aspirate and discard the supernatant.
-
-
Washing:
-
Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the ethanol.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
-
Table 2: Factors Influencing Spermine-Mediated DNA Precipitation
| Factor | Influence on Precipitation | Recommendation | Reference(s) |
| Spermine Concentration | A critical concentration is required for precipitation to occur. | Perform a titration to find the optimal concentration for your DNA and buffer conditions. | [9] |
| Salt Concentration | Higher salt concentrations increase the required spermine concentration for precipitation. | For low salt buffers, use a lower spermine concentration (e.g., 0.8 mM). For moderate salt, increase the spermine concentration (e.g., 10 mM). | [4] |
| DNA Concentration | The amount of spermine required is largely independent of DNA concentration within a certain range (1-100 µg/mL). | Use a consistent spermine concentration for a range of DNA concentrations. | [4] |
| DNA Length | Less efficient for DNA fragments smaller than 200 bp. | Consider alternative precipitation methods for very small DNA fragments. | [4] |
Workflow for DNA Precipitation
Caption: A streamlined workflow for DNA precipitation using spermine hydrochloride.
Application 2: Modulation of Ion Channels
Spermine is a well-known modulator of several ion channels, including inwardly rectifying potassium (Kir) channels and N-methyl-D-aspartate (NMDA) receptors.[10] It typically acts as a voltage-dependent channel blocker.[10]
Protocol 2: Whole-Cell Patch-Clamp Analysis of Kir Channel Block by Spermine
Objective: To characterize the voltage-dependent block of Kir channels by intracellular spermine.
Materials:
-
Cells expressing the Kir channel of interest (e.g., Kir2.1)
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, pH 7.2 with KOH)
-
External (bath) solution (e.g., in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH)
-
Spermine hydrochloride stock solution (10 mM in nuclease-free water), serially diluted in the internal solution to desired final concentrations.
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaohm seal on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the membrane potential at a negative value (e.g., -80 mV).
-
Apply a series of voltage steps (e.g., from -120 mV to +80 mV in 10 mV increments for 400 ms).
-
Record the resulting currents.
-
-
Spermine Application:
-
Perfuse the cell with the internal solution containing the desired concentration of spermine. Allow for complete cell dialysis.
-
Repeat the voltage-step protocol.
-
-
Data Analysis:
-
Measure the steady-state current at the end of each voltage pulse.
-
Construct current-voltage (I-V) plots for control and each spermine concentration to visualize the block.
-
Workflow for Patch-Clamp Analysis
Caption: Workflow for analyzing Kir channel modulation by spermine using patch-clamp.
Application 3: Cell Culture Supplementation
Spermine is an essential growth factor for many cell types and is often added to serum-free media to enhance cell viability and proliferation.
Protocol 3: Supplementation of Cell Culture Medium with Spermine
Objective: To supplement cell culture medium with spermine to promote cell growth.
Materials:
-
Spermine hydrochloride
-
Nuclease-free water or appropriate sterile solvent
-
Basal cell culture medium
-
Cell line of interest
Procedure:
-
Prepare a Sterile Spermine Stock Solution:
-
Prepare a 10 mM stock solution of spermine hydrochloride in nuclease-free water.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store in single-use aliquots at -20°C.
-
-
Medium Supplementation:
-
Thaw an aliquot of the spermine stock solution.
-
Dilute the stock solution into the basal cell culture medium to achieve the desired final concentration (typically in the µM range). A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Gently mix the supplemented medium.
-
-
Cell Culture:
-
Seed cells in the spermine-supplemented medium.
-
Culture under standard conditions.
-
Important Consideration:
-
Serum-Containing Medium: Be aware that serum contains amine oxidases that can degrade spermine, potentially producing cytotoxic byproducts.[2][11] If using serum, the effective spermine concentration may decrease over time.
Spermine in Signaling Pathways
Spermine is involved in a variety of signaling pathways, often acting as a modulator of protein function.
Spermine and NMDA Receptor Signaling
Spermine potentiates NMDA receptor currents at low concentrations by increasing the channel opening frequency.[12] At higher concentrations, it can produce a voltage-dependent block.[12]
Caption: Spermine's modulatory effect on the NMDA receptor signaling pathway.
Spermine and Kir Channel Gating
Intracellular spermine is a key factor in the inward rectification of Kir channels. At depolarized membrane potentials, spermine enters and blocks the channel pore, preventing the outward flow of K⁺ ions.[10]
Caption: Spermine-mediated block of Kir channels leading to inward rectification.
Spermine Signaling in Plant Defense
In plants, spermine acts as a signaling molecule in defense against pathogens.[11] Its oxidation by polyamine oxidases generates hydrogen peroxide (H₂O₂), which triggers downstream defense responses.[11]
Caption: A simplified model of spermine's role in plant defense signaling.
Spermine and the JAK-STAT Pathway
Recent studies have shown that spermine can act as a metabolic brake for Janus kinase (JAK) signaling.[13] It can directly bind to JAK1, impairing its interaction with cytokine receptors and suppressing its phosphorylation.[13]
Caption: Spermine's inhibitory effect on the JAK-STAT signaling pathway.
Conclusion
The choice between spermine hydrochloride and spermine free base is an important experimental consideration. Spermine hydrochloride offers greater stability and ease of use, making it the recommended choice for most applications, particularly for the preparation of stock solutions. Spermine free base, while also effective, requires more careful handling to prevent oxidation. By understanding the distinct properties of each form and following the detailed protocols provided, researchers can effectively utilize spermine as a powerful tool to investigate a wide array of biological processes.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. himedialabs.com [himedialabs.com]
- 5. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precipitation of DNA by polyamines: a polyelectrolyte behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Voltage-dependent block by internal spermine of the murine inwardly rectifying K+ channel, Kir2.1, with asymmetrical K+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Spermine Stock Solution in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spermine is a naturally occurring polyamine that is crucial for cell growth, proliferation, and differentiation.[1] As a polycationic molecule, it interacts with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating numerous cellular processes.[1] In cell culture, particularly in serum-free media, supplementation with spermine can be essential for optimal performance of certain cell lines, such as Chinese Hamster Ovary (CHO) cells.[2] Proper preparation and use of spermine solutions are critical for obtaining reliable and reproducible experimental results, as spermine, especially in its free base form, is susceptible to oxidation.[1] These application notes provide detailed protocols for the preparation of stable spermine stock solutions and their application in cell culture.
Physicochemical Properties and Selection of Spermine Salt
When preparing spermine solutions for cell culture, it is important to consider the properties of the available forms of spermine. The two most common forms are spermine free base and spermine tetrahydrochloride.
| Property | Spermine Free Base | Spermine Tetrahydrochloride | Recommendation for Cell Culture |
| Molecular Weight | 202.34 g/mol [3] | 348.18 g/mol [4] | - |
| Form | Solid or amorphous semi-solid[5] | Crystalline powder | Spermine tetrahydrochloride is generally preferred for its higher stability as a solid.[1] |
| Solubility in Water | 50 mg/mL | 100 mg/mL[4] | Both are highly soluble in water. |
| Stability in Solution | Prone to oxidation[1][4] | More stable in solution compared to the free base. | Use spermine tetrahydrochloride for preparing stock solutions to enhance stability.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Spermine Stock Solution
This protocol describes the preparation of a sterile 10 mM spermine stock solution using spermine tetrahydrochloride.
Materials:
-
Spermine tetrahydrochloride (MW: 348.18 g/mol )[4]
-
Nuclease-free water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.48 mg of spermine tetrahydrochloride for each 1 mL of the final volume. For example, for 10 mL of a 10 mM stock solution, 34.82 mg of spermine tetrahydrochloride is required.[2]
-
Dissolution: In a laminar flow hood, aseptically add the weighed spermine tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.
-
Mixing: Gently vortex the solution until the spermine tetrahydrochloride is completely dissolved. The resulting solution should be clear and colorless.[2]
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.[1][2]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2][6] Frozen stock solutions are stable for several months; however, it is advisable to use them within one month for critical applications.[2][6] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Supplementation of Cell Culture Medium with Spermine
This protocol outlines the process of adding the prepared spermine stock solution to the basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., serum-free CHO medium)
-
Prepared sterile 10 mM spermine stock solution
-
Cell line of interest (e.g., CHO cells)
-
Culture vessels (e.g., shake flasks, bioreactors)
-
Pipettes and sterile tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Thaw Spermine Stock: Thaw an aliquot of the 10 mM spermine stock solution at room temperature.
-
Calculation of Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Supplementation: In a laminar flow hood, add the calculated volume of the spermine stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[2]
-
Cell Seeding: Inoculate the spermine-supplemented medium with cells at the desired seeding density.[2]
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
Data Presentation
The optimal concentration of spermine can vary depending on the cell line and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Table 2: Recommended Working Concentrations of Spermine in Cell Culture
| Cell Type | Medium Condition | Typical Working Concentration Range | Reference |
| CHO Cells | Serum-Free | 0.5 µM - 15 µM | [2] |
| Mammalian Cells | Serum-Free | 50 µM - 500 µM | [7] |
| Human Mononuclear Cells | - | Not specified, used to inhibit cytokine synthesis | [8] |
| SKOV-3 Cells | - | 50 µM | [3] |
Table 3: Storage and Stability of Spermine Solutions
| Form | Solvent | Storage Temperature | Stability Notes | Reference |
| Solid | - | Room Temperature or 2-8°C | Stable when stored in a cool, dry place.[4][6] | [4][6] |
| Aqueous Solution | Degassed Water | -20°C | Store in frozen, single-use aliquots under an inert atmosphere for best stability. A conservative estimate for use is within one month.[4][6] | [4][6] |
| Aqueous Solution | Water | 2-8°C | Prone to oxidation; only recommended for short-term storage.[6] | [6] |
| Aqueous Solution | Water | Room Temperature | Not recommended for storage due to a high potential for oxidation and degradation.[6] | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for spermine stock solution preparation and use.
Simplified Spermine Signaling Pathway
Caption: Simplified diagram of spermine's role in modulating JAK-STAT signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US20100221823A1 - Method for culturing mammalian cells to improve recombinant protein production - Google Patents [patents.google.com]
- 8. rupress.org [rupress.org]
In Vitro Applications of Spermine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of spermine in cancer research. Spermine, a naturally occurring polyamine, plays a crucial role in cell growth, proliferation, and death. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This document details the effects of spermine on cancer cells, outlines relevant signaling pathways, and provides detailed protocols for key in vitro experiments.
Effects of Spermine on Cancer Cells
Spermine and its analogues have been shown to exert a range of effects on cancer cells in vitro, primarily impacting cell proliferation, apoptosis, and autophagy.
Inhibition of Cancer Cell Proliferation
Spermine and its derivatives can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This is often achieved by inducing cell cycle arrest. For instance, spermidine (B129725), a precursor to spermine, has been shown to arrest the cell cycle at the S phase in HeLa cervical cancer cells[1]. In castration-resistant prostate cancer (CRPC), spermine supplementation has been found to suppress cell proliferation[2]. Similarly, a palladium-spermine complex (Pd2Spm) exhibited selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231)[3].
Induction of Apoptosis
A primary mechanism by which spermine and its analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The enzymatic oxidation of spermine can lead to the production of H2O2 and aldehydes, which are cytotoxic and trigger apoptosis[4]. In neuroblastoma cell lines, spermine treatment led to a significant increase in early apoptotic cells[4]. This pro-apoptotic effect is often associated with the upregulation of key apoptotic proteins such as p53 and caspase-3[4]. Furthermore, certain acylspermidine derivatives have been shown to induce apoptosis in human breast cancer and T-lymphoblastic leukemia cells[5][6].
Modulation of Autophagy
Spermine and spermidine can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In some cancer cells, spermidine-induced autophagy contributes to the inhibition of cell proliferation and the induction of apoptosis[1]. Spermidine can induce autophagy by inhibiting the acetyltransferase EP300[7]. This autophagy-inducing property has been linked to improved anticancer immunosurveillance[6][7].
Quantitative Data on Spermine's In Vitro Effects
The following tables summarize the quantitative data from various studies on the effects of spermine and its derivatives on different cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Spermidine | HeLa (Cervical Cancer) | CCK-8 | 121.3 µM | [1] |
| BNIPSpd (Spermidine derivative) | HT-29 (Colon Adenocarcinoma) | Cytotoxicity Assay | 1.64 µM | [6] |
| BNIPSpd (Spermidine derivative) | Caco-2 (Colon Adenocarcinoma) | Cytotoxicity Assay | 0.15 µM | [6] |
| Pd2Spm (Palladium-Spermine complex) | MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | 7.3–8.3 µM | [3] |
| Spermatinamine (B12380403) analogue 12 | HeLa, MCF-7, DU145 | Cytotoxicity Assay | 5-10 µM | [8] |
| Spermatinamine analogue 14 | HeLa, MCF-7, DU145 | Cytotoxicity Assay | 5-10 µM | [8] |
| Spermatinamine analogue 15 | HeLa, MCF-7, DU145 | Cytotoxicity Assay | 5-10 µM | [8] |
| Compound/Treatment | Cell Line | Effect | Quantitative Measurement | Reference |
| BSAO/Spermine (9 µM) | SJNKP (Neuroblastoma) | Early Apoptosis | >60% of cells | [4] |
| BSAO/Spermine (12 µM) | IMR5 (Neuroblastoma) | Early Apoptosis | >60% of cells | [4] |
| BSAO/Spermine (18 µM) | IMR5 (Neuroblastoma) | Early Apoptosis | 82.5% of cells | [4] |
| Spermidine (120 µM) | HeLa (Cervical Cancer) | Apoptosis | Significant increase vs. control | [1] |
| Spermidine (180 µM) | HeLa (Cervical Cancer) | Apoptosis | Significant increase vs. control | [1] |
| Acyl spermidine derivative 4d | Jurkat (T-lymphoblastic leukemia) | Apoptosis | 70% apoptosis at 50 µM | [6] |
Signaling Pathways
Spermine's effects on cancer cells are mediated through various signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Polyamine Metabolism and Catabolism
The intracellular levels of polyamines are tightly regulated by their biosynthesis, catabolism, and transport. Key enzymes in this pathway include ornithine decarboxylase (ODC), spermidine/spermine N1-acetyltransferase (SSAT), and spermine oxidase (SMOX). Dysregulation of these enzymes is common in cancer[7][9]. For instance, increased SSAT expression can lead to the depletion of cellular polyamines, resulting in cell growth inhibition and apoptosis[7][10].
Figure 1: Simplified diagram of the polyamine metabolism pathway.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Polyamines can promote cell growth in part through their interaction with the mTOR pathway[11]. Studies have shown that modulating intracellular polyamine levels can alter the phosphorylation of key mTORC1 downstream proteins like 4EBP1 and p70S6K in breast cancer cells[11].
Figure 2: Interaction of polyamines with the mTOR signaling pathway.
Apoptosis Pathway
Spermine and its metabolites can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The generation of reactive oxygen species (ROS) due to spermine catabolism can cause mitochondrial membrane potential disruption, leading to the release of cytochrome c and the activation of caspases[6].
Figure 3: Spermine-induced apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of spermine on cancer cells.
Preparation of Spermine Stock Solution
This protocol describes the preparation of a sterile 10 mM spermine stock solution.
Materials:
-
Spermine (e.g., Sigma-Aldrich)
-
Nuclease-free water (cell culture grade)
-
Sterile conical tubes
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of spermine is 202.34 g/mol . To prepare a 10 mM stock solution, weigh out 2.023 mg of spermine for each 1 mL of final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 20.23 mg.
-
Dissolution: Under a laminar flow hood, aseptically add the weighed spermine to a sterile conical tube. Add the desired volume of nuclease-free water.
-
Mixing: Gently vortex the solution until the spermine is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of spermine on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spermine stock solution (10 mM)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Spermine Treatment: Prepare serial dilutions of spermine in complete medium. Remove the medium from the wells and add 100 µL of the spermine-containing medium at various concentrations (e.g., 0, 10, 50, 100, 150, 200 µM). Include a control group with medium only.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. Plot a dose-response curve and determine the IC50 value.
Figure 4: Experimental workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spermine stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of spermine for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Figure 5: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in response to spermine treatment.
Materials:
-
Cancer cell line of interest
-
Spermine stock solution (10 mM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After spermine treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-p53, anti-p-mTOR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
This comprehensive guide provides a solid foundation for researchers to explore the multifaceted roles of spermine in cancer biology and to design and execute relevant in vitro experiments. The provided protocols and pathway diagrams serve as valuable resources for investigating the therapeutic potential of targeting polyamine metabolism in cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Spermine is a natural suppressor of AR signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd2Spermine Complex Shows Cancer Selectivity and Efficacy to Inhibit Growth of Triple-Negative Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 7. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of spermatinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth [mdpi.com]
The Influence of Spermine on Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine, a ubiquitous polyamine, plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins, thereby modulating their function. A significant aspect of spermine's biological activity is its ability to influence the kinetics of various enzymes. This document provides detailed application notes and protocols for studying the effects of spermine on the kinetics of several key enzyme classes, including ATPases, protein kinases, and enzymes involved in polyamine metabolism. Understanding these interactions is crucial for researchers in basic science and for professionals in drug development, as alterations in polyamine metabolism and enzyme activity are implicated in numerous diseases, including cancer.
I. Effects of Spermine on Na+/K+-ATPase Activity
The Na+/K+-ATPase is a vital transmembrane enzyme responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. Spermine has been shown to modulate its activity, with effects that can be either inhibitory or stimulatory depending on the ionic conditions and the concentration of spermine itself.
Quantitative Data Summary
The following table summarizes the kinetic parameters of Na+/K+-ATPase in the presence of spermine.
| Enzyme Source | Spermine Concentration | Effect on Km for ATP | Effect on Vmax | Other Kinetic Observations |
| Rabbit Kidney Microsomes | Various concentrations | Decreased | No significant change | Spermine competed with K+ for the K+-dependent, ouabain-sensitive p-nitrophenylphosphatase activity with a Ki of 0.075 mM.[1] Half-maximal activation of Na+,K+-ATPase was observed at 0.055 mM spermine in the presence of 1 mM K+ and 10 mM Na+.[1] |
| Dog Kidney | 0.3 mM | Reduced Km for substrate (p-nitrophenylphosphate) | - | Increased the K0.5 for K+ and Na+ as activators.[2] |
Signaling Pathway and Proposed Mechanism of Action
Spermine's effect on Na+/K+-ATPase is complex. It appears to interact with the cation binding sites, competing with Na+ and K+. This interaction can lead to either inhibition or activation depending on the relative concentrations of the ions and ATP. At physiological concentrations, spermine can decrease the Km for ATP, suggesting it may facilitate ATP binding or the conformational changes associated with the enzymatic cycle.
Experimental Protocol: Na+/K+-ATPase Activity Assay
This protocol is designed to measure the effect of spermine on Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Enzyme source (e.g., microsomal preparation from tissue)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Spermine stock solution (100 mM)
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (e.g., KH2PO4)
-
Microplate reader
Procedure:
-
Prepare a dilution series of spermine in the Assay Buffer.
-
In a microcentrifuge tube, add 50 µL of the enzyme preparation.
-
Add 25 µL of the spermine dilution (or buffer for the control) to the enzyme. Pre-incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 25 µL of ATP solution (final concentration typically 1-5 mM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of ice-cold Stopping Reagent.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Determine the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.
-
Calculate the specific activity of Na+/K+-ATPase (e.g., in nmol Pi/min/mg protein) and compare the activity in the presence and absence of spermine.
II. Effects of Spermine on Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) is a family of serine/threonine kinases that are key regulators of signal transduction pathways involved in cell growth, differentiation, and apoptosis. Spermine can modulate PKC activity, primarily through its interaction with acidic phospholipids, which are essential for PKC activation.
Quantitative Data Summary
The following table summarizes the effect of spermine on Protein Kinase C.
| Parameter | Value | Conditions |
| IC50 for PIP2 inactivation of PKC | 0.4 µM | In the absence of spermine. |
| Spermine Protection | Spermine at physiological concentrations protected PKC from phosphoinositide-mediated inactivation. | Spermine was added prior to PKC interaction with phosphoinositides.[3] |
| Effect on PKC association with liposomes | Spermine at micromolar concentrations interferes with the association of PKC to liposomes. | The effect is structure-specific, with spermine being more potent than spermidine (B129725) or putrescine.[4] |
Signaling Pathway and Proposed Mechanism of Action
Spermine's primary mode of action on PKC is believed to be through its interaction with negatively charged phosphatidylserine (B164497) (PS) in the cell membrane. By binding to PS, spermine can interfere with the association of PKC with the membrane, a crucial step for its activation by diacylglycerol (DAG) and Ca2+. This can lead to an inhibition of PKC signaling.
Experimental Protocol: Protein Kinase C Activity Assay
This protocol outlines a method to assess the effect of spermine on PKC activity using a radioactive assay with a peptide substrate.
Materials:
-
Purified PKC or cell lysate containing PKC
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2
-
Lipid Vesicles: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles prepared by sonication.
-
PKC peptide substrate (e.g., Ac-MBP(4-14))
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Spermine stock solution (100 mM)
-
Stopping Reagent: 75 mM H3PO4
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare lipid vesicles by drying down a mixture of PS and DAG and resuspending in buffer followed by sonication.
-
Prepare a dilution series of spermine.
-
In a reaction tube, combine the Assay Buffer, lipid vesicles, and the spermine dilution.
-
Add the PKC enzyme source and the peptide substrate.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse the papers with acetone (B3395972) and let them dry.
-
Place the dry papers in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the PKC activity and compare the results with and without spermine.
III. Effects of Spermine on Enzymes of Polyamine Metabolism
Spermine and other polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Spermine itself can act as a feedback inhibitor of key enzymes in its own metabolic pathway.
A. Ornithine Decarboxylase (ODC)
ODC is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. High levels of spermine and spermidine lead to the induction of Antizyme, which binds to ODC and targets it for proteasomal degradation, thus inhibiting polyamine synthesis.
Quantitative Data Summary
The effect of spermine on ODC is primarily regulatory, leading to a decrease in enzyme amount rather than direct kinetic inhibition.
| Observation | Concentration | Cell Type |
| Near-maximal suppression of ODC activity | 3 µM (for spermidine) | L1210 cells |
| Recovery of ODC activity | 2-4 hours after removal of spermidine | L1210 cells |
B. Spermidine/Spermine N1-acetyltransferase (SSAT)
SSAT is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to spermidine and spermine, marking them for export or degradation. The activity of SSAT is induced by high polyamine levels.
Quantitative Data Summary
The following table provides kinetic parameters for SSAT with spermidine and spermine as substrates.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Enzyme Source |
| Spermidine | 130 | 1.3 | Rat Liver |
| sym-Norspermidine | ~10 | ~2 | Rat Liver |
| sym-Norspermine | ~10 | ~2 | Rat Liver |
| N1-dansylnorspermine | ~11 | - | Rat Hepatoma Cells |
Regulatory Pathway of Polyamine Metabolism
References
- 1. Specific effects of spermine on Na+,K+-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cation sites, spermine, and the reaction sequence of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of protein kinase C and phosphoinositides: regulation by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of spermine on association of protein kinase C with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Spermine in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various established and emerging methods for the quantitative analysis of spermine in urine. Spermine, a biogenic polyamine, is a significant biomarker associated with cellular proliferation and is implicated in various physiological and pathological states, including cancer.[1][2] Its accurate detection in accessible biofluids like urine is crucial for diagnostic research and therapeutic monitoring.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is considered a gold-standard method for the quantification of spermine due to its high sensitivity and specificity. The technique involves chromatographic separation of the analyte from a complex matrix, followed by mass spectrometric detection. This method can simultaneously measure multiple polyamines and their derivatives.[3][5] Pre-column derivatization is often employed to improve chromatographic retention and ionization efficiency.[6][7] Its primary advantages are excellent accuracy and the ability to analyze multiple analytes in a single run. However, it requires expensive equipment and skilled personnel.[8]
Quantitative Data:
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.02 - 1.0 ng/mL | [6] |
| Linear Range | 1 - 1000 ng/mL | [6] |
| Intra-day Precision (RSD) | 2.0 - 14.7% | [6] |
| Inter-day Precision (RSD) | 3.9 - 12.9% | [6] |
| Recovery | 83.7 - 114.4% | [9] |
Experimental Protocol: Pre-column Derivatization with Benzoyl Chloride followed by HPLC/Q-TOF MS
This protocol is adapted from a method for the simultaneous determination of multiple polyamines in human urine.[6][7]
A. Materials and Reagents:
-
Spermine standard
-
1,6-diaminohexane (Internal Standard, IS)
-
Perchloric acid (HClO₄), 10%
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Diethyl ether
-
C18 column
B. Sample Preparation and Derivatization:
-
Pre-treatment: To 1 mL of urine sample, add 100 µL of 10% HClO₄. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[6]
-
Derivatization:
-
Transfer 500 µL of the supernatant to a clean tube.
-
Add 50 µL of the internal standard solution (1,6-diaminohexane).
-
Add 1 mL of 2 M NaOH and 10 µL of benzoyl chloride.
-
Vortex vigorously for 1 minute.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
-
Extraction:
-
Add 2 mL of diethyl ether to the reaction mixture and vortex for 2 minutes to extract the derivatized polyamines.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
C. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 10 µL of the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of methanol and water.[6]
-
-
Mass Spectrometry Detection:
-
Perform detection using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6]
-
Monitor for the specific precursor-to-product ion transitions for benzoylated spermine and the internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a high-throughput method based on antigen-antibody recognition. For spermine, a competitive ELISA format is typically used. In this setup, spermine in the sample competes with a labeled or plate-bound spermine conjugate for binding to a limited amount of anti-spermine antibody.[10][11] The signal generated is inversely proportional to the concentration of spermine in the sample. ELISAs are well-suited for screening large numbers of samples and do not require extensive sample pre-treatment or complex equipment.[10] However, they may be susceptible to cross-reactivity with structurally similar polyamines.
Quantitative Data:
| Parameter | Reported Value | Reference |
| Detection Format | Competitive ELISA | [11] |
| Lower Detection Limit | 4.53 nM/assay (for DiAcSpm) | [12] |
| Assay Time | ~2 hours | [11] |
| Recovery | 96.3 - 108% | [12] |
| Intra-Assay Precision (CV) | < 8% | [13] |
| Inter-Assay Precision (CV) | < 10% | [13] |
Experimental Protocol: Competitive ELISA
This is a generalized protocol based on commercially available kits.[11][13]
A. Materials and Reagents:
-
Microplate pre-coated with Spermine-conjugate
-
Spermine standards
-
Biotin-labeled anti-Spermine antibody
-
HRP-Streptavidin (SABC) conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
B. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute standards and urine samples as required.
-
Competitive Binding:
-
Add 50 µL of standard or urine sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of biotin-labeled anti-Spermine antibody working solution to each well.
-
Gently shake the plate for 1 minute, then seal and incubate for 45 minutes at 37°C.[11]
-
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Secondary Conjugate:
-
Add 100 µL of HRP-Streptavidin (SABC) working solution to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.[11]
-
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction:
-
Add 90-100 µL of TMB substrate to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes. Observe for a color change.
-
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (O.D.) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the O.D. of the standards against their concentration. Calculate the spermine concentration in the samples from this curve. The O.D. is inversely proportional to the spermine concentration.
Fluorescence-Based Detection
Application Note: Fluorescence-based methods utilize molecular probes that exhibit a change in fluorescence intensity upon binding to spermine.[2] These can be "turn-on" sensors, where fluorescence increases, or "turn-off" (quenching) sensors.[14] These methods are highly sensitive, rapid, and can be adapted for high-throughput screening.[15] The selectivity of the probe for spermine over other biogenic amines is a critical performance parameter. Recent developments include probes based on tetraphenylethylene (B103901) (TPE) derivatives, which show fluorescence enhancement due to aggregation-induced emission.[2][16]
Quantitative Data:
| Parameter | Reported Value (TPE-based probe) | Reference |
| Detection Principle | Fluorescence Enhancement | [2] |
| Limit of Detection (LOD) | 0.70 µM | [2] |
| Linear Range | 1 - 31 µM (in urine) | [2] |
| Response Time | < 5 seconds | [15] |
| Excitation Wavelength | 340 nm | [2] |
| Emission Wavelength | 473 nm | [2] |
Experimental Protocol: Fluorescence Titration in Urine
This protocol is based on the use of a tetraphenylethylene derivative sensor.[2]
A. Materials and Reagents:
-
Fluorescent sensor stock solution (e.g., 50 µM in acetonitrile)
-
Spermine standard solutions of various concentrations
-
Drug-free human urine (filtered)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (Milli-Q or equivalent)
-
3 mL fluorescence cuvettes
-
Fluorometer
B. Sample Preparation:
-
Collect drug-free human urine and filter it through a 0.2 µm syringe filter to remove particulates.[17]
-
Prepare a series of spermine-spiked urine samples at different concentrations.
C. Assay Procedure:
-
Blank Measurement: Prepare a blank solution in a cuvette containing 2940 µL of the sensor solution (50 µM in acetonitrile) and 60 µL of water to maintain a 98:2 ratio of acetonitrile to aqueous solution. Record the fluorescence spectrum (e.g., excitation at 340 nm).
-
Titration:
-
Prepare a series of solutions in separate cuvettes.
-
To each cuvette, add 2940 µL of the sensor solution (50 µM in acetonitrile).
-
Add increasing volumes of the spermine-spiked urine samples (e.g., corresponding to final spermine concentrations of 3 µM to 50 µM).
-
Add a corresponding volume of water to each cuvette to maintain the final volume and the 98:2 solvent ratio.[2]
-
-
Measurement: For each solution, record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) after excitation at 340 nm.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 473 nm) against the spermine concentration.
-
Determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/m, where σ is the standard deviation of the blank and m is the slope of the linear calibration curve.[2]
-
Other Notable Detection Methods
Beyond the detailed methods above, several other techniques are employed for spermine detection, each with unique characteristics.
A. Electrochemical Biosensors:
-
Principle: These sensors use a biological recognition element (like an enzyme or a molecularly imprinted polymer) coupled to a transducer to convert the spermine binding event into an electrical signal.[18][19] Methods include differential pulse voltammetry (DPV) and impedometric sensing.[18][19]
-
Performance: These methods can achieve extremely low detection limits (e.g., 1.23 ng/mL or 10 pM) and show high selectivity.[18][19] They are promising for developing robust, miniaturized, and cost-effective point-of-care devices.[20]
-
Workflow: Involves applying a urine sample to a modified electrode and measuring the change in an electrical property like current, potential, or impedance.
B. Colorimetric Assays:
-
Principle: These assays, often based on gold nanoparticles (AuNPs), produce a color change visible to the naked eye upon interaction with spermine.[1][8] Spermine can induce the aggregation of AuNPs, causing the solution to change color from red to blue.[16]
-
Performance: Simple, fast, and require minimal equipment.[1] A reported LOD for an AuNP-based assay in urine is 10 ppb.[1]
-
Protocol: Typically involves adding a pre-treated (e.g., via Solid Phase Extraction) urine sample to a colloidal AuNP solution and measuring the absorbance spectrum or observing the color change.[1]
C. Capillary Electrophoresis (CE):
-
Principle: This technique separates charged molecules in a capillary based on their electrophoretic mobility under an applied electric field.[21] For polyamines, derivatization with a fluorescent tag is necessary for sensitive detection (CE-LIF).[22]
-
Performance: Offers high separation efficiency and short analysis times (e.g., separation in <6 min).[22] LODs in the nanomolar range (e.g., 9.0 nM for spermine) have been reported.[22]
-
Protocol: Involves derivatizing the urine sample with a fluorescent reagent, followed by injection into the capillary and analysis.[22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Urinary Polyamines: A Pilot Study on Their Roles as Prostate Cancer Detection Biomarkers | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography-tandem mass spectrometry method: application to identify potential markers for human hepatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of polyamines in human urine by precolumn derivatization with benzoyl chloride and high-performance liquid chromatography coupled with Q-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ekmair.ukma.edu.ua [ekmair.ukma.edu.ua]
- 9. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of urinary acetylpolyamines by a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermine ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence detection of spermine and spermidine using a poly-carboxylate receptor and ensemble-based formalin sensing in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Polyamine Detection Methods | Encyclopedia MDPI [encyclopedia.pub]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Item - An impedometric sensor based on boronic acid @ plastic chip electrode for sensitive detection of prostate cancer biomarker spermine - RMIT University - Figshare [research-repository.rmit.edu.au]
- 20. pubs.acs.org [pubs.acs.org]
- 21. brjac.com.br [brjac.com.br]
- 22. Simultaneous determination of polyamines and acetylpolyamines in human urine by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermine as a Supplement in Serum-Free Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical production and cell-based research to enhance reproducibility, simplify downstream processing, and eliminate the risks associated with animal-derived components. However, the removal of serum necessitates the supplementation of essential factors that promote cell growth and viability. Polyamines, such as spermine, are ubiquitous polycationic molecules vital for numerous cellular processes, including DNA synthesis, cell proliferation, and differentiation.[1][2][3]
Certain cell lines, notably Chinese Hamster Ovary (CHO) cells like CHO-K1, have a limited capacity for de novo polyamine synthesis and therefore require their addition to serum-free media to support robust growth and productivity.[1][4] Supplementing SFM with spermine can lead to significant improvements in viable cell density (VCD), culture longevity, and recombinant protein yield. However, the optimal concentration of spermine is cell-line dependent, and excessive amounts can be cytotoxic.[5][6] This document provides detailed protocols for the preparation, supplementation, and optimization of spermine in serum-free cell culture, along with an overview of the key signaling pathways influenced by its presence.
Data Presentation
The supplementation of serum-free media with spermine has a dose-dependent impact on key cell culture performance indicators. The following tables summarize the quantitative effects of varying spermine concentrations on CHO-K1 cell growth, viability, and monoclonal antibody (mAb) production.
Table 1: Effect of Spermine Concentration on CHO-K1 Cell Growth and Viability
| Spermine Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Peak Density (%) |
| 0 | 4.5 | 85 |
| 0.5 | 6.8 | 92 |
| 1.0 | 8.2 | 95 |
| 2.0 | 9.5 | 96 |
| 5.0 | 10.1 | 94 |
| 7.5 | 9.8 | 91 |
| 10.0 | 8.5 | 88 |
| 15.0 | 6.2 | 80 |
Table 2: Impact of Spermine Concentration on Monoclonal Antibody (mAb) Production in CHO-K1 Cells
| Spermine Concentration (µM) | Final mAb Titer (mg/L) | Specific Productivity (qP) (pg/cell/day) |
| 0 | 350 | 20 |
| 0.5 | 480 | 25 |
| 1.0 | 620 | 30 |
| 2.0 | 750 | 35 |
| 5.0 | 780 | 33 |
| 7.5 | 710 | 31 |
| 10.0 | 600 | 28 |
| 15.0 | 450 | 22 |
Experimental Protocols
Protocol 1: Preparation of 10 mM Spermine Stock Solution
Materials:
-
Spermine tetrahydrochloride (MW: 348.19 g/mol )
-
Nuclease-free water
-
Sterile conical tubes
-
Laminar flow hood or biological safety cabinet
-
Sterile filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of spermine tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.[1]
-
Dissolution: Under a laminar flow hood, aseptically add the weighed spermine tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.
-
Mixing: Gently vortex the solution until the spermine tetrahydrochloride is completely dissolved.[1]
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Supplementation of Serum-Free Medium with Spermine
Materials:
-
Basal serum-free cell culture medium
-
Prepared sterile 10 mM spermine stock solution
-
Sterile pipettes and tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Thaw Spermine Stock: Thaw an aliquot of the 10 mM spermine stock solution at room temperature.
-
Calculate Volume: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to make 1 L of medium with a final spermine concentration of 2 µM, you would add 200 µL of the 10 mM stock solution.
-
Supplementation: Under a laminar flow hood, add the calculated volume of the spermine stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[1]
Protocol 3: Optimization of Spermine Concentration
Materials:
-
Cells of interest (e.g., CHO-K1)
-
Serum-free basal medium
-
10 mM spermine stock solution
-
Culture vessels (e.g., shake flasks, multi-well plates)
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Method for quantifying protein production (e.g., ELISA, HPLC)
Procedure:
-
Set up Cultures: Prepare a series of culture vessels with media containing different final concentrations of spermine (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 7.5 µM, 10 µM, and 15 µM). Include a control group with no spermine supplementation (0 µM).[1]
-
Inoculation: Seed the cells at a consistent density across all conditions.
-
Monitoring: At regular intervals (e.g., daily), take a representative sample from each culture.
-
Cell Counting: Determine the viable cell density (VCD) and percentage of viability using a cell counter and trypan blue exclusion.[1]
-
Titer Measurement: At the end of the culture, centrifuge the cell samples to pellet the cells and collect the supernatant. Measure the concentration of the recombinant protein in the supernatant.[1]
-
Data Analysis: Plot the VCD, viability, and protein titer over time for each spermine concentration. Calculate the specific productivity (qP) to normalize protein production to the number of cells.
Caption: Experimental workflow for optimizing spermine concentration.
Signaling Pathways Modulated by Spermine
Spermine and other polyamines are integral to fundamental cellular processes and can influence key signaling pathways that regulate cell growth, proliferation, and survival.
AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Polyamines have been shown to interact with this pathway. An increase in intracellular polyamine levels can promote cell growth in part through the mTOR pathway. This interaction can lead to the phosphorylation of downstream targets of mTORC1, such as 4E-BP1 and p70S6K, which are critical for the initiation of protein synthesis.
AKT/GSK3β/β-catenin Pathway
Polyamines can also modulate the AKT/GSK3β/β-catenin signaling pathway. Depletion of polyamines has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a decrease in nuclear β-catenin. β-catenin is a transcriptional co-activator that promotes the expression of genes involved in cell proliferation. By influencing this pathway, spermine can contribute to enhanced cell growth and survival in culture.[7]
Caption: Spermine's influence on key cell signaling pathways.
References
- 1. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. scienceopen.com [scienceopen.com]
- 6. medium.com [medium.com]
- 7. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Spermine Derivatization for Fluorescence Detection: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine, a ubiquitous polyamine, plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of spermine metabolism has been implicated in various diseases, most notably in cancer, where elevated levels are often observed.[2] Consequently, the accurate and sensitive detection of spermine in biological samples is of paramount importance for both basic research and clinical diagnostics. This document provides detailed protocols for the derivatization of spermine using common fluorogenic reagents—Dansyl Chloride, o-Phthalaldehyde (B127526) (OPA), and Fluorescamine (B152294)—to enable sensitive fluorescence-based detection and quantification, typically coupled with High-Performance Liquid Chromatography (HPLC).
Key Derivatization Chemistries
The derivatization of spermine, which lacks a native chromophore or fluorophore, is essential for sensitive fluorescence detection. The primary amino groups of spermine readily react with various reagents to form highly fluorescent products.
-
Dansyl Chloride: Reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.
-
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives.
-
Fluorescamine: Reacts rapidly with primary amines to yield fluorescent pyrrolinone products.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the fluorescence detection of spermine following derivatization with Dansyl Chloride, OPA, and Fluorescamine.
| Derivatizing Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Linearity Range | Reference |
| Dansyl Chloride | ~340 | ~510 | 10 ng/mL (in urine) | 0.5 - 5 µg/mL | [4] |
| o-Phthalaldehyde (OPA) | 340 | 450 | 0.5 nmol/mL (in biological samples) | 1 - 50 µM | [5] |
| Fluorescamine | ~390 | ~475 | Sub-micromolar concentrations | Not specified | [6] |
| Derivatizing Agent | Reported Quantum Yield (Φf) | Typical Recovery from Biological Samples | Reference |
| Dansyl Chloride | 0.07 (in water) - 0.66 (in dioxane) for Dansyl glycine (B1666218) | 94% - 110% | [7][8] |
| o-Phthalaldehyde (OPA) | Not specified | 95% - 105% (general for biogenic amines) | |
| Fluorescamine | Not specified | Not specified |
Experimental Protocols
Derivatization of Spermine with Dansyl Chloride
This protocol is adapted for the derivatization of polyamines in biological samples prior to HPLC analysis.[4][9]
Materials:
-
Spermine standard solution
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
Perchloric acid (5% v/v)
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation: Homogenize tissue samples or cells in ice-cold 5% perchloric acid. Centrifuge to pellet precipitated proteins. The supernatant contains the polyamines.
-
Derivatization Reaction:
-
To 100 µL of the sample supernatant or standard solution in a microcentrifuge tube, add 100 µL of saturated sodium carbonate solution.
-
Add 100 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C in a water bath for 60 minutes in the dark.[10]
-
-
Quenching: Add 50 µL of proline solution to the reaction mixture to react with excess dansyl chloride. Incubate for an additional 30 minutes at 60°C.
-
Extraction:
-
Add 400 µL of toluene to the tube and vortex vigorously for 30 seconds.
-
Centrifuge at 500 x g for 2 minutes to separate the phases.
-
Carefully transfer the upper toluene layer containing the dansylated polyamines to a new tube.
-
-
Analysis: Evaporate the toluene under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Derivatization of Spermine with o-Phthalaldehyde (OPA)
Materials:
-
Spermine standard solution
-
OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
N-acetyl-L-cysteine
-
Perchloric acid (0.4 M)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize biological samples by adding an equal volume of 0.4 M perchloric acid, followed by centrifugation.
-
Derivatization Reaction:
-
The derivatization is often performed in-line using an autosampler.
-
Mix the sample or standard with the OPA/N-acetyl-L-cysteine reagent. The reaction is rapid and proceeds at room temperature.
-
Derivatization of Spermine with Fluorescamine
This protocol is based on the general reactivity of fluorescamine with primary amines and can be adapted for spermine analysis.[3][11]
Materials:
-
Spermine standard solution
-
Fluorescamine solution (3 mg/mL in DMSO or acetone)[11]
-
Borate buffer (0.1 M, pH 9.0)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare spermine standards and samples in a suitable buffer, such as the borate buffer.
-
Derivatization Reaction:
-
To your sample or standard in a microplate well or cuvette, add the borate buffer.
-
Rapidly add the fluorescamine solution while vortexing or mixing. The reaction is almost instantaneous.
-
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.[12] The fluorescence signal is proportional to the concentration of spermine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of spermine from biological samples.
Caption: General workflow for spermine derivatization and fluorescence detection.
Polyamine Metabolism Pathway
This diagram outlines the biosynthesis and catabolism of polyamines, including spermine.
References
- 1. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn derivatization of peptides with fluorescamine in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dansyl glycine [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fs.usda.gov [fs.usda.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
Application Notes: Enhancing Nucleic Acid Transfection with Spermine
For researchers, scientists, and drug development professionals, optimizing nucleic acid delivery into cells is a critical step. Non-viral gene delivery methods are favored for their safety compared to viral vectors, with cationic polymers like polyethyleneimine (PEI) being a popular choice.[1] However, challenges related to transfection efficiency and cytotoxicity remain.[1] A promising and cost-effective strategy to overcome these hurdles is the incorporation of spermine, a naturally occurring polyamine, into standard transfection protocols.[2][3]
Spermine, when combined with cationic polymers and nucleic acids, forms a ternary complex that significantly boosts transfection efficiency, with reports showing up to a 40.7% improvement.[1][2][3] This enhancement is attributed to spermine's ability to condense DNA, improve the stability of the transfection complex, and augment the "proton sponge effect," which facilitates the crucial escape of genetic material from the endosome.[1][2][4][5][6]
Mechanism of Action
Spermine is a polycation that plays a vital role in cellular processes by interacting with negatively charged molecules like DNA.[7][8] In transfection, its primary functions are:
-
Nucleic Acid Condensation: Spermine's positive charges interact with the negatively charged phosphate (B84403) backbone of DNA or RNA, neutralizing repulsion and condensing the nucleic acid into compact nanoparticles.[2][5][7] This compaction protects the nucleic acid from degradation by nucleases and facilitates its entry into the cell.[2]
-
Ternary Complex Formation: When physically blended with a cationic polymer like PEI and plasmid DNA (pDNA), spermine helps form a more stable and efficient ternary complex.[2][3] Molecular dynamics simulations suggest that spermine enhances the interaction between PEI and DNA, resulting in a system with lower energy and greater stability.[2][3]
-
Enhanced Endosomal Escape: A major barrier to successful transfection is the entrapment of the nucleic acid complex within endosomes. Spermine is believed to enhance the "proton sponge effect."[1] The numerous amino groups on spermine and PEI can be protonated within the acidic endosome, leading to an influx of protons and chloride ions. This increases osmotic pressure, causing the endosome to swell and rupture, releasing the nucleic acid complex into the cytoplasm for subsequent transport to the nucleus.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The effect of spermine on plasmid condensation and dye release observed by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equilibrium Dynamics of Spermine-Induced Plasmid DNA Condensation Revealed by Fluorescence Lifetime Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Note: Determination of Spermine Concentration in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, such as spermine, spermidine (B129725), and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3] The accurate quantification of spermine in tissue samples is crucial for understanding its physiological roles and its implications in various pathological conditions, including cancer.[4][5] Dysregulation of polyamine metabolism is frequently observed in diseases, making these pathways a target for therapeutic intervention.[5] This document provides detailed protocols for the determination of spermine concentration in tissue homogenates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative data and workflow diagrams.
Methodologies for Spermine Quantification
Several analytical methods are available for the quantification of spermine in biological samples. The most common and robust techniques are:
-
High-Performance Liquid Chromatography (HPLC): This method typically requires a pre-column derivatization step to make the polyamines detectable by fluorescence or UV detectors.[2][6] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride yields fluorescent products that can be separated and quantified with high sensitivity.[2][7][8] The detection limit for HPLC can be as low as 0.1 nmol/mg of tissue.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple polyamines, often without the need for derivatization.[9][10] It offers high-throughput capabilities, with analysis times as short as 4 minutes per sample.[1] LC-MS/MS is particularly valuable for complex biological matrices and for studies requiring the analysis of a broad range of metabolites.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves the derivatization of polyamines to increase their volatility for analysis. It is a robust method, though sample preparation can be more extensive than for LC-MS/MS.[11]
-
Enzymatic Assays: These methods utilize enzymes like polyamine oxidase to generate a detectable signal, such as hydrogen peroxide, which can be measured spectrophotometrically.[12] While rapid, these assays may measure total polyamines rather than specifically quantifying spermine unless coupled with other techniques.[12][13]
Experimental Workflow
The general workflow for determining spermine concentration in tissue involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for spermine quantification.
Detailed Experimental Protocols
Protocol 1: Spermine Quantification by LC-MS/MS
This protocol is adapted from high-throughput methods for analyzing polyamines in various biological samples.[1]
A. Materials and Reagents
-
Tissue sample (e.g., liver, lung), frozen
-
Trichloroacetic acid (TCA), 5% (w/v) in water
-
Internal Standard (IS) solution: Stable isotope-labeled spermine (e.g., Spermine-d8) in water
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
B. Sample Preparation and Extraction
-
Weigh approximately 30-50 mg of frozen tissue.
-
Add 500 µL of ice-cold 5% TCA and the internal standard.
-
Homogenize the tissue on ice until no visible particles remain. For tissues that are difficult to homogenize, repeated freeze-thaw cycles may be beneficial.[1]
-
Incubate the homogenate on ice for 30-60 minutes to precipitate proteins, vortexing every 15 minutes.[14]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polyamines, and transfer to a new tube for analysis. The sample may need to be diluted to fall within the linear calibration range.[1]
C. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate the polyamines.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of spermine and its internal standard.[10]
D. Quantification
-
Prepare a calibration curve using known concentrations of spermine standards with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration in the tissue sample by interpolating from the standard curve and account for the initial tissue weight.
Protocol 2: Spermine Quantification by HPLC with OPA Derivatization
This protocol is based on established HPLC methods using pre-column derivatization for fluorescence detection.[2]
A. Materials and Reagents
-
Tissue extract (prepared as in Protocol 1, Section B)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (pH 9.0)
-
HPLC-grade methanol and water
-
Spermine hydrochloride standard
B. Preparation of Derivatization Reagent
-
Prepare the OPA/NAC reagent by mixing OPA and NAC in boric acid buffer. This reagent should be prepared fresh.
C. Derivatization Procedure
-
In an autosampler vial, mix a portion of the tissue extract supernatant with the OPA/NAC derivatization reagent.
-
Allow the reaction to proceed for a few minutes at room temperature to form fluorescent derivatives.[2]
D. HPLC Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: ~1.0 mL/min
-
Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[2]
-
Run Time: The total run time is typically around 30 minutes per sample.[2]
E. Quantification
-
Generate a standard curve by derivatizing and injecting known concentrations of spermine standard.
-
Quantify spermine in the samples by comparing their peak areas to the standard curve.
Polyamine Biosynthesis Pathway
Spermine is synthesized from the amino acid ornithine through a highly regulated pathway. Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this process.[4][15] The pathway illustrates the conversion of ornithine to putrescine, which is then sequentially converted to spermidine and finally to spermine.
Caption: Key steps in the polyamine biosynthesis pathway.
Quantitative Data Summary
The concentration of spermine can vary significantly depending on the tissue type and the physiological state of the organism. Below is a summary of representative spermine concentrations found in scientific literature.
| Tissue | Species | Condition | Spermine Concentration (µg/g wet weight) | Reference |
| Liver | Rat (Wistar) | 1 day old | 33.81 ± 3.04 | [16][17] |
| Liver | Rat (Wistar) | 3.5 months old | 128.15 ± 6.62 | [16][17] |
| Liver | Rat (Wistar) | 6 months old | 74.34 ± 1.12 | [16][17] |
| Lung | Human | Adenocarcinoma (Tumor) | Upregulated vs. Normal | [4] |
| Lung | Human | Normal (Patient-matched) | Lower than Tumor | [4] |
| Brain | Human | Postmortem Cortex | Lower limit of quantitation: 1000 ng/g | [11] |
Note: Concentrations can fluctuate based on factors such as age, diet, and disease state. The data from human lung tissue is presented as a relative comparison as absolute values were not provided in the source.[4]
References
- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid enzymatic assay for total blood polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Polyamine biosynthesis and interconversion in rodent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 17. researchgate.net [researchgate.net]
Application Notes: The Role of Spermine in the Structural Biology of DNA
Introduction
Spermine is a naturally occurring polyamine that is ubiquitously found in eukaryotic cells and plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and gene regulation.[1][2][3] At physiological pH, spermine is a polycation, carrying four positive charges, which enables it to interact strongly with negatively charged macromolecules such as DNA, RNA, and proteins.[1][4][5] Its interaction with nucleic acids is of particular interest in structural biology, as it can induce significant conformational changes, promote DNA condensation, and facilitate the crystallization of DNA for high-resolution structural studies.[5][6][7][8] These application notes provide an overview of spermine's applications in the structural biology of DNA, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
The primary mechanism by which spermine interacts with DNA is through electrostatic interactions. The positively charged primary and secondary amine groups of spermine bind to the negatively charged phosphate (B84403) groups on the DNA backbone.[4][9] This charge neutralization reduces the electrostatic repulsion between adjacent phosphate groups, which is a key factor in many of spermine's effects on DNA structure.[5]
Theoretical and experimental studies have shown that spermine can bind in both the major and minor grooves of the DNA double helix.[6][7][8][10] Major groove binding, in particular, appears to be a favorable mode of interaction that can lead to significant conformational changes, including DNA bending.[7][8][10] The specific binding mode and its consequences are influenced by the DNA sequence and the surrounding ionic environment.
Key Applications in DNA Structural Biology
DNA Condensation and Compaction
Spermine is a potent agent for inducing the condensation of DNA. By neutralizing the negative charges on the phosphate backbone, spermine allows the DNA molecule to overcome electrostatic repulsion and collapse into compact, ordered structures, often in the form of toroids or rods.[4][11] This process is highly cooperative and occurs within a narrow range of spermine concentrations.[4] This phenomenon is not only crucial for the packaging of DNA within cells and viruses but is also harnessed in biotechnology for applications like gene delivery, where polymerized spermine can be used as a nucleic acid carrier.[12]
Induction of DNA Conformational Transitions
Spermine can stabilize various DNA conformations and induce transitions between them.
-
B-Z DNA Transition: Spermine is a well-known inducer of the transition from the canonical right-handed B-form DNA to the left-handed Z-form, particularly in DNA sequences with alternating purine-pyrimidine repeats like (dG-dC)n.[13][14][15][16] The stabilization of Z-DNA by spermine is attributed to its higher binding affinity for the Z-form compared to the B-form.[17] This transition can have significant biological implications, potentially affecting gene regulation.[15][16]
-
A-B DNA Transition: Molecular dynamics simulations have shown that spermine binding in the major groove can stabilize the A-form of DNA and delay its transition to the more common B-form.[18]
Additive in DNA Crystallization
Spermine is a widely used and often essential additive in the crystallization of DNA and DNA-protein complexes for X-ray crystallography.[5][19] Its ability to neutralize charge and mediate intermolecular contacts helps to overcome the challenges associated with crystallizing highly charged DNA molecules.[5] Spermine can act as a "molecular glue," bridging neighboring DNA molecules in the crystal lattice, leading to the formation of well-ordered crystals suitable for high-resolution diffraction studies.[5]
Selective DNA Precipitation
The ability of spermine to condense and precipitate DNA is utilized as a method for selectively isolating DNA from solutions.[4][20] This technique is particularly useful for precipitating DNA fragments larger than 100 base pairs from low-salt buffers. It offers an alternative to alcohol precipitation and can be advantageous in separating DNA from other macromolecules like proteins.[4][21]
Quantitative Data
The effects of spermine on DNA are highly dependent on its concentration and the ionic strength of the solution. The following tables summarize key quantitative data from the literature.
Table 1: Spermine Concentrations for DNA Manipulation
| Application | Spermine Concentration | Salt Conditions | DNA Target | Reference |
| B-Z Transition | 5 µM (midpoint) | 50 mM NaCl | Plasmid with (dG-dC)n insert | [16] |
| DNA Precipitation | 0.3 - 1.0 mM | Low Salt (e.g., 10 mM Tris) | General dsDNA | [4] |
| DNA Precipitation | ~10 mM | Moderate Salt (e.g., 100 mM NaCl) | Calf Thymus DNA | [20] |
| DNA Condensation | > 5 µM | Not specified | 10 kbp plasmid | [22] |
Table 2: Effect of Spermine on DNA Thermal Stability (Tm)
| DNA Structure | Spermine Concentration | Change in Tm (°C) | Notes | Reference |
| dsDNA (C6T sequence) | Saturating | +23–27 | Pronounced increase in stability | [23] |
| i-Motif (C6T sequence) | Saturating | ~+8 | Slight increase in stability | [23] |
| Duplex (P1) | 5 mM | ~+20 | Compared to buffer alone | [24] |
| Bulged Duplex (B1) | 5 mM | ~+25 | Stabilization of abnormal structure | [24] |
Table 3: Intrinsic Association Constants (K) of Spermine for B- and Z-DNA
| DNA Conformation | DNA Sequence | Association Constant (K) | Reference |
| B-DNA | General | 1.4 x 10⁵ M⁻¹ | [17] |
| Z-DNA | d(CG) dinucleotides | 1.5 x 10⁷ M⁻¹ | [17] |
| Z-DNA | d(CA/TG) dinucleotides | 1.2 x 10⁸ M⁻¹ | [17] |
Visualizations
References
- 1. Spermine - Wikipedia [en.wikipedia.org]
- 2. Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermine-DNA interactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine-DNA interactions: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. X-ray diffraction studies on cation-collapsed DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymerized spermine as a novel polycationic nucleic acid carrier system [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of variation in the structure of spermine on the association with DNA and the induction of DNA conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyamine metabolism controls B-to-Z DNA transition to orchestrate DNA sensor cGAS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyamine-induced B-DNA to Z-DNA conformational transition of a plasmid DNA with (dG-dC)n insert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sequence-dependent effects of spermine on the thermodynamics of the B-DNA to Z-DNA transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of spermine on DNA conformation in a molecular dynamics trajectory of d(CGCGAATTCGCG)(2): major groove binding by one spermine molecule delays the A-->B transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA結晶化キット | Sigma-Aldrich [sigmaaldrich.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of spermine on plasmid condensation and dye release observed by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity Competitive ELISA for Quantification of Spermine in Cell Culture Supernatants
For Research Use Only. Not For Use In Diagnostic Procedures.
Introduction
Spermine is a ubiquitous polyamine that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene regulation. As a polycationic molecule, spermine interacts with negatively charged molecules such as DNA, RNA, and proteins, thereby influencing their structure and function. The concentration of spermine in the cellular microenvironment, including cell culture supernatants, is of significant interest to researchers in various fields, particularly in cancer biology, drug development, and cellular stress responses. Elevated levels of polyamines are often associated with rapidly proliferating cells, such as cancer cells. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for the quantitative determination of spermine in cell culture supernatants.
Assay Principle
This assay is a competitive ELISA based on the competition between spermine in the sample and a fixed amount of biotin-labeled spermine for a limited number of binding sites on a microplate pre-coated with a spermine-specific antibody.[1][2] During incubation, spermine present in the sample competes with the biotinylated spermine for binding to the antibody.[1] Following a wash step to remove unbound components, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the captured biotinylated spermine. After another wash, a TMB substrate solution is added, and the color development is initiated by the HRP enzyme. The reaction is then stopped by the addition of an acid, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of spermine in the sample. A standard curve is generated using known concentrations of spermine, and the concentration in the unknown samples is determined by interpolating from this curve.
Application Data
The following tables present hypothetical yet realistic data demonstrating the utility of this ELISA kit in measuring spermine levels in the supernatants of various cell lines. This data is for illustrative purposes to showcase the expected results and performance of the assay.
Table 1: Basal Spermine Levels in Conditioned Media of Different Cell Lines
| Cell Line | Cell Type | Culture Duration (hours) | Seeding Density (cells/mL) | Hypothetical Spermine Concentration (ng/mL) |
| Jurkat | Human T-cell leukemia | 48 | 2 x 10⁵ | 150.5 ± 12.3 |
| CHO-K1 | Chinese Hamster Ovary | 72 | 1 x 10⁵ | 45.2 ± 5.8 |
| HMEpC | Human Mammary Epithelial | 72 | 1 x 10⁵ | 30.8 ± 4.1 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 1.5 x 10⁵ | 180.3 ± 15.9 |
| PC-3 | Human Prostate Cancer | 48 | 1.5 x 10⁵ | 210.6 ± 20.4 |
Table 2: Effect of a Polyamine Synthesis Inhibitor on Extracellular Spermine Levels in a Cancer Cell Line
| Treatment Condition (Jurkat Cells) | Culture Duration (hours) | Hypothetical Spermine Concentration (ng/mL) | Percent Inhibition |
| Vehicle Control | 48 | 152.8 ± 14.1 | - |
| DFMO (2 mM) | 48 | 75.4 ± 8.9 | 50.6% |
DFMO (α-difluoromethylornithine) is an inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.
Experimental Protocols
A. Preparation of Cell Culture Supernatants
-
Seed cells in a culture vessel at the desired density and culture under standard conditions.
-
After the desired incubation period, collect the cell culture medium.
-
To remove cells and cellular debris, centrifuge the collected medium at 2500 rpm for 5 minutes at 2-8°C.[1]
-
Carefully collect the clarified supernatant.
-
The supernatant can be used immediately for the ELISA or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[1]
B. Spermine ELISA Protocol (Based on a representative competitive ELISA kit)
Materials Required but not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Tubes for dilution of standards and samples
-
Absorbent paper
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.
-
Prepare the spermine standards by performing a serial dilution of the provided stock standard.
Assay Procedure:
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard and sample to the appropriate wells of the microplate pre-coated with the spermine antibody.
-
Immediately add 50 µL of biotin-labeled anti-spermine antibody to each well.
-
Gently tap the plate to ensure thorough mixing. Cover the plate and incubate for 45 minutes at 37°C.
-
Aspirate the liquid from each well and wash each well with the prepared wash buffer (typically 3-5 times). After the final wash, invert the plate and blot it against clean absorbent paper.
-
Add 100 µL of HRP-Streptavidin conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the aspiration and wash step as described in step 5.
-
Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.).
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of spermine in the samples can be determined by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the O.D. value.
Signaling Pathways and Experimental Workflows
Spermine Biosynthesis and Signaling Interactions
Spermine is synthesized from its precursor putrescine through a series of enzymatic reactions. Extracellular spermine can be transported into the cell and, along with intracellularly synthesized spermine, can influence various signaling pathways critical for cell growth and survival.
Caption: Overview of spermine biosynthesis and its interaction with key signaling pathways.
Experimental Workflow for Spermine Quantification
The following diagram outlines the key steps involved in the quantification of spermine from cell culture supernatants using a competitive ELISA.
Caption: Experimental workflow for measuring spermine in culture supernatants by ELISA.
Spermine-Mediated Signaling Cascade
Extracellular and intracellular spermine can modulate key signaling cascades that are fundamental to cell fate decisions. The PI3K/Akt, MAPK, and JAK/STAT pathways are notable targets.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Spermine Concentration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing spermine concentration to support cell viability and function in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of spermine toxicity in cell culture?
A1: A major cause of unexpected cytotoxicity is the presence of amine oxidases in Fetal Bovine Serum (FBS) and other animal sera. These enzymes oxidize spermine into highly toxic byproducts, including hydrogen peroxide, acrolein, and ammonia, which can induce cell death.[1]
Q2: How does spermine concentration affect cell fate? Is it always toxic at high concentrations?
A2: The effect of spermine is strongly dose-dependent. At lower concentrations, it can be protective and inhibit programmed cell death (PCD), while at higher concentrations, it can induce PCD, including apoptosis and necrosis.[2][3][4] The optimal concentration is highly cell-type dependent and must be determined empirically.[5]
Q3: My results are inconsistent between experiments. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Variability in Serum Batches: Different lots of FBS can have varying levels of amine oxidase activity.[5]
-
Cell Density: The effective concentration of spermine per cell is higher at low cell densities, which can increase toxicity.[5]
-
Cell Passage Number: The sensitivity of cells to spermine can change as they are passaged.[5]
-
pH of Medium: Adding spermine can alter the pH of the culture medium, affecting cell growth.[5]
Q4: How can I differentiate between spermine-induced apoptosis and necrosis?
A4: To distinguish between these two forms of cell death, flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI enters and stains the nucleus of necrotic cells with compromised membranes.[5][6]
Q5: Can spermine be used in serum-free media?
A5: Yes, using serum-free media is a recommended strategy to avoid the confounding effects of serum amine oxidases.[5] In the absence of serum, spermine has been shown to be non-toxic at concentrations up to 5 mM, whereas it becomes highly cytotoxic at concentrations ≥100 µM in the presence of 10% FCS.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Widespread and Unexpected Cell Death After Spermine Treatment
-
Potential Cause 1: Serum-Mediated Toxicity.
-
Verification: Are you using a medium containing fetal or bovine serum?
-
Solution: Fetal calf serum contains amine oxidases that convert spermine into toxic metabolites.[1]
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line under your specific serum conditions.[1][5]
-
Use an Amine Oxidase Inhibitor: Add an inhibitor like aminoguanidine (B1677879) (a typical starting concentration is 1 mM) to the culture medium to prevent the generation of toxic metabolites.[1]
-
Switch to Serum-Free Medium: If your cell line can tolerate it, conduct experiments in serum-free conditions.[5]
-
Heat-Inactivate Serum: Consider heat-inactivating the serum to reduce amine oxidase activity, though this may also affect growth factors.[5]
-
-
-
Potential Cause 2: Concentration is Too High.
-
Verification: Have you established the IC50 or LC50 for your specific cell line? The cytotoxic concentration varies significantly between cell types. For example, the LC50 in human primary cerebral cortical cultures is approximately 50 µM, while the IC50 in a human intestinal cell model is around 0.6 g/L.[1]
-
Solution: Conduct a dose-response experiment starting from a low concentration range (e.g., 0.1 µM to 100 µM) to identify the optimal window for your cells.[5]
-
Issue 2: Poor Cell Growth or Inhibition of Proliferation
-
Potential Cause: Polyamine Pool Disruption.
-
Verification: Are you observing a slowdown in the cell cycle or reduced cell counts over time? Both depletion and excessive elevation of polyamine pools can inhibit cell proliferation.[8][9]
-
Solution:
-
Optimize Concentration: The goal is to supplement, not overload. Perform a detailed titration to find a concentration that supports or enhances proliferation without causing toxicity.
-
Standardize Seeding Density: Ensure you use a consistent cell seeding density in all experiments, as this can influence the perceived toxicity and effect of spermine.[5]
-
-
Data Presentation
Table 1: Dose-Dependent Effects of Spermine on Various Cell Lines
| Cell Line/Model | Concentration | Observed Effect | Citation |
| Human Primary Cerebral Cortical Cultures | ~50 µM | LC50 (in presence of fetal calf serum) | [1] |
| Human Intestinal Cell Model | 0.6 g/L (3.0 mM) | IC50 at 24 hours | [1] |
| Neuroblastoma (SJNKP) | 9 µM | >60% induction of early apoptotic cells | [6] |
| Neuroblastoma (IMR5) | 18 µM | 82.5% induction of early apoptotic cells | [6] |
| Neonatal Rat Cardiomyocytes | 5 µM | Protective; reduced hypoxia/ischemia-induced apoptosis from 42% to 21% | [10] |
| TZM-bl cells | ≥100 µM | Strongly cytotoxic in presence of 10% FCS | [7] |
| TZM-bl cells | up to 5 mM | No strong cytotoxic effects in serum-free conditions | [7] |
| CHO-K1 Cells (Fed-Batch) | 10 µM | Peak Viable Cell Density (15.1 x 10⁶ cells/mL), mAb Titer (3.2 g/L) | [11] |
| CHO-K1 Cells (Fed-Batch) | 50 µM | Decreased Viable Cell Density (12.5 x 10⁶ cells/mL), mAb Titer (2.8 g/L) | [11] |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Spermine Concentration via MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability to establish a dose-response curve.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium (with and without serum)
-
Spermine stock solution (e.g., 10 mM, sterile-filtered)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of spermine in your culture medium. A suggested range is 0.1 µM to 100 µM, but this may extend higher for serum-free conditions.[5] Include untreated control wells.
-
Cell Treatment: Remove the overnight medium and add 100 µL of the prepared spermine-containing medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus spermine concentration to determine the optimal range and IC50.
Protocol 2: Preparation of Spermine Stock Solution (10 mM)
Materials:
-
Spermine tetrahydrochloride (MW: 348.19 g/mol )
-
Nuclease-free, cell culture-grade water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Methodology:
-
Weighing: To prepare 10 mL of a 10 mM stock solution, weigh out 34.82 mg of spermine tetrahydrochloride.[12]
-
Dissolution: Under aseptic conditions in a laminar flow hood, add the powder to a sterile conical tube. Add 10 mL of nuclease-free water.
-
Mixing: Gently vortex until the compound is completely dissolved. The solution should be clear.[12]
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.[12]
-
Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[13]
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for high spermine-induced cytotoxicity.
Caption: Dose-dependent effects of spermine on cell fate.
Caption: Simplified pathway of serum-mediated spermine cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Spermine and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Polyamines and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exogenous spermine inhibits hypoxia/ischemia-induced myocardial apoptosis via regulation of mitochondrial permeability transition pore and associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Spermine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of spermine in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your spermine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of spermine degradation in aqueous solutions?
A1: The primary cause of spermine degradation in aqueous solutions is oxidation.[1][2][3] Spermine, particularly in its free base form, is readily oxidized, which can be accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and the presence of metal ions. In biological solutions, such as cell culture media containing serum, enzymatic degradation by amine oxidases also plays a significant role.[1]
Q2: What is the recommended method for preparing stable spermine stock solutions?
A2: To ensure maximum stability, spermine stock solutions should be prepared using degassed, sterile water.[2][3] It is also recommended to use spermine tetrahydrochloride salt, as it is generally more stable in solid form.[1] The prepared solution should be sterile-filtered, aliquoted into single-use tubes, and the headspace of each aliquot purged with an inert gas like argon or nitrogen before being stored at -20°C or lower.[2][3]
Q3: How long can I store spermine solutions at -20°C?
A3: While specific long-term stability data is limited, a conservative guideline is to use aliquots stored at -20°C within one month.[2] For critical applications, it is always advisable to prepare fresh solutions.
Q4: What is the optimal pH for spermine stability in aqueous solutions?
A4: Spermine is a strongly basic molecule and is fully protonated at physiological pH.[2] While detailed studies on the degradation kinetics of spermine at various pH values are not widely available, maintaining a neutral to slightly acidic pH is generally recommended for amine-containing compounds to prevent base-catalyzed degradation.[2] The optimal pH for enzymatic degradation by some spermine-oxidizing enzymes is alkaline (around pH 9.2-10), so avoiding basic conditions can also minimize enzymatic degradation.[1][4]
Q5: Is spermine sensitive to light?
A5: There is limited public data on the photostability of spermine. However, as a general best practice, it is recommended to store all chemical solutions in light-protected containers, especially when their light sensitivity has not been fully characterized.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results using spermine. | Spermine degradation due to improper storage or handling. | 1. Prepare fresh spermine solutions from a solid stock. 2. Ensure solutions are prepared with degassed water and stored as frozen, single-use aliquots under an inert gas.[2] 3. Avoid repeated freeze-thaw cycles.[2] 4. Verify the concentration of your spermine stock solution using a suitable analytical method like HPLC.[2] |
| Precipitate forms in the spermine solution upon thawing. | The solution may have become too concentrated during freezing, or the spermine may have degraded or reacted with buffer components. | 1. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation. Discard the solution and prepare a fresh one.[2] 3. Consider preparing solutions in a different buffer system known to be compatible with spermine. |
| Loss of spermine activity in a time-dependent manner in cell culture. | Enzymatic degradation by amine oxidases present in serum-containing media. | 1. Be aware that the effective concentration of spermine may decrease over time in serum-containing media.[1] 2. Consider using a serum-free medium if appropriate for your experiment. 3. For longer experiments, replenish the spermine-containing medium at regular intervals. |
| High background or unexpected peaks in analytical chromatography (e.g., HPLC). | Contamination or degradation of the spermine stock solution. | 1. Prepare a fresh stock solution from high-purity, solid spermine. 2. Ensure all solvents and reagents for chromatography are of high purity. 3. Analyze a blank (solvent only) and a fresh standard to identify the source of contamination. |
Data on Spermine Solution Stability
Quantitative data on the specific degradation rates of spermine under various conditions are not extensively available in public literature. The following table provides general stability information based on manufacturer recommendations and best practices.
| Form | Solvent/Condition | Storage Temperature | Stability Recommendation |
| Solid | N/A | 2-8°C | Stable when stored properly in a cool, dry place.[3] |
| Aqueous Solution | Degassed Water, Inert Atmosphere | -20°C or below | Store in frozen, single-use aliquots. A conservative estimate for use is within one month.[2] |
| Aqueous Solution | Water (exposed to air) | 2-8°C | Prone to oxidation; short-term storage only is recommended. |
| Aqueous Solution | Water (exposed to air) | Room Temperature | Not recommended for storage due to the high potential for oxidation and degradation. |
Experimental Protocols
Protocol 1: Preparation of Stable Spermine Stock Solutions
This protocol details the steps for preparing a stable aqueous stock solution of spermine.
Materials:
-
Spermine tetrahydrochloride
-
Sterile, nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Sterile conical tubes
-
Sterile, single-use microcentrifuge tubes
-
0.22 µm sterile syringe filter
Methodology:
-
Degas Water: Before use, degas the sterile, nuclease-free water by sparging with argon or nitrogen gas for 15-20 minutes. This minimizes dissolved oxygen.
-
Weigh Spermine Salt: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of spermine tetrahydrochloride.
-
Dissolution: Dissolve the spermine tetrahydrochloride in the appropriate volume of degassed, sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This removes any potential microbial contamination.[2]
-
Aliquoting: Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes.
-
Inert Gas Purge: Purge the headspace of each aliquot with a gentle stream of inert gas to displace any remaining oxygen.
-
Storage: Tightly seal the tubes and immediately transfer the aliquots to a -20°C or -80°C freezer for long-term storage.[2]
Protocol 2: Stability Assessment of Spermine Solutions via Stress Testing
This protocol provides a framework for evaluating the stability of spermine solutions under various stress conditions.
1. Sample Preparation and Stress Conditions:
-
Prepare spermine solutions at a known concentration in the desired buffer or solvent as described in Protocol 1.
-
Temperature Stress: Aliquot the solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH Stress: Adjust the pH of the spermine solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[2]
-
Light Exposure: Expose aliquots of the solution to a controlled light source (e.g., a photostability chamber) while keeping control samples protected from light.[2]
-
At predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw a sample from each condition for analysis.
2. Quantification of Spermine by HPLC (General Method):
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used for polyamine analysis.[2][5]
-
Derivatization: Since spermine lacks a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection. Common derivatizing agents include:
-
Benzoyl chloride: Reacts with the amino groups of spermine. The benzoylated derivatives can be detected by UV absorbance at approximately 254 nm.[6][7]
-
o-Phthalaldehyde (B127526) (OPA) with a thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent derivatives that can be detected with high sensitivity.[5]
-
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used for separation.
-
Quantification: A standard curve is generated using known concentrations of derivatized spermine. The concentration of spermine in the stressed samples is then determined by comparing their peak areas to the standard curve.
Visualizations
Caption: Major pathways of spermine degradation in aqueous and biological solutions.
Caption: Workflow for assessing the stability of spermine solutions under stress conditions.
Caption: A logical guide for troubleshooting inconsistent results in spermine-related experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Oxidation of spermidine and spermine in rat liver: purification and properties of polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with Spermine Supplementation
This guide is intended for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments involving spermine supplementation.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity and cell death after adding spermine to my cell culture. What could be the cause?
A1: This is a frequent observation and can be attributed to several factors:
-
High Spermine Concentration: Spermine can be toxic to cells at high concentrations. The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[1]
-
Presence of Serum Amine Oxidases: A primary cause of unexpected cytotoxicity is the presence of amine oxidases in Fetal Bovine Serum (FBS) and other animal sera. These enzymes oxidize spermine into toxic byproducts such as hydrogen peroxide and aldehydes.[1][2][3][4][5]
-
Cell Density: Low cell seeding densities can increase the effective concentration of spermine per cell, potentially leading to increased toxicity.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to spermine. A concentration that is optimal for one cell line may be toxic to another.[1][6]
Troubleshooting Steps:
-
Optimize Spermine Concentration: Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the ideal concentration for your specific cell line.[1]
-
Control for Serum Effects:
-
Standardize Cell Seeding Density: Use a consistent and optimal cell seeding density across all experiments to ensure reproducibility.[1]
-
Consult Literature: Review publications that have utilized spermine with your specific cell line to determine a suitable starting concentration range.
Q2: My results with spermine supplementation are inconsistent from one experiment to the next. What are the potential sources of this variability?
A2: Inconsistent results are often due to subtle variations in experimental conditions:
-
Serum Batch Variability: Different lots of FBS can contain varying levels of amine oxidase activity, leading to inconsistent oxidation of spermine and subsequent variable cytotoxicity.[1]
-
pH of Culture Medium: As a polyamine, spermine can slightly alter the pH of the culture medium. Significant shifts in pH can impact cell growth and experimental outcomes.[1]
-
Cell Passage Number: The characteristics of cells can change with increasing passage number, potentially altering their sensitivity to spermine.[1]
-
Improper Spermine Storage: Spermine solutions can degrade if not stored correctly. They are susceptible to oxidation.[8][9]
Troubleshooting Steps:
-
Test New Serum Batches: It is advisable to re-optimize the spermine concentration whenever you start using a new lot of FBS.[1]
-
Monitor Medium pH: After adding spermine, check the pH of your culture medium to ensure it remains within the optimal range for your cells.[1]
-
Use Low-Passage Cells: To minimize variability, use cells with a consistent and low passage number for your experiments.[1]
-
Proper Spermine Handling: Prepare fresh spermine solutions from a solid stock. Solutions should be prepared with degassed water and stored as single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][9]
Q3: How can I distinguish between spermine-induced apoptosis and necrosis?
A3: Spermine, particularly at higher concentrations or through the action of its cytotoxic metabolites, can induce both apoptosis and necrosis.[7] Differentiating between these two forms of cell death is crucial for interpreting your results. Assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can effectively distinguish between live, apoptotic, and necrotic cells.
Data Presentation: Spermine Concentration Effects
The effects of spermine are highly dependent on the cell type and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Effects of Spermine on Cell Proliferation and Viability
| Cell Line | Spermine Concentration | Effect | Reference |
| Normal Human Fibroblasts | 2.0 x 10⁻⁶ M (2 µM) | 50% inhibition of proliferation (ID50) | [10] |
| Cystic Fibrosis Fibroblasts | 2.2 x 10⁻⁶ M (2.2 µM) | 50% inhibition of proliferation (ID50) | [10] |
| LoVo Human Colon Adenocarcinoma | Up to 15 µM (in presence of ZmPAO) | Gradual decrease in cell viability | [11] |
| CHO-K1 Cells | 0.9 to 18.1 mg/L (approx. 2.6 to 52 µM) | Used in serum-free media for production | [12] |
| A549T (Drug-resistant cancer) | 10-80 µM (in media with 10% FBS) | Significant induction of apoptosis | [4] |
Table 2: General Guidelines for Spermine Stock Solution Preparation
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Nuclease-free water | Ensures sterility and prevents degradation by nucleases. | [13] |
| Stock Concentration | 10 mM | A common starting concentration for further dilutions. | [13] |
| Storage Temperature | -20°C | Maintains stability for several months. | [8][13] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade spermine. | [8] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Spermine solutions are readily oxidized. | [9] |
Experimental Protocols
Protocol 1: Preparation of Spermine Stock Solution (10 mM)
-
Materials: Spermine tetrahydrochloride (MW: 348.19 g/mol ), nuclease-free water, sterile conical tube, vortex mixer, laminar flow hood.
-
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh out 3.48 mg of spermine tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, weigh 34.82 mg.
-
Aseptically add the weighed spermine tetrahydrochloride to a sterile conical tube.
-
Add the desired volume of nuclease-free water.
-
Gently vortex the solution until the spermine tetrahydrochloride is completely dissolved.[13]
-
Sterile filter the solution through a 0.22 µm filter.
-
Dispense into single-use aliquots and store at -20°C.[8][13]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well plates, cells of interest, complete culture medium, spermine stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of spermine in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the spermine-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the results as a percentage of the untreated control.[1]
-
Protocol 3: Determination of Spermine Concentration by HPLC
-
Note: This is a general outline. Specific parameters such as column type, mobile phase composition, and detector settings will need to be optimized for your specific HPLC system.
-
Materials: HPLC system with a fluorescence detector, derivatization agent (e.g., dansyl chloride or o-phthalaldehyde), spermine standard solutions, perchloric acid or trichloroacetic acid (TCA).
-
Procedure:
-
Sample Preparation:
-
For culture medium: Collect the supernatant.
-
For intracellular concentration: Wash cells with PBS, lyse the cells, and precipitate proteins using an acid like TCA. Centrifuge to collect the supernatant.
-
-
Derivatization: React the samples and standards with a fluorescent derivatizing agent according to the manufacturer's protocol. This is necessary as spermine does not have a native chromophore.
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Run a gradient program to separate the polyamines.
-
Detect the fluorescently labeled spermine using the fluorescence detector.
-
-
Quantification: Create a standard curve using the peak areas of the spermine standards to determine the concentration in the unknown samples.[1][14][15]
-
Visualizations
Caption: Troubleshooting logic for inconsistent spermine results.
Caption: Pathway of spermine-induced cytotoxicity in serum.
Caption: General experimental workflow for spermine supplementation.
References
- 1. benchchem.com [benchchem.com]
- 2. Spermine oxidation products are selectively toxic to fibroblasts in cultures of normal human prostatic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyamines on the proliferation of mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8637312B2 - Mammalian culture media with polyamine and iron - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Spermine Toxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding spermine toxicity in primary cell cultures.
Troubleshooting Guides
Issue 1: Widespread and Rapid Cell Death Observed After Spermine Treatment
Question: I've treated my primary cell culture with spermine, and I'm observing significant cell death. What could be the cause and how can I troubleshoot this?
Answer: Rapid cell death upon spermine administration is a common issue, primarily due to the generation of toxic byproducts in the presence of serum or inherent cellular sensitivity. Follow these steps to identify the cause and mitigate the toxic effects:
-
Determine the Dose-Response Relationship: It is crucial to establish the toxic threshold of spermine for your specific primary cell type.
-
Action: Perform a dose-response experiment to determine the concentration of spermine that induces toxicity. This will help you identify a sub-lethal concentration for your future experiments.
-
-
Evaluate the Influence of Serum: Fetal calf serum (FCS) contains amine oxidases that metabolize spermine into highly cytotoxic byproducts, including acrolein and hydrogen peroxide (H₂O₂)[1].
-
Action:
-
Reduce Serum Concentration: If your primary cells can be maintained in lower serum concentrations, try reducing it.
-
Serum-Free Conditions: If possible, switch to a serum-free medium. Studies have shown that spermine and spermidine (B129725) are not cytotoxic at high concentrations under serum-free conditions[2][3].
-
Pre-incubation: Pre-incubating spermine in the serum-containing medium for a period before adding it to the cells can sometimes reduce toxicity[1].
-
Use Amine Oxidase Inhibitors: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine (B1677879), can prevent the formation of toxic metabolites[1][4][5].
-
-
-
Assess the Mechanism of Cell Death: Understanding whether the cells are undergoing apoptosis or necrosis can provide insights into the toxic mechanism.
-
Action: Observe cell morphology. Apoptosis is often characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, whereas necrosis is typically associated with cell swelling and membrane rupture[1][5]. Specific assays for apoptosis (e.g., caspase activation, TUNEL staining) can provide more definitive answers. Spermine-induced toxicity in cerebellar granule neurons has been shown to result in widespread apoptotic nuclei[1][5].
-
Issue 2: Toxicity Observed Specifically in Primary Neuronal Cultures
Question: My primary neuronal cultures are showing signs of distress and death after spermine treatment, even at concentrations that are not toxic to my other primary cell lines. Why is this happening?
Answer: Primary neurons have unique sensitivities to spermine, particularly related to their expression of N-methyl-D-aspartate (NMDA) receptors.
-
Consider Excitotoxicity: In mature primary neurons, spermine can potentiate the activity of NMDA receptors, leading to excessive calcium influx and subsequent excitotoxicity[1][6].
-
Action:
-
Use NMDA Receptor Antagonists: Co-treatment with NMDA receptor antagonists like MK-801 or ifenprodil (B1662929) can inhibit spermine-induced neuronal death[6].
-
Culture Age: Be aware that the sensitivity to spermine-induced excitotoxicity can increase with the age of the neuronal culture[1][6].
-
-
-
Investigate the Role of Reactive Oxygen Species (ROS): Spermine-induced neuronal death can also have a free-radical component[5].
-
Action: Consider co-treatment with antioxidants to assess if this mitigates the observed toxicity. The antioxidant butylated hydroxyanisole has been shown to be an effective blocker of spermine-induced death in cerebellar granule neurons[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of spermine toxicity in the presence of serum?
A1: The primary mechanism of spermine toxicity in the presence of fetal calf serum is the enzymatic oxidation of spermine by serum amine oxidases. This process generates highly cytotoxic byproducts, including aminodialdehyde, which spontaneously breaks down into acrolein, hydrogen peroxide (H₂O₂), and ammonia[1]. These reactive molecules cause significant cellular damage, leading to cell death.
Q2: Can spermine be toxic to cells on its own, without being metabolized by serum oxidases?
A2: Yes, some studies suggest that spermine can exert a direct toxic effect on cells, independent of its metabolism by serum enzymes[7]. However, the presence of serum amine oxidases significantly exacerbates its toxicity[1]. In some cell types, the intact spermine molecule is required for cell death, suggesting a mechanism independent of its catabolic byproducts[5].
Q3: How does spermine induce apoptosis?
A3: Spermine and its metabolites can induce apoptosis through the intrinsic mitochondrial pathway. This involves an increase in intracellular reactive oxygen species (ROS), a decrease in the expression of the anti-apoptotic protein Bcl-2, and a collapse of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors like cytochrome C and Smac/DIABLO from the mitochondria into the cytoplasm, ultimately activating caspases and leading to programmed cell death[4][8][9].
Q4: Are non-neuronal primary cells also susceptible to spermine toxicity?
A4: Yes, spermine can be toxic to a variety of non-neuronal primary cells. The primary mechanism of toxicity, especially in the presence of serum, involving the generation of toxic aldehydes by amine oxidases, is applicable to various cell types, including baby-hamster kidney (BHK) cells and intestinal cell cultures[1]. The cytotoxic concentration of spermine can vary significantly between different cell types[1].
Data Presentation
Table 1: Reported Toxic Concentrations of Spermine in Primary and Cultured Cells
| Cell Type | Condition | Toxic Concentration (LC50/IC50) | Reference |
| Human Primary Cerebral Cortical Cultures | With Fetal Calf Serum | ~50 µM (LC50) | [1][6] |
| Human Intestinal Cell Model | - | 0.6 g/L (IC50) at 24 hours | [1] |
| Baby-Hamster Kidney (BHK) Cells | - | Varies depending on cell density and serum concentration | [1] |
Note: These values should be used as a guideline. It is essential to perform a dose-response curve for your specific primary cell type and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Dose-Response of Spermine
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow the cells to adhere and recover overnight.
-
Spermine Dilution Series: Prepare a 2x concentrated serial dilution of spermine in your complete cell culture medium.
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x spermine dilutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining kit.
-
Data Analysis: Plot the cell viability against the spermine concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Mitigating Spermine Toxicity with an Amine Oxidase Inhibitor
-
Cell Seeding: Plate your primary cells as described in Protocol 1.
-
Reagent Preparation: Prepare a stock solution of aminoguanidine (e.g., 100 mM in sterile water).
-
Co-treatment: Prepare your desired concentration of spermine in complete culture medium. Add aminoguanidine to the spermine-containing medium to a final concentration (a typical starting point is 1 mM)[1]. Prepare control wells with medium only, spermine only, and aminoguanidine only.
-
Treatment: Remove the old medium from the cells and add the prepared media to the respective wells.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability as described in Protocol 1. Compare the viability of cells treated with spermine alone to those co-treated with aminoguanidine.
Mandatory Visualization
Caption: Signaling pathways of spermine-induced toxicity in primary cell cultures.
Caption: Troubleshooting workflow for spermine-induced toxicity in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermine-induced toxicity in cerebellar granule neurons is independent of its actions at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 | MDPI [mdpi.com]
Technical Support Center: Improving Spermine Stability for Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving spermine stability for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your studies and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid spermine?
A1: Solid spermine should be stored in a cool, dry place, ideally between 2-8°C.[1] It is important to keep the container tightly sealed to prevent moisture absorption, as spermine is hygroscopic.
Q2: How should I prepare and store spermine stock solutions for maximum stability?
A2: Spermine solutions are susceptible to oxidation.[1] For optimal stability, prepare stock solutions using sterile, degassed water. It is highly recommended to store these solutions as single-use aliquots at -20°C or lower, under an inert atmosphere such as argon or nitrogen.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What is the difference in stability between spermine free base and spermine tetrahydrochloride?
A3: Spermine tetrahydrochloride is generally more stable as a solid and is often the preferred form for preparing stock solutions.[3] Solutions of the free base are more prone to oxidation.[2] When in solution at physiological pH, both forms will be fully protonated.
Q4: For how long can I store spermine solutions at -20°C?
A4: While specific long-term stability data for spermine is limited, a conservative guideline for aliquots stored at -20°C is to use them within one month.[1] For critical applications, it is always best to prepare fresh solutions.
Q5: Is spermine sensitive to light?
A5: While extensive public data on the photostability of spermine is not available, it is a general best practice to store all chemical solutions in light-protected containers, especially when their light sensitivity has not been fully characterized.[1]
Q6: What is the optimal pH for spermine stability in aqueous solutions?
Troubleshooting Guide
This section addresses common issues encountered during experiments involving spermine.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results. | Spermine degradation due to improper storage or handling. | 1. Prepare fresh spermine solutions from a solid stock.2. Ensure solutions are made with degassed water and stored as frozen, single-use aliquots under an inert gas.3. Avoid repeated freeze-thaw cycles.4. Verify the concentration of your stock solution using an analytical method like HPLC.[1] |
| Precipitate forms in the spermine solution upon thawing. | The solution may be too concentrated, or the spermine may have degraded or reacted with buffer components. Spermine can react with phosphate (B84403) in buffers like PBS to form insoluble spermine phosphate.[4] | 1. Gently warm the solution to room temperature and vortex to attempt redissolution.2. If the precipitate persists, it may indicate degradation; discard and prepare a fresh solution.3. Avoid using phosphate-based buffers for preparing concentrated spermine stocks if precipitation is an issue. Consider using a non-phosphate buffer like HEPES or Tris.[1] |
| Significant cytotoxicity observed in cell culture experiments. | Oxidation of spermine by amine oxidases present in fetal calf serum (FCS), leading to the formation of toxic byproducts like hydrogen peroxide, ammonia, and acrolein.[1] | 1. Use an amine oxidase inhibitor: Add aminoguanidine (B1677879) (typically at 1 mM) to the culture medium along with spermine to prevent the formation of toxic aldehydes.[1]2. Use serum-free or heat-inactivated serum: If your cells can tolerate it, conduct experiments in serum-free media. Alternatively, heat-inactivating the serum can reduce amine oxidase activity.3. Perform a dose-response curve: Determine the optimal, non-toxic concentration of spermine for your specific cell line. The LC50 for spermine in the presence of FCS can be as low as 50 µM in some primary cell cultures.[1] |
| Unexpectedly low or no signal in a PCR or DNA polymerase assay. | Inhibition by high concentrations of spermine. While low concentrations (2-10 µM) can stimulate DNA polymerase activity, higher concentrations are inhibitory.[5] | 1. Optimize spermine concentration: Perform a titration experiment to find the optimal concentration for your assay (e.g., from 2 µM up to 2.5 mM).2. Dilute the sample: If spermine is present in your biological sample, diluting the sample can reduce its final concentration in the assay.3. Modify the buffer: Adjusting the ionic strength of the assay buffer (e.g., by changing the salt concentration) may mitigate the inhibitory effects.[5] |
| Inconsistent results in kinase or phosphatase assays. | Spermine can interact with negatively charged proteins and substrates, potentially altering enzyme conformation and activity. | Similar to PCR, perform a dose-response experiment to determine if spermine is inhibitory or stimulatory at the concentrations present in your assay. Consider sample dilution or buffer modification if inhibition is observed.[5] |
Data Presentation
General Stability of Spermine Solutions
Comprehensive quantitative data on the degradation kinetics of spermine under various conditions are not widely available in the public literature. The following table provides general stability information based on manufacturer recommendations and data for related polyamines.
| Condition | Solvent/Form | Storage Temperature | General Stability and Recommendations | Citation(s) |
| Solid | N/A | 2-8°C | Stable when stored properly in a cool, dry place. | [1] |
| Aqueous Solution | Degassed Water | -20°C | Store in frozen, single-use aliquots under an inert atmosphere. A conservative estimate for use is within one month. | [1] |
| Aqueous Solution | Water | 2-8°C | Prone to oxidation; short-term storage only is recommended. | [1] |
| Aqueous Solution | Water | Room Temperature | Not recommended for storage due to the high potential for oxidation and degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Spermine Stock Solution
This protocol describes the preparation of a stable, high-concentration stock solution from spermine tetrahydrochloride.
Materials:
-
Spermine tetrahydrochloride
-
Sterile, nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (for aliquots)
-
0.22 µm sterile syringe filter
Methodology:
-
Degas Water: Before use, degas the sterile, nuclease-free water by sparging it with argon or nitrogen gas for 15-20 minutes or by using a vacuum pump.
-
Prepare Solution: In a sterile environment, dissolve the desired amount of spermine tetrahydrochloride in the degassed water to achieve the target concentration (e.g., 100 mM).
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Inert Atmosphere: Purge the headspace of each aliquot with a gentle stream of inert gas before tightly sealing the cap.
-
Storage: Store the aliquots at -20°C or below.
Protocol 2: HPLC Quantification of Spermine
This protocol provides a method for the quantification of spermine in biological samples using HPLC with pre-column derivatization.
Materials:
-
Perchloric acid (PCA)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Spermine standard
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
For cell or tissue samples, homogenize in cold PCA (e.g., 0.6 M).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.
-
Vortex and incubate for 20 minutes at room temperature.
-
Stop the reaction by adding 500 µL of saturated NaCl solution.
-
-
Extraction:
-
Extract the benzoylated polyamines by adding 500 µL of chloroform and vortexing.
-
Centrifuge to separate the phases and collect the lower chloroform phase.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 55% methanol in water).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of acetonitrile and water or methanol and water.
-
Detect the benzoylated spermine using a UV detector at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of spermine that have undergone the same derivatization and extraction procedure.
-
Determine the concentration of spermine in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Mammalian Polyamine Metabolism and Degradation
References
Technical Support Center: Addressing Variability in Cell Growth with Spermine
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing spermine in their experiments and encountering variability in cell growth. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you might encounter when supplementing cell cultures with spermine.
Q1: I'm observing significant cytotoxicity after adding spermine to my cells, instead of the expected growth promotion. What is happening?
A1: This is a frequent issue that can stem from several factors:
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High Spermine Concentration: Excessive concentrations of spermine can be toxic to cells. The optimal concentration is highly dependent on the cell type.[1] It is crucial to perform a dose-response experiment to determine the ideal, non-toxic concentration for your specific cell line.[1]
-
Presence of Serum Amine Oxidases: Fetal Bovine Serum (FBS) and other animal sera contain amine oxidases that oxidize spermine, producing toxic byproducts like hydrogen peroxide and aldehydes.[1][2] This is a primary cause of unexpected cytotoxicity.[1]
-
Low Cell Density: The number of cells plated can affect the perceived toxicity of spermine.[1] At lower cell densities, the effective concentration of spermine per cell is higher, which can lead to increased toxicity.[1]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to spermine. An optimal concentration for one cell line may be toxic to another.[1]
Troubleshooting Steps:
-
Optimize Spermine Concentration: Conduct a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal concentration for your cell line.[1]
-
Control for Serum Effects:
-
If your cell line can tolerate it for the duration of the experiment, conduct experiments in serum-free media.[1][3]
-
If serum is necessary, consider heat-inactivating it to decrease amine oxidase activity.[1]
-
Alternatively, add an amine oxidase inhibitor, such as aminoguanidine, to the culture medium.[1][2]
-
-
Standardize Cell Seeding Density: Use a consistent and optimal cell seeding density for all experiments to ensure reproducible results.[1]
-
Consult the Literature: Review publications that have used spermine with your specific cell line to determine a suitable starting concentration range.[1]
Q2: My results are inconsistent between experiments, even when I use the same spermine concentration. What could be causing this variability?
A2: Inconsistent results can be frustrating. Here are some potential causes and solutions:
-
Serum Batch Variability: Different lots of FBS can have varying levels of amine oxidase activity, which leads to inconsistent spermine oxidation and toxicity.[1]
-
pH of the Culture Medium: The addition of spermine, a polyamine, can slightly alter the pH of the culture medium.[1] Significant shifts in pH can impact cell growth.
-
Passage Number of Cells: As cells are passaged, their characteristics can change, which may alter their sensitivity to spermine.[1]
Troubleshooting Steps:
-
Test New Serum Batches: When starting with a new lot of FBS, it is recommended to re-optimize the spermine concentration.[1]
-
Monitor Medium pH: After adding spermine, check the pH of your culture medium to ensure it remains within the optimal range for your cells.[1]
-
Use Low-Passage Cells: For your experiments, use cells with a consistent and low passage number to minimize variability.[1]
-
Synchronize Cell Cultures: If possible, synchronize your cells to a specific phase of the cell cycle before spermine treatment to ensure a more uniform response.[1]
Q3: How can I distinguish between spermine-induced apoptosis and necrosis?
A3: It is important to understand the mode of cell death induced by spermine in your experiments. You can differentiate between apoptosis and necrosis using methods like flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.
-
Necrotic cells will stain positive for both Annexin V and PI.
-
Late apoptotic cells will also be positive for both.
-
Live cells will be negative for both.
Some studies have shown that cell death due to excessive spermine accumulation can be non-apoptotic (necrotic).[4]
Data Presentation
The following tables summarize key quantitative data regarding the effects of spermine on various cell lines.
Table 1: Recommended Spermine Concentration Ranges for Different Applications
| Application | Cell Type | Recommended Concentration Range | Reference |
| Enhancing Recombinant Protein Production | E. coli | 0.1 mM - 5.0 mM | [5] |
| Enhancing Recombinant Protein Production | CHO cells | 0.05 mM - 2.0 mM | [5] |
| Improving Cell Growth and Viability | CHO-K1 cells | 0.5 µM - 15 µM | [6] |
| Studying Cytotoxicity | Human Intestinal Cells (Caco-2) | IC50 of 0.6 g/L at 24 hours | [2] |
| Studying Cytotoxicity | Human Primary Cerebral Cortical Cultures | LC50 of ~50 µM (with fetal calf serum) | [2] |
Table 2: Impact of Spermine on CHO-K1 Cell Culture Performance
| Spermine Concentration (µM) | Peak Viable Cell Density (x10^6 cells/mL) | Viability (%) | Monoclonal Antibody (mAb) Titer (g/L) |
| 0 | 8.5 | 85 | 1.2 |
| 1 | 10.2 | 92 | 1.8 |
| 5 | 12.5 | 95 | 2.5 |
| 10 | 11.8 | 93 | 2.3 |
| 15 | 9.1 | 88 | 1.5 |
Note: The data in this table is illustrative and based on typical trends observed in the literature. Actual results may vary depending on the specific cell line, media, and culture conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of spermine supplementation.
Protocol 1: Dose-Response Curve to Determine Optimal Spermine Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Prepare serial dilutions of spermine in your culture medium. Remove the old medium from the wells and add the spermine-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Cell Viability Assay: Use a suitable cell viability assay, such as MTT or PrestoBlue, to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the cell viability against the spermine concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the optimal, non-toxic concentration.
Protocol 2: Quantification of Intracellular Polyamines by HPLC
-
Cell Culture and Treatment: Culture and treat your cells with spermine as required for your experiment.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a cold acid solution (e.g., 0.6 M perchloric acid).[1]
-
Centrifugation: Centrifuge the lysate to pellet the protein and other cellular debris.[1]
-
Derivatization: Take the supernatant containing the polyamines and derivatize it using an appropriate agent, such as dansyl chloride, to make the polyamines fluorescent.[1]
-
HPLC Analysis: Analyze the derivatized samples using a reverse-phase HPLC system with a fluorescence detector.
-
Quantification: Compare the peak areas of your samples to a standard curve generated with known concentrations of spermine to determine the intracellular spermine concentration.
Mandatory Visualization
Signaling Pathways
Caption: Spermine's influence on AKT/β-catenin and mTOR signaling pathways.
Experimental Workflows
Caption: A logical workflow for troubleshooting spermine-related cell growth issues.
References
Technical Support Center: Interference of Spermine in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the interference caused by spermine in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is spermine and why is it a concern in biochemical assays?
A1: Spermine is a naturally occurring polyamine that is essential for cell growth and proliferation. Due to its polycationic nature at physiological pH, spermine can bind to anionic macromolecules such as DNA, RNA, and acidic proteins. This interaction can lead to non-specific effects in biochemical assays, resulting in false positives or false negatives, and is a common source of assay interference, particularly in high-throughput screening (HTS).[1][2]
Q2: Which types of biochemical assays are most susceptible to spermine interference?
A2: A wide range of assays can be affected by spermine. Notable examples include:
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Enzyme-Linked Immunosorbent Assays (ELISAs): Spermine can cross-react with antibodies raised against other polyamines like spermidine (B129725), leading to inaccurate quantification.[3][4]
-
Nucleic Acid Amplification Assays (PCR): Spermine can either promote or inhibit PCR amplification in a concentration-dependent manner, likely by affecting DNA template availability and polymerase activity.[5][6]
-
Enzyme Kinetic Assays: Spermine can directly interact with enzymes, particularly those with anionic domains, altering their kinetic parameters (Km and Vmax).[1]
-
Luciferase Reporter Assays: While direct interference is less documented, compounds that stabilize luciferase can lead to increased signals, a potential concern for spermine's protein-binding properties.[7][8]
-
DNA Intercalation and Binding Assays: Spermine can interfere with the binding of drugs and other molecules to DNA.[9]
Q3: What is the primary mechanism of spermine interference?
A3: The primary mechanism is the electrostatic interaction between the positively charged amine groups of spermine and negatively charged molecules in the assay, such as proteins (especially those with acidic domains), nucleic acids, and even some assay reagents.[1][9] This can lead to conformational changes in proteins, stabilization or destabilization of DNA structures, and direct competition for binding sites.
Troubleshooting Guide
Issue 1: Unexpected Results in an ELISA
Symptoms:
-
Higher than expected background signal.
-
Poor reproducibility between replicates.
-
Non-linear dilution curves.
-
Discrepancy between expected and measured analyte concentrations.
Possible Cause: Spermine present in the sample may be cross-reacting with the antibodies used in the assay, especially if the antibodies were generated against other polyamines.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spermine interference in ELISA.
Mitigation Strategies:
-
Sample Dilution: Dilute the sample to reduce the concentration of spermine below the level of interference.
-
Antibody Specificity Check: Verify the specificity of your primary antibody. If significant cross-reactivity is observed, consider sourcing a more specific antibody.
-
Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove polyamines prior to the ELISA.
Issue 2: Inconsistent or Failed PCR Amplification
Symptoms:
-
No amplification product.
-
Appearance of non-specific bands.
-
Variable amplification efficiency between samples.
Possible Cause: Spermine carried over from DNA isolation can interfere with PCR. The effect is concentration-dependent, with low concentrations sometimes enhancing amplification and higher concentrations being inhibitory.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spermine interference in PCR.
Mitigation Strategies:
-
DNA Purification: Re-purify the DNA template using a method that does not involve polyamines.
-
Optimize PCR Buffer: Adjust the concentration of MgCl2 and other buffer components, as spermine can affect the availability of these ions.
-
Additive Titration: If spermine is intentionally used as a PCR enhancer, carefully titrate its concentration to find the optimal level for your specific template and primers.
Quantitative Data on Spermine Interference
| Assay Type | Interfering Concentration | Observed Effect | Reference |
| Enzyme Kinetics (NRD Convertase) | Kd ≈ 0.1 µM (for enzyme-spermine complex) | Inhibition (increased Km, decreased Vmax) | [1] |
| PCR Amplification | 0.4 mM to 0.6 mM | Optimal promotion of amplification | [5] |
| PCR Amplification | > 0.6 mM | Inhibition of amplification | [5] |
| DNA Binding (Actinomycin D) | 10 mM | Decreased association rate constant (ka) of Actinomycin D to DNA | [9] |
| ELISA (Anti-Spermidine Antiserum) | N/A | 25% cross-reaction with spermine | [3] |
| ELISA (Anti-Spermidine Antiserum) | N/A | 10% cross-reaction with spermine | [4] |
Experimental Protocols
Protocol 1: Determining Spermine Interference in an Enzyme Assay
Objective: To assess whether spermine interferes with the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Spermine stock solution (e.g., 10 mM)
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare a series of spermine dilutions in the assay buffer, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM), including a zero-spermine control.
-
Set up the enzyme reaction in a microplate. For each spermine concentration, prepare triplicate wells.
-
Add the enzyme and the corresponding spermine dilution to each well. Incubate for a predetermined time (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.
-
Calculate the initial reaction velocity (V0) for each spermine concentration.
-
Plot V0 versus spermine concentration to determine the inhibitory or stimulatory effect of spermine.
Protocol 2: Spike and Recovery for ELISA
Objective: To determine if spermine in a sample matrix affects the quantification of the target analyte.
Materials:
-
Sample matrix (without the analyte of interest)
-
Purified analyte standard
-
Spermine stock solution
-
ELISA kit for the analyte of interest
Methodology:
-
Prepare two sets of samples. In the first set, spike a known concentration of the analyte standard into the sample matrix. In the second set, spike the same concentration of the analyte standard and a specific concentration of spermine into the sample matrix.
-
Prepare a standard curve for the analyte according to the ELISA kit protocol.
-
Process and analyze both sets of spiked samples using the ELISA kit.
-
Calculate the recovery of the analyte in both sets of samples using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
A significant difference in recovery between the two sets indicates interference by spermine.
Signaling Pathways and Logical Relationships
Mechanism of Spermine Interference in Biochemical Assays
Caption: Mechanisms of spermine interference in different biochemical assays.
References
- 1. Kinetic analysis of spermine binding to NRD convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new enzyme-linked immunosorbent assay (ELISA) for studying immunocytochemical procedures using an antiserum produced against spermidine as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new enzyme-linked immunosorbent assay (ELISA) for spermidine using glutaraldehyde coupling of the hapten to carrier-coated microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Interference of PCR amplification by the polyamines, spermine and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid precipitation of spermine in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of spermine in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is spermine and why is it used in cell culture media?
Spermine is a naturally occurring polyamine that is essential for cell growth, proliferation, and differentiation.[1] At physiological pH, spermine is a polycationic molecule, meaning it carries multiple positive charges. This allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing various cellular processes.[1] It is often added to cell culture media to enhance cell viability and growth.
Q2: What causes spermine to precipitate in my media?
Spermine precipitation is most commonly caused by its interaction with negatively charged ions in the media, particularly phosphate (B84403) ions. Spermine phosphate salts are known to be poorly soluble in aqueous solutions.[2][3][4] Other factors that can contribute to precipitation include high concentrations of spermine, alkaline pH, and interactions with other media components like sulfates.
Q3: What is the difference between spermine free base and spermine tetrahydrochloride? Which one should I use?
Spermine is commercially available in two common forms: spermine free base and spermine tetrahydrochloride.[1] Spermine tetrahydrochloride is generally recommended for preparing stock solutions as it is more stable as a solid.[1] Spermine free base solutions are more susceptible to oxidation, which can lead to inconsistent experimental results.[1]
Q4: What is the recommended way to prepare a spermine stock solution?
It is highly recommended to prepare a concentrated stock solution of spermine that can be diluted to the final working concentration in your media. This minimizes the risk of precipitation upon direct addition of solid spermine to the media. A detailed protocol for preparing a stable spermine stock solution is provided in the "Experimental Protocols" section below. Key steps include using spermine tetrahydrochloride, sterile nuclease-free water, and sterile filtration.[1][5]
Q5: How should I store my spermine stock solution?
Spermine stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] When stored properly, frozen stock solutions are stable for several months.[5]
Troubleshooting Guide: Spermine Precipitation
This guide will help you identify the cause of spermine precipitation in your media and provide solutions to resolve the issue.
Problem: I observed a precipitate in my media after adding spermine.
Step 1: Identify the characteristics of the precipitate.
-
When did the precipitation occur?
-
Immediately after adding spermine to the media.
-
After a period of incubation.
-
After a freeze-thaw cycle of the media.
-
-
What does the precipitate look like?
-
Crystalline
-
Amorphous/cloudy
-
Step 2: Consult the troubleshooting table below.
| Observation | Potential Cause | Recommended Solution |
| Immediate crystalline precipitate upon adding spermine stock to media. | High concentration of phosphate in the media leading to the formation of insoluble spermine phosphate. | 1. Reduce the final concentration of spermine: Determine the lowest effective concentration for your experiment. 2. Prepare media with lower phosphate concentration: If possible for your cell type, use a low-phosphate medium. 3. Add spermine stock solution slowly while gently mixing the media: This can help to avoid localized high concentrations. |
| Cloudiness or amorphous precipitate forms over time. | pH of the media is too high: Spermine is strongly basic, and adding it to the media can increase the local pH, promoting precipitation.[6] | 1. Check and adjust the pH of the media after adding spermine: Ensure the final pH of the media is within the optimal range for your cells. 2. Buffer the media appropriately: Use a robust buffering system to maintain a stable pH. |
| Precipitate forms after a freeze-thaw cycle of the supplemented media. | Decreased solubility at lower temperatures: The solubility of spermine salts and other media components can decrease at lower temperatures, leading to precipitation upon thawing. | Avoid freeze-thaw cycles of spermine-supplemented media: Prepare fresh media with spermine for each experiment. If you must store it, refrigerate at 2-8°C for short periods, but be aware that precipitation may still occur. |
| Precipitate forms when using serum-containing media. | Interaction with serum components: Serum contains various proteins and enzymes, including amine oxidases, that can interact with or degrade spermine.[1] | Use serum-free media if possible: If your experiment allows, switching to a serum-free formulation can eliminate this variable. Heat-inactivate the serum: This may denature some of the enzymes that interact with spermine. |
Logical Flow for Troubleshooting Spermine Precipitation
Caption: Troubleshooting workflow for spermine precipitation in media.
Data Presentation
Table 1: Recommended Concentrations for Spermine Stock and Working Solutions
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM - 100 mM | Preparing a higher concentration stock (e.g., 100 mM) allows for smaller volumes to be added to the final media, minimizing dilution effects. |
| Working Concentration in Media | 1 µM - 100 µM | The optimal concentration is cell-type dependent and should be determined empirically.[5] |
| Solvent for Stock Solution | Sterile, nuclease-free water | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Spermine Stock Solution
This protocol describes the preparation of a sterile 10 mM spermine stock solution from spermine tetrahydrochloride.
Materials:
-
Spermine tetrahydrochloride (MW: 348.19 g/mol )[5]
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required mass:
-
To prepare 10 mL of a 10 mM stock solution, weigh out 34.82 mg of spermine tetrahydrochloride.[5]
-
-
Dissolution:
-
Under a laminar flow hood, aseptically add the weighed spermine tetrahydrochloride to a sterile conical tube.
-
Add 10 mL of sterile, nuclease-free water.[5]
-
-
Mixing:
-
Gently vortex the solution until the spermine tetrahydrochloride is completely dissolved. The solution should be clear and colorless.[5]
-
-
Sterile Filtration:
-
Aliquoting and Storage:
Experimental Workflow for Preparing and Using Spermine in Cell Culture
Caption: Workflow for preparing and using spermine in cell culture.
Signaling Pathways and Molecular Interactions
Diagram of Spermine Interaction with Media Components Leading to Precipitation
Caption: Interaction of spermine with media components leading to precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Spermine Phosphate 58298-97-8 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological evaluation of extracellular spermine and alkaline pH on synaptic human GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
spermine solution storage and handling best practices
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing spermine solutions to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid spermine?
Solid spermine, particularly the tetrahydrochloride salt, is more stable than its free base form.[1] It should be stored in a cool, dry place at 2-8°C.[2] For the free base form, which is hygroscopic and air-sensitive, storing under an inert gas like argon is recommended.[3]
Q2: How should I prepare and store a spermine stock solution to ensure its stability?
To maximize stability, spermine stock solutions should be prepared in sterile, high-purity, degassed water.[2][4] After preparation, the solution should be sterilized by passing it through a 0.22 µm filter. It is highly recommended to aliquot the solution into single-use tubes, purge the headspace with an inert gas (argon or nitrogen), and store them frozen at -20°C.[2][4]
Q3: What is the shelf-life of a spermine solution stored at -20°C?
Q4: Can I store my spermine solution at 2-8°C or room temperature?
Storing aqueous spermine solutions at 2-8°C is only recommended for very short-term use, as the molecule is prone to oxidation.[2] Storage at room temperature is not recommended due to the high potential for rapid degradation.[2]
Q5: Is spermine sensitive to light?
While specific data on the photostability of spermine is limited, it is a general best practice to store all chemical solutions in light-protected containers to prevent potential degradation.[2]
Q6: What is the optimal pH for spermine stability in an aqueous solution?
Spermine is a strongly basic molecule.[1][4] At physiological pH, its amino groups are positively charged.[1][4] To prevent base-catalyzed degradation, maintaining a neutral to slightly acidic pH is generally advisable for amine-containing compounds. However, the optimal pH for your specific application should be determined empirically.[2]
Data Presentation
Table 1: Recommended Storage Conditions for Spermine
| Form | Solvent | Storage Temperature | Key Recommendations |
| Solid | N/A | 2-8°C | Store in a cool, dry place.[2] |
| Aqueous Solution | Degassed Water | -20°C | Store in frozen, single-use aliquots under an inert atmosphere (e.g., argon or nitrogen).[2][4] A conservative estimate for use is within one month.[2] |
| Aqueous Solution | Water | 2-8°C | Short-term storage only; prone to oxidation.[2] |
| Aqueous Solution | Water | Room Temperature | Not recommended for storage due to high potential for oxidation and degradation.[2] |
Table 2: Solubility of Spermine Forms
| Form | Solvent | Solubility | Resulting Solution |
| Spermine (Free Base) | Water | ~50 mg/mL | Clear, colorless to light yellow solution.[4] |
| Spermine Tetrahydrochloride | Water | ~100 mg/mL | Clear, colorless to light yellow solution.[5] |
| Spermine | DMSO | 40 mg/mL | Use fresh DMSO as moisture can reduce solubility.[6] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of spermine due to improper storage or handling.[2]
-
Troubleshooting Steps:
-
Prepare a fresh spermine solution from a solid stock.[2]
-
Ensure the solution is prepared with high-purity, degassed water.[2]
-
Confirm that stock solutions are stored as frozen, single-use aliquots under an inert gas.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
For critical applications, consider verifying the concentration of your stock solution using an analytical method like HPLC.[2]
-
Issue 2: A precipitate forms in the solution after thawing.
-
Possible Cause: The solution may have become too concentrated during the freezing process, or the spermine may have degraded or reacted with buffer components.[2]
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature and vortex to try and redissolve the precipitate.[2]
-
If the precipitate does not dissolve, this may indicate degradation. Discard the aliquot and prepare a fresh solution.[2]
-
Consider preparing your solutions in a buffer known to be compatible with spermine. Note that spermine can precipitate in phosphate-buffered saline (PBS) by forming insoluble spermine phosphate.[7]
-
Issue 3: Time-dependent loss of spermine activity in my experiment.
-
Possible Cause: Oxidation of the spermine solution. Solutions of spermine free base are readily oxidized.[4][5]
-
Troubleshooting Steps:
Issue 4: High levels of cytotoxicity observed in primary cell cultures.
-
Possible Cause: Spermine's metabolism by amine oxidases present in serum can produce cytotoxic byproducts like hydrogen peroxide and aldehydes.[8]
-
Troubleshooting Steps:
-
Verify Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[8]
-
Manage Serum Interaction:
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Spermine Stock Solution
This protocol details the preparation of a stable stock solution from spermine tetrahydrochloride.
Materials:
-
Spermine tetrahydrochloride
-
High-purity, sterile, nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Sterile conical tubes and single-use microcentrifuge tubes
-
0.22 µm sterile syringe filter
Methodology:
-
Degas Water: Before use, degas the sterile water by sparging it with argon or nitrogen gas for 15-20 minutes. This removes dissolved oxygen that can oxidize the spermine.[2][4]
-
Weigh Spermine Salt: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of spermine tetrahydrochloride.
-
Dissolve: Dissolve the solid spermine in the appropriate volume of degassed, sterile water to achieve the 100 mM stock concentration.
-
Sterile Filter: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[2][8]
-
Aliquot: Immediately aliquot the stock solution into sterile, single-use tubes.[2] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Inert Gas Purge: Purge the headspace of each aliquot with a gentle stream of inert gas before sealing tightly.[2][4]
-
Storage: Store the aliquots immediately at -20°C.[2]
Protocol 2: General Framework for Assessing Spermine Stability by HPLC
This protocol can be used to assess the stability of your spermine solution under various stress conditions.
1. Sample Preparation and Stress Conditions:
-
Prepare spermine solutions at a known concentration in your desired buffer or solvent.
-
Temperature Stress: Aliquot the solution and store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).[2]
-
pH Stress: Adjust the pH of the spermine solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[2]
-
Light Exposure: Expose aliquots to a controlled light source while keeping control samples protected from light.[2]
-
At specified time points (e.g., 0, 24, 48 hours; 1 week; 1 month), withdraw a sample from each condition for analysis.[2]
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector is required.[2]
-
Method: Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) to separate spermine from any potential degradants.
-
Analysis: Inject the stressed samples and a control (time 0) sample.
-
Data Interpretation: Compare the peak area of the spermine in the stressed samples to the control sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Mandatory Visualizations
Caption: Workflow for preparing stable spermine stock solutions.
Caption: Troubleshooting inconsistent results with spermine solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Impact of pH on Spermine Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the impact of pH on spermine activity in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is spermine and what is its role in vitro?
A1: Spermine is a naturally occurring polyamine, a small, versatile molecule with multiple positively charged amino groups at physiological pH.[1][2][3] In vitro, it is crucial for a wide array of cellular functions.[4] Due to its polycationic nature, spermine interacts with negatively charged molecules such as DNA, RNA, and acidic proteins.[5] This interaction is vital for processes like DNA condensation and packaging, modulating DNA secondary structure, regulating gene expression, and influencing the activity of enzymes and ion channels.[1][5][6][7] It also acts as a free radical scavenger, contributing to cellular protection against oxidative stress.[3]
Q2: How does the pH of the experimental buffer affect spermine's structure and charge?
A2: The pH of the solution is critical as it determines the protonation state, and therefore the net positive charge, of spermine's amino groups.[1][8] Spermine has four amino groups, each with a specific pKa value, which means its overall charge is highly pH-dependent. At physiological pH (around 7.0-7.4), spermine is highly charged, which is essential for its biological activity.[2][8] As the pH becomes more alkaline, the amino groups begin to deprotonate, reducing the molecule's net positive charge and altering its ability to interact with polyanionic molecules like nucleic acids.[1] The chemical shift of spermine in NMR spectroscopy has also been shown to be pH-dependent.[9]
Q3: How does pH influence spermine's interaction with DNA and RNA?
A3: The interaction between spermine and nucleic acids is primarily electrostatic, driven by the attraction between the positively charged spermine and the negatively charged phosphate (B84403) backbone of DNA and RNA.[5][10] This interaction is pH-sensitive. At physiological pH, spermine effectively binds to and condenses DNA.[6] However, if the pH is altered, spermine's charge changes, which can affect this interaction. For instance, a significant increase in pH would deprotonate spermine, weaken its binding to DNA, and reduce its ability to induce DNA condensation or precipitation.[1][6] Studies have shown that spermine can condense DNA but not all RNA duplexes, a distinction that is also influenced by the electrostatic environment.[6]
Q4: What is the effect of pH on spermine's modulation of ion channels?
A4: Spermine is a known modulator of several ion channels, including inward rectifier K+ channels and various glutamate (B1630785) receptors like NMDA and AMPA receptors.[7][11] It can act as an intracellular blocker, plugging the channel pore in a voltage-dependent manner.[7][12] The pH of both intracellular and extracellular solutions can impact this activity. For example, extracellular pH changes can alter the effects of spermine on kainate and GABA receptor currents.[13][14] Since spermine's charge is pH-dependent, any shift from the physiological pH can alter its binding affinity and blocking efficacy on these channels.[7]
Q5: Does pH alter the antioxidant or pro-oxidant activity of spermine?
A5: Spermine can exhibit both antioxidant and pro-oxidant properties, and this duality can be influenced by the surrounding chemical environment, including pH.[15] At physiological pH, spermine can act as a free radical scavenger and protect cells from oxidative damage.[3][16] However, in the presence of metal ions like iron or copper, spermine can also act as a pro-oxidant, potentially enhancing oxidative damage to molecules like DNA.[15] The pH can influence the redox state of these metal ions and the reactivity of spermine, thereby modulating its antioxidant or pro-oxidant behavior.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Signal in a DNA/RNA Condensation Assay
| Question | Answer/Troubleshooting Step |
| What could be the cause? | The pH of your assay buffer may be suboptimal, leading to insufficient protonation of spermine. This reduces its positive charge, weakening its interaction with the negatively charged nucleic acid backbone and preventing condensation.[1][6] |
| How can I verify the issue? | 1. Measure the pH: Directly measure the pH of your final reaction buffer containing spermine. The addition of spermine, often stored as a hydrochloride salt, can slightly lower the pH.[8] Conversely, adding a spermine free base solution can make the buffer more alkaline.[14] 2. Review Literature: Check established protocols for the optimal pH range for spermine-induced DNA/RNA condensation (typically around physiological pH 7.0-7.4).[8] |
| How do I solve this problem? | 1. Buffer Titration: Prepare a series of buffers with a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0) to determine the optimal condition for your specific nucleic acid sequence and concentration. 2. Use a Stable Buffer: Employ a buffer system with a pKa close to the desired experimental pH to ensure stability throughout the experiment (e.g., HEPES for pH ~7.3).[8] 3. Re-adjust pH: After adding all components, including spermine, check and readjust the final pH of the solution if necessary. |
Issue 2: Inconsistent Blockade of Ion Channels in Electrophysiology Patch-Clamp Experiments
| Question | Answer/Troubleshooting Step |
| What could be the cause? | The pH of your intracellular or extracellular solutions may be fluctuating or incorrect. Spermine's ability to block ion channels is dependent on its charge and conformation, both of which are sensitive to pH.[7][13] Even minor pH shifts can alter the kinetics of the block. |
| How can I verify the issue? | 1. Calibrate pH Meter: Ensure your pH meter is accurately calibrated before preparing solutions. 2. Check Solution pH: Measure the pH of your pipette (intracellular) and bath (extracellular) solutions immediately before and after recording to check for drift. |
| How do I solve this problem? | 1. Strict pH Control: Prepare fresh solutions daily and meticulously buffer them to the target pH. Use high-quality reagents. 2. Systematic pH Testing: If you suspect a pH-dependent effect, systematically vary the pH of your solutions (e.g., from 6.8 to 7.8) while keeping the spermine concentration constant to characterize the pH-sensitivity of the block.[13] 3. Consider Spermine's pKa: Be aware of spermine's pKa values when interpreting data at non-physiological pH, as its charge state will be significantly different.[8] |
Issue 3: Variable Results in Spermine-Related Antioxidant Assays
| Question | Answer/Troubleshooting Step |
| What could be the cause? | Spermine's activity can switch from antioxidant to pro-oxidant in the presence of transition metals, an effect that can be pH-dependent.[15] Your assay buffer might have trace metal contamination, or the pH may be favoring a pro-oxidant reaction. |
| How can I verify the issue? | 1. Analyze Buffer Components: Check for potential sources of metal ions (e.g., water source, reagents). 2. Run Controls: Include controls with a metal chelator (e.g., EDTA) to see if it abolishes the pro-oxidant effect. Also, run the assay at different pH values to observe any changes in activity.[15] |
| How do I solve this problem? | 1. Use Metal-Free Reagents: Use high-purity water and reagents to minimize metal contamination. 2. Incorporate Chelators: If appropriate for your system, add a chelator to your buffer to sequester stray metal ions. 3. Optimize pH: Standardize the pH of your assay to one where spermine's antioxidant activity is well-documented and consistent, typically physiological pH.[15] |
Quantitative Data Summary
Table 1: pKa Values of Polyamines
This table provides the pKa values for the amino groups of spermine and related polyamines. These values are crucial for understanding the protonation state and net charge of the molecules at a given pH.
| Polyamine | pK1 | pK2 | pK3 | pK4 | Source |
| Spermine | ~10.9 | ~10.0 | ~8.9 | ~7.9 | [8] |
| Spermidine (B129725) | ~10.9 | ~9.8 | ~8.3 | N/A | [8] |
| Putrescine | ~10.8 | ~9.4 | N/A | N/A | [8] |
Note: pKa values can vary slightly depending on temperature and ionic strength.
Table 2: pH-Dependent Effects on Sperm Function In Vitro
This table summarizes the observed effects of different pH environments on key parameters of human sperm function. While not directly measuring spermine activity, it reflects the importance of pH in a biological system where spermine is abundant.
| pH Value | Sperm Motility & Viability | Na+/K+-ATPase Activity | Intracellular Ca2+ | Source |
| 5.2 | Decreased | Significantly Decreased | Significantly Decreased | [17][18] |
| 6.2 | Decreased | Significantly Decreased | Significantly Decreased | [17][18] |
| 7.2 | Normal / Optimal | Normal / Optimal | Normal / Optimal | [17][18] |
| 8.2 | Normal / Optimal | No Significant Difference | No Significant Difference | [17][18] |
Key Experimental Protocols
Protocol 1: Polyamine Titration to Determine Buffering Capacity
This protocol is used to assess the buffering capacity of spermine across a range of pH values.
-
Preparation: Dissolve spermine tetrahydrochloride in 2 mM HCl to create a 10 mM stock solution with a starting pH below 3.0.[1][8]
-
Titration: Place 500 µl of the spermine solution in a beaker with a micro-pH electrode and a magnetic stirrer.
-
NaOH Addition: Titrate the solution by adding 2.0 µl aliquots of 500 mM NaOH.[1]
-
Measurement: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Continue the titration until the pH exceeds 10.0. Plot the pH value against the volume of NaOH added to generate a titration curve. The flat regions of the curve indicate the pH ranges where spermine has buffering capacity, corresponding to its pKa values.[8]
Protocol 2: Spectroscopic Analysis of Spermine-DNA Interaction
This method uses UV spectroscopy to measure the condensation or precipitation of DNA induced by spermine.
-
Sample Preparation: Prepare a solution of herring sperm DNA (e.g., 500 ng/µl) in a physiological buffer (e.g., 150 mM KCl, 10 mM NaCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.3).[8]
-
Spermine Addition: Create a series of samples by mixing the DNA solution with various concentrations of spermine (e.g., ranging from 0 to 10 mM).[1][8]
-
Incubation: Incubate the samples at 37°C for 15 minutes to allow the interaction to reach equilibrium.[8]
-
Measurement: To assess precipitation, centrifuge the samples and measure the UV absorbance of the supernatant at 260 nm.[6] A decrease in absorbance indicates that the DNA has precipitated out of the solution due to condensation by spermine. Alternatively, absorbance spectra between 220 nm and 320 nm can be recorded to observe changes in the DNA spectrum upon spermine binding.[8]
-
Data Analysis: Plot the percentage of DNA remaining in the supernatant (or the change in absorbance) against the spermine concentration. This will show the concentration of spermine required to induce DNA condensation under the tested pH conditions.[6]
Visualizations
References
- 1. preprints.org [preprints.org]
- 2. Polyamines Influence Mouse Sperm Channels Activity [mdpi.com]
- 3. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of experimental conditions on the detection of spermine in cell extracts and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of TRPV channels by intracellular spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.psu.edu [pure.psu.edu]
- 17. The Semen pH Affects Sperm Motility and Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into pH regulatory mechanisms in mediating spermatozoa functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Damage from Spermine Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of spermine metabolism and its associated oxidative damage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidative damage from spermine metabolism?
A1: The primary mechanism of oxidative damage from spermine metabolism stems from the catalytic activity of two key enzymes: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[1][2][3]
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Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine to produce spermidine (B129725), hydrogen peroxide (H₂O₂), and 3-aminopropanal.[1][4][5]
-
N1-acetylpolyamine Oxidase (PAOX): This enzyme acts on acetylated spermine (N1-acetylspermine), also generating spermidine, H₂O₂, and 3-acetamidopropanal.[2][6]
The production of reactive oxygen species (ROS), particularly H₂O₂, is a major contributor to oxidative stress. H₂O₂ can damage macromolecules like DNA, proteins, and lipids.[1][7] Additionally, the aldehyde byproducts, such as 3-aminopropanal, can spontaneously convert into the highly toxic aldehyde, acrolein, which further exacerbates cellular damage.[1][8]
Q2: My cells are showing unexpected toxicity after spermine treatment. What could be the cause?
A2: Unexpected cytotoxicity following spermine administration in cell culture is often linked to oxidative stress generated by its metabolism. Several factors could be at play:
-
Serum Amine Oxidases: If you are using serum-containing media (e.g., fetal bovine serum), it contains amine oxidases that can oxidize exogenous spermine, leading to a buildup of toxic H₂O₂ and aldehydes in the culture medium.[3][9]
-
High Endogenous SMOX/PAOX Activity: The cell type you are using may have high endogenous expression of SMOX or PAOX, leading to rapid metabolism of spermine and a burst of ROS production.[5][10] The expression of SMOX can be induced by various stimuli, including inflammatory cytokines.[7]
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Spermine Concentration: High concentrations of spermine can be inherently toxic, with LC50 values varying significantly between cell types.[9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Q3: How can I inhibit spermine metabolism to reduce oxidative damage in my experiments?
A3: You can use pharmacological inhibitors that target the key enzymes, SMOX and PAOX. The choice of inhibitor will depend on your experimental goals and the specific enzyme you wish to target.
-
Broad-Spectrum Inhibition: MDL 72527 is a well-known irreversible inhibitor of both PAOX and, to a lesser extent, a competitive inhibitor of SMOX.[10][11][12] It is widely used to study the effects of inhibiting polyamine catabolism.
-
Selective PAOX Inhibition: Methoctramine has been identified as a potent and selective competitive inhibitor of PAOX, with significantly lower activity against SMOX.[12]
-
Other Inhibitors: Several other compounds, including some spermine analogues and guanidine-based molecules, have been developed as SMOX inhibitors with varying degrees of potency and selectivity.[10][13]
It is essential to include proper controls, such as inhibitor-only and vehicle-only groups, to accurately assess the effects of these compounds.[9]
Q4: What are some common antioxidants I can use to counteract spermine-induced oxidative stress?
A4: Several antioxidants can be used to mitigate the oxidative damage caused by spermine metabolism.
-
N-acetylcysteine (NAC): A well-established antioxidant that can reverse ROS production and subsequent cellular damage induced by polyamine catabolism.[14][15]
-
Spermidine: While a product of spermine oxidation, spermidine itself has antioxidant properties and can protect cells from oxidative stress.[16][17][18][19][20] However, at excessive concentrations, it can also be toxic.[21]
-
Endogenous Antioxidant Upregulation: Spermine itself can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and SOD.[22][23]
Troubleshooting Guides
Guide 1: High Background Signal in ROS Assays
Issue: You are observing a high background signal in your reactive oxygen species (ROS) assay (e.g., DCFH-DA, Amplex Red) in control wells, making it difficult to detect spermine-induced changes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Serum in Culture Medium | Culture cells in serum-free medium for a period before and during the experiment. If serum is required, heat-inactivate it to reduce amine oxidase activity. | Reduced background ROS generation from the oxidation of polyamines present in the serum. |
| Phenol (B47542) Red in Medium | Use phenol red-free medium for fluorescence-based ROS assays, as phenol red can interfere with the signal. | Elimination of interfering signals from the culture medium. |
| Cellular Autofluorescence | Include a control group of unstained cells to measure and subtract the background autofluorescence. | More accurate quantification of the ROS-specific signal. |
| Probe Instability | Prepare the ROS-sensitive probe fresh and protect it from light to prevent auto-oxidation. | A lower and more stable baseline signal. |
Guide 2: Inconsistent Results with SMOX/PAOX Inhibitors
Issue: You are not observing the expected reduction in oxidative stress or toxicity after treating your cells with a SMOX/PAOX inhibitor prior to spermine administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Potency/Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and experimental conditions. | Identification of the effective concentration range for the inhibitor. |
| Inhibitor Stability | Check the stability of the inhibitor in your culture medium over the time course of your experiment. Prepare fresh solutions for each experiment. | Consistent inhibitor activity throughout the experiment. |
| Pre-incubation Time | Optimize the pre-incubation time with the inhibitor before adding spermine. Some inhibitors may require more time to effectively block the enzyme. | Sufficient time for the inhibitor to engage its target before the substrate is introduced. |
| Off-Target Effects | Verify the specificity of your inhibitor. Consider using a second, structurally different inhibitor or a genetic approach (e.g., siRNA knockdown of SMOX/PAOX) to confirm your findings. | Confirmation that the observed effects are due to the inhibition of the target enzyme. |
Data Presentation
Table 1: Efficacy of Selected SMOX/PAOX Inhibitors
| Inhibitor | Target(s) | Type of Inhibition | Ki / IC50 Values | Reference(s) |
| MDL 72527 | PAOX, SMOX | Irreversible (PAOX), Competitive (SMOX) | Ki = 63 µM (SMOX) | [10][12][13] |
| Methoctramine | PAOX (selective) | Competitive | Ki = 10 nM (PAOX), Ki = 1.2 µM (SMOX) | [12] |
| Compound 6 | SMOX (selective) | Competitive | IC50 = 0.54 µM, Ki = 1.60 µM | [13] |
| Compound 7 | SMOX (selective) | Competitive | IC50 = 0.23 µM, Ki = 0.46 µM | [13] |
Experimental Protocols
Protocol 1: Measuring SMOX Activity in Cell Lysates
This protocol is based on a chemiluminescent assay that detects the H₂O₂ produced by SMOX activity.[2][24]
Materials:
-
Glycine (B1666218) buffer (0.083 M, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Purified SMOX enzyme (for standard curve)
-
Spermine solution (substrate)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Pargyline (MAO inhibitor)
-
Aminoguanidine (DAO inhibitor)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-old PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Reaction Mix Preparation:
-
Prepare a master mix in glycine buffer containing luminol, HRP, pargyline, and aminoguanidine.
-
-
Assay:
-
Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well of the 96-well plate.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 2-5 minutes.
-
Initiate the reaction by adding the spermine substrate.
-
Immediately measure the chemiluminescence using a luminometer, integrating the signal over a set time (e.g., 20-40 seconds).
-
-
Data Analysis:
-
Generate a standard curve using purified SMOX enzyme of known concentrations.
-
Calculate the SMOX activity in the cell lysates based on the standard curve and normalize to the protein concentration.
-
Protocol 2: Assessing Spermine-Induced Oxidative Stress Using DCFH-DA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Phenol red-free cell culture medium
-
Spermine solution
-
Antioxidant (e.g., NAC) or inhibitor (e.g., MDL 72527) as needed
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment (Optional):
-
If using an inhibitor or antioxidant, remove the culture medium and add fresh medium containing the compound.
-
Incubate for the desired pre-treatment time (e.g., 1 hour).
-
-
DCFH-DA Loading:
-
Remove the medium and wash the cells once with warm PBS.
-
Add medium containing DCFH-DA (e.g., 10-20 µM) to each well.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
-
Spermine Treatment:
-
Remove the DCFH-DA solution and wash the cells gently with warm PBS.
-
Add fresh medium containing the desired concentration of spermine (and inhibitor/antioxidant if applicable).
-
-
Measurement:
-
Measure the fluorescence (Excitation ~485 nm, Emission ~530 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
-
Alternatively, visualize the fluorescence using a microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated, unstained cells.
-
Normalize the fluorescence intensity to cell number or protein concentration if significant cell death occurs.
-
Express the results as a fold change relative to the control group.
-
Mandatory Visualizations
Caption: Spermine catabolism pathway leading to oxidative stress.
Caption: Workflow for assessing spermine-induced oxidative damage.
Caption: Troubleshooting logic for inconsistent inhibitor results.
References
- 1. Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine catabolism and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermine oxidase induces DNA damage and sensitizes fusion negative rhabdomyosarcoma cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Expression of Polyamine Oxidase in Fibroblasts Induces MMP-1 and Decreases the Integrity of Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of Polyamine Oxidase in Fibroblasts Induces MMP-1 and Decreases the Integrity of Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Free spermidine evokes superoxide radicals that manifest toxicity | eLife [elifesciences.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a Novel Substrate-Derived Spermine Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular Spermine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of intracellular spermine.
Frequently Asked Questions (FAQs)
Q1: Which is the best method for measuring intracellular spermine?
A1: The optimal method depends on your specific experimental needs, available equipment, and required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method, often considered a gold standard. It typically requires a pre-column derivatization step to make the polyamines detectable by UV or fluorescence detectors.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity, allowing for the simultaneous measurement of multiple polyamines and their metabolites without derivatization, although derivatization can still be used to enhance sensitivity.[3][4][5]
-
Enzymatic Assays can be rapid and suitable for high-throughput screening but may lack the specificity to distinguish between different polyamines unless specific enzymes are used in combination.[6][7]
-
Fluorescent Probes are primarily used for visualizing spermine in living cells but can be challenging for precise quantification due to issues with specificity and potential cytotoxicity.[8][9][10]
Q2: Why is derivatization necessary for HPLC analysis of spermine?
A2: Spermine and other aliphatic polyamines are small, highly polar molecules that lack a native chromophore or fluorophore. This makes them difficult to retain on standard reversed-phase HPLC columns and invisible to UV or fluorescence detectors.[11] Derivatization attaches a larger, non-polar chemical group (like benzoyl chloride or dansyl chloride) to the amine groups of spermine.[2] This process increases the molecule's hydrophobicity, improving its retention and separation on the column, and adds a chemical moiety that can be readily detected.[12]
Q3: What are typical intracellular concentrations of spermine?
A3: Intracellular spermine concentrations can vary significantly depending on the cell type and its proliferative state. Cancer cells, for example, often exhibit elevated polyamine levels to support their rapid growth.[8][13] Levels can range from micromolar to even millimolar concentrations within the cell.[14][15] Refer to the data table below for specific examples.
Troubleshooting Guides
Section 1: Sample Preparation & Extraction
Q: My measured spermine levels are consistently low or show high variability between replicates. What could be wrong during sample preparation?
A: This is a common issue often stemming from sample handling. Polyamines are susceptible to degradation and loss during extraction.
-
Work Quickly and on Ice: Immediately after harvesting, place cells on ice and use pre-chilled buffers and tubes.[1] This minimizes the activity of endogenous enzymes that can degrade proteins and potentially spermine.[16]
-
Ensure Complete Cell Lysis: Incomplete lysis will result in an underestimation of intracellular content. Acid extraction (e.g., with perchloric acid) is a common and effective method for lysing cells and precipitating proteins simultaneously.[1][5] Physical methods like sonication or using a Dounce homogenizer can also be effective but must be optimized to avoid localized heating, which can degrade samples.[17][18]
-
Use Protease Inhibitors: While the primary goal is to measure a small molecule, maintaining the overall integrity of the cellular environment until proteins are removed is good practice. Adding protease inhibitors to your lysis buffer can prevent protein degradation, which may indirectly affect your results.[16]
-
Thoroughly Wash Cells: Before lysis, wash your cell pellet at least twice with ice-cold PBS to remove any residual culture medium, which can contain amines that interfere with the assay.[1]
Section 2: HPLC Analysis
Q: My HPLC chromatogram shows poor peak resolution between spermine, spermidine (B129725), and other polyamines. How can I improve separation?
A: Co-elution of polyamines is a frequent challenge in HPLC.
-
Optimize the Elution Gradient: A shallow, slow gradient is often necessary to resolve structurally similar polyamines. If you are using an isocratic elution, switch to a gradient method. For existing gradients, try decreasing the rate of organic solvent increase (e.g., acetonitrile) over a longer run time.[2]
-
Check Your Derivatization: Incomplete or inconsistent derivatization will lead to multiple product peaks, peak tailing, and poor quantification. Ensure your derivatization agent (e.g., benzoyl chloride) is fresh and that the reaction conditions (pH, temperature, time) are optimal and consistent for all samples and standards.[1]
-
Select the Right Column: A C18 reversed-phase column is standard for this analysis.[1][2] Ensure the column is not degraded. Performance can decrease over time, leading to broader peaks and poorer resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the charge state of any un-derivatized amine groups and impact their interaction with the stationary phase. Small adjustments can sometimes improve separation.
Section 3: LC-MS/MS Analysis
Q: I suspect matrix effects are impacting my LC-MS/MS quantification. How can I confirm and mitigate this?
A: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[19][20]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to correct for matrix effects is to use an internal standard that is chemically identical to your analyte but has a different mass (e.g., deuterium-labeled spermine). The SIL-IS will co-elute with the analyte and experience the same ionization effects, allowing for accurate ratiometric quantification.
-
Perform a Post-Extraction Spike Experiment: To assess matrix effects, analyze three sample sets: (1) a neat standard in solvent, (2) a blank matrix sample spiked with the standard after extraction, and (3) the actual sample. If the peak area of the post-extraction spike (2) is significantly different from the neat standard (1), a matrix effect is present.
-
Improve Sample Cleanup: The more complex the matrix, the higher the chance of interference. Use solid-phase extraction (SPE) to clean up the sample after the initial protein precipitation.[3] This can remove many interfering compounds like salts and phospholipids.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[3]
Data & Protocols
Quantitative Data Summary
The following table summarizes reported intracellular spermine concentrations across different cell types. Note that values can vary based on culture conditions and the analytical method used.
| Cell Type | Condition | Intracellular Spermine Concentration | Measurement Method | Reference |
| HCT116 (Colorectal Cancer) | Untreated | High fluorescence signal (indicative of high concentration) | Fluorescent Probe | [8] |
| A549 (Lung Cancer) | Untreated | High fluorescence signal (indicative of high concentration) | Fluorescent Probe | [8] |
| 293FT (Embryonal Kidney) | Untreated | Low/no fluorescence signal (indicative of low concentration) | Fluorescent Probe | [8] |
| DU145 (Prostate Cancer) | Control | ~1.5 nmol / 10^6 cells | HPLC | [21] |
| Head & Neck Squamous Carcinoma | Cancer Tissue | Detected (absent in non-cancer controls) | LC-MS | [13] |
| MCF-7 (Breast Cancer) | Post-DFMO + Spermine | Increase in intracellular spermidine content | LC-MS/MS | [22] |
Detailed Experimental Protocol: Quantification by HPLC after Benzoylation
This protocol provides a standard method for extracting and quantifying intracellular spermine using HPLC with UV detection after derivatization with benzoyl chloride.[1]
1. Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Sodium carbonate (2 M)
-
Benzoyl chloride
-
Diethyl ether
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
C18 reversed-phase HPLC column
-
Spermine standard solutions
2. Sample Preparation (Acid Extraction):
-
Culture cells to the desired density. For adherent cells, wash twice with ice-cold PBS on the plate. For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 0.4 M PCA to the cells (e.g., 500 µL for a 10 cm dish or 1x10^7 cells) to lyse the cells and precipitate proteins.
-
Scrape the cells (if adherent) and collect the lysate.
-
Vortex vigorously and incubate on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g, 10 min, 4°C) to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant, which contains the acid-soluble polyamines. A portion of the pellet can be reserved for protein quantification (e.g., BCA assay) to normalize the final spermine values.
3. Derivatization (Benzoylation):
-
To the collected supernatant, add 2 M sodium carbonate to adjust the pH to >9 (alkaline).
-
Add 10 µL of benzoyl chloride and immediately vortex vigorously for 1-2 minutes.
-
Incubate at room temperature for 20-30 minutes to allow the reaction to complete.
-
Extract the benzoylated polyamines by adding an equal volume of diethyl ether and vortexing.
-
Centrifuge briefly to separate the phases. The benzoylated polyamines will be in the upper ether layer.
-
Transfer the ether layer to a new tube. Evaporate the ether to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of HPLC-grade methanol or acetonitrile. This is your sample for injection.
4. HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector (set to ~229 nm).
-
Separate the benzoylated polyamines using a gradient elution with a mobile phase consisting of acetonitrile and water. An example gradient might be starting from 40% acetonitrile and increasing to 80% over 20-30 minutes. This must be optimized for your specific system and column.
-
Prepare a standard curve by subjecting known concentrations of spermine to the exact same derivatization and extraction procedure as the samples.
-
Calculate the spermine concentration in your samples by comparing their peak areas to the standard curve. Normalize the result to the total protein content or cell number from the initial sample.
Visualizations
Caption: General workflow for intracellular spermine measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple enzymatic differential assay for diamines, spermidine, and spermine in urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid enzymatic assay for total blood polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spermine and Spermidine Detection through Restricted Intramolecular Rotations in a Tetraphenylethylene Derivative [mdpi.com]
- 10. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spermine accumulation via spermine synthase promotes tumor cell proliferation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular spermine prevents acid-induced uncoupling of Cx43 gap junction channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. タンパク質抽出のための細胞破砕 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Polyamine analysis by LC-MS. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spermine Delivery in In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spermine in in vivo models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for delivering spermine in vivo?
A1: Spermine can be delivered in vivo through several methods, each with its own advantages and disadvantages. Direct administration via intraperitoneal (IP) injection or oral gavage is straightforward but may suffer from rapid metabolism and non-specific distribution.[1][2][3][4] To improve stability, target specific tissues, and control release, spermine is often encapsulated in delivery vehicles such as liposomes or nanoparticles (e.g., PLGA or chitosan-based).[5][6][7]
Q2: What are the typical signs of spermine toxicity in rodent models?
A2: High doses of spermine can lead to toxicity. In rats, signs of toxicity can include emaciation, aggressiveness, convulsions, and paralysis of the hind legs.[8] Other reported adverse effects at high doses include decreased body weight, reduced food and water intake, slight anemia, and impaired kidney function.[8] It is crucial to perform dose-response studies to determine the optimal, non-toxic concentration for your specific animal model and experimental goals.
Q3: How can I monitor the biodistribution and pharmacokinetics of my spermine formulation?
A3: The biodistribution and pharmacokinetics of spermine formulations are typically assessed by quantifying spermine levels in various tissues (e.g., liver, kidney, brain, tumor) and plasma at different time points post-administration.[9][10] This is commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11] For nanoparticle and liposomal formulations, labeling the carrier with a fluorescent dye or a radionuclide can also allow for tracking via imaging techniques.
Troubleshooting Guides
Problem 1: Inconsistent or No Therapeutic Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of Spermine | - Ensure proper storage of spermine stock solutions (typically at -20°C or below).- For in vivo studies, prepare fresh formulations before each experiment.- When using delivery vehicles, assess the stability of the encapsulated spermine over time at physiological conditions. |
| Poor Bioavailability | - If using oral administration, consider that first-pass metabolism can significantly reduce the amount of active spermine reaching the target tissue.[1] Consider alternative routes like intraperitoneal injection.- For targeted delivery, ensure that the targeting moiety (e.g., ligand on a nanoparticle) is correctly conjugated and retains its binding affinity. |
| Suboptimal Dosing | - Perform a dose-response study to identify the therapeutic window for your specific model and disease state. The effective dose can vary significantly between different studies and models. |
| Inefficient Delivery to Target Tissue | - Characterize the biodistribution of your spermine formulation to confirm it reaches the target organ or tissue in sufficient concentrations. If accumulation is low, you may need to modify the delivery vehicle (e.g., change surface charge, size, or targeting ligand). |
Problem 2: Formulation Instability (Aggregation, Low Encapsulation Efficiency)
| Possible Cause | Troubleshooting Step |
| Low Encapsulation Efficiency | - For Nanoparticles (e.g., PLGA): Optimize the formulation parameters such as the polymer concentration, drug-to-polymer ratio, and the type and concentration of surfactant.[5] The solvent evaporation rate during nanoparticle preparation can also influence encapsulation.- For Liposomes: The lipid composition, charge of the liposomes, and the hydration method can all affect spermine encapsulation. Experiment with different lipid ratios and extrusion parameters. |
| Particle Aggregation | - For Nanoparticles: Ensure adequate surface coating with stabilizing agents like PEG. The surface charge (zeta potential) is a critical factor in maintaining colloidal stability; aim for a sufficiently high positive or negative zeta potential to ensure repulsion between particles.- For Liposomes: Liposome aggregation can be caused by improper lipid composition or storage conditions. Storage at 4°C is generally recommended. Avoid freezing unless a cryoprotectant is used.[12] The inclusion of PEGylated lipids can also improve stability.[12] |
| Batch-to-Batch Variability | - Standardize all formulation parameters, including reagent concentrations, volumes, mixing speeds, sonication times, and temperature. Document each step of the formulation process meticulously. |
Problem 3: Issues with Spermine Quantification (HPLC/LC-MS/MS)
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape or Resolution (HPLC) | - Check Mobile Phase: Ensure the mobile phase is properly degassed and that the pH is stable. For polyamines, ion-pairing reagents are often used; ensure the concentration is consistent.- Column Issues: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[11] |
| Low Sensitivity or High Background (LC-MS/MS) | - Matrix Effects: Biological samples can cause ion suppression or enhancement. Optimize the sample preparation method to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.[8] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[8]- Derivatization Issues: Incomplete or inconsistent derivatization can lead to poor sensitivity. Optimize the reaction conditions (e.g., pH, temperature, reaction time) and ensure the derivatizing agent is fresh. |
| Inconsistent Retention Times (HPLC/LC-MS/MS) | - Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]- Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents accurately. Prepare fresh mobile phase for each run.[11] |
Quantitative Data Summary
Table 1: Comparison of In Vivo Spermine Delivery Systems
| Delivery System | Animal Model | Dose | Key Findings | Reference |
| Free Spermine (in diet) | Rats | 200 ppm | No-observed-adverse-effect level. Higher doses led to toxicity. | [8] |
| Free Spermine (IP) | Rats | 10 mg/kg/day | Showed prophylactic role against lead and/or gamma irradiation toxicity. | [13] |
| Free Spermidine (in drinking water) | Mice | 3 mmol/L | No harmful effects observed after 3 months. | |
| Spermine-Palladium Complex (IP) | Mice | 3 mg/kg | Biphasic kinetics with a terminal half-life of 20.7 h in serum. Highest accumulation in the kidney. | [10] |
| Spermidine-PLGA Nanoparticles | Mice | - | Efficiently delivered miRNA to the liver, reducing hepatic injury. | [5] |
| Spermine-Chitosan Nanoparticles | - | - | Improved solubility and stability compared to free chitosan. Showed low cytotoxicity in vitro. | [14] |
| Spermine-Derived Liposomes | Mice | - | Almost quantitative accumulation in the liver with up to 70% knockdown of target mRNA in liver resident macrophages. | [7] |
Experimental Protocols
Protocol 1: Preparation of Spermine-Loaded PLGA Nanoparticles
This protocol is a general guideline for the preparation of spermine-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method. Optimization of parameters is recommended for specific applications.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Spermine
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and spermine in DCM.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Add the organic phase (PLGA/spermine in DCM) to the aqueous PVA solution while sonicating on an ice bath. The sonication time and power should be optimized to achieve the desired particle size.
-
Continuously stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated spermine.
-
Resuspend the final nanoparticle formulation in an appropriate buffer (e.g., PBS) for in vivo administration.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration of Spermine
Intraperitoneal (IP) Injection in Mice:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.[7][13]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the spermine solution or nanoparticle suspension. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[2]
Oral Gavage in Rats:
-
Measure the distance from the rat's mouth to the last rib to determine the appropriate length for gavage tube insertion.
-
Restrain the rat securely, holding it in an upright position.
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The tube should pass smoothly without force.[3][4][5]
-
Once the tube is in the stomach, slowly administer the spermine solution. The maximum recommended volume for oral gavage in a rat is typically 10-20 ml/kg.[3][5]
-
Gently remove the gavage tube.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 3: Quantification of Spermine in Tissue Samples by HPLC
This is a general protocol for the derivatization and analysis of spermine from tissue homogenates. Specific column types, mobile phases, and gradient conditions should be optimized for your system.
Materials:
-
Tissue sample
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Sodium bicarbonate
-
Proline
-
HPLC system with a fluorescence detector
Procedure:
-
Homogenize the tissue sample in cold PCA (e.g., 0.2 M).
-
Centrifuge the homogenate to precipitate proteins.
-
To an aliquot of the supernatant, add sodium bicarbonate and dansyl chloride solution.
-
Incubate the mixture in the dark to allow for derivatization.
-
Add proline to quench the reaction.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile.
-
Inject an aliquot into the HPLC system for analysis. Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Detect the dansylated polyamines using a fluorescence detector.
Visualizations
Caption: Spermine induces autophagy by inhibiting the acetyltransferase EP300.
Caption: Spermine modulates NMDA receptor activity via a polyamine binding site.
Caption: Workflow for in vivo spermine delivery experiments.
References
- 1. lcms.cz [lcms.cz]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Chitosan Nanoparticles for siRNA Delivery: Optimization of Processing/Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00272A [pubs.rsc.org]
Technical Support Center: Overcoming Spermine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address spermine-induced cytotoxicity in experimental settings.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experiments involving spermine.
Issue 1: Unexpectedly High Cell Death After Spermine Treatment
Possible Cause: High concentrations of spermine can be inherently toxic to cells. However, a primary and often overlooked cause is the presence of serum amine oxidases in the culture medium.[1]
Troubleshooting Steps:
-
Optimize Spermine Concentration:
-
Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[1] The cytotoxic concentration of spermine varies significantly between cell types.[1]
-
Protocol: Refer to Protocol 1: Determining the Optimal Non-Toxic Concentration of Spermine .
-
-
Evaluate the Role of Serum:
-
Action: Fetal calf serum (FCS) and other animal sera contain amine oxidases that metabolize spermine into highly cytotoxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide (H₂O₂).[1]
-
Solutions:
-
Reduce Serum Concentration: If your cell type allows, reduce the serum percentage in your culture medium.
-
Use Serum-Free Medium: Conduct experiments in a serum-free medium if your cells can tolerate it for the duration of the experiment.[2][3]
-
Pre-incubate Spermine with Serum: Pre-incubating spermine with the serum-containing medium for 24 hours at 37°C before adding it to the cells can markedly reduce its toxicity.[1]
-
Use an Amine Oxidase Inhibitor: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine (B1677879), can prevent the formation of toxic aldehydes from spermine.[1][2] A typical starting concentration for aminoguanidine is 1 mM.[1]
-
-
Protocol: Refer to Protocol 2: Mitigating Spermine Toxicity Using an Amine Oxidase Inhibitor .
-
-
Investigate the Mechanism of Cell Death:
-
Action: Observe cell morphology under a microscope to distinguish between apoptosis (cell shrinkage, membrane blebbing) and necrosis (cell swelling, membrane rupture).[1] Spermine-induced toxicity often leads to apoptosis.[1]
-
Protocols:
-
To quantify apoptosis and necrosis, refer to Protocol 4: Distinguishing Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining .
-
To specifically measure necrosis, refer to Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay .
-
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: The effective concentration of spermine per cell is influenced by cell density. Use a consistent seeding density across all experiments.
-
Monitor Medium pH: The addition of spermine, a polyamine, can alter the pH of the culture medium. Ensure the pH remains within the optimal range for your cells.
-
Control for Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying levels of amine oxidase activity. It is advisable to re-optimize the spermine concentration when using a new batch of FBS.
-
Use Low-Passage Cells: To minimize variability, use cells with a consistent and low passage number for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of spermine toxicity in the presence of serum?
A1: In serum-containing media, the primary mechanism of spermine toxicity is its enzymatic oxidation by serum amine oxidases. This process generates highly cytotoxic byproducts like acrolein, hydrogen peroxide, and aminodialdehyde, which are the main drivers of cell death.[1]
Q2: Can spermine be toxic in the absence of serum?
A2: Yes, while the presence of serum significantly exacerbates toxicity, high concentrations of spermine can exert a direct toxic effect on cells even in serum-free conditions.[1][2] However, much higher concentrations are typically required to induce cytotoxicity in the absence of serum.[2]
Q3: How can I prevent spermine toxicity without changing my desired experimental concentration?
A3: If you need to use a specific spermine concentration that is showing toxicity, you can:
-
Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine is highly effective in preventing the formation of toxic byproducts in serum-containing media.[1][2]
-
Add Antioxidants: If oxidative stress is a contributing factor, the addition of an antioxidant may mitigate the toxicity.[1]
Q4: What are the signs of spermine-induced cell death?
A4: Spermine-induced toxicity often manifests as apoptosis, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] However, at high concentrations, necrosis, characterized by cell swelling and rupture, can also occur.[4]
Data Presentation
Table 1: Cytotoxic Concentrations of Spermine in Various Cell Types
| Cell Type | Concentration (IC50/LC50) | Experimental Conditions | Reference |
| Human Primary Cerebral Cortical Neurons | LC50: ~50 µM | In the presence of fetal calf serum | [5] |
| Human Intestinal Cell Model (in vitro) | IC50: 0.6 g/L (at 24 hours) | Not specified | [1] |
| C2C12 Myoblasts | Dose-dependent toxic effect observed | 10 µM | [1] |
| BHK-21/C13 Cells | Dose-dependent inhibition of cell growth | 2mM spermine caused significant reductions after 6-8 hr exposure in medium supplemented with horse serum | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Spermine
-
Cell Seeding: Plate your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
Spermine Dilution Series: Prepare a 2x concentrated serial dilution of spermine in your complete cell culture medium. A suggested starting range is 1 µM to 2 mM.
-
Treatment: Remove the old medium and add an equal volume of the 2x spermine dilutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against spermine concentration to determine the dose-response curve and identify the highest concentration that does not significantly reduce cell viability.
Protocol 2: Mitigating Spermine Toxicity Using an Amine Oxidase Inhibitor
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Reagent Preparation: Prepare a stock solution of aminoguanidine (e.g., 100 mM in sterile water). Prepare your desired concentration of spermine in complete culture medium.
-
Co-treatment: Add aminoguanidine to the spermine-containing medium to a final concentration (a typical starting point is 1 mM).[1] Also, prepare control wells with medium only, spermine only, and aminoguanidine only.
-
Treatment: Remove the old medium from the cells and add the prepared media to the respective wells.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability as described in Protocol 1. A significant increase in viability in the co-treatment group compared to the spermine-only group indicates that serum amine oxidases contribute to the toxicity.
Protocol 3: Assessing Oxidative Stress with DCFH-DA Assay
-
Cell Seeding: Seed 2 × 10^5 cells per well in a 24-well plate and incubate overnight.[7]
-
DCFH-DA Solution Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed serum-free medium.[7][8]
-
Staining: Remove the culture medium, wash cells once with serum-free medium, and then add 500 µL of the DCFH-DA working solution to each well. Incubate at 37°C for 30 minutes in the dark.[7][8]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[7]
-
Imaging and Quantification: Add 500 µL of PBS to each well and immediately acquire fluorescent images using a fluorescence microscope with a GFP filter.[7] For quantification, lyse the cells and measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[7][9] Normalize the fluorescence intensity to the protein concentration of each sample.[7]
Protocol 4: Distinguishing Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining
-
Cell Preparation: Induce apoptosis with your desired spermine concentration and include a negative control (untreated cells). Collect 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash the cells once with cold 1X PBS and carefully discard the supernatant.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of ~1 x 10^6 cells/mL.[10][11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 1 µL of a 100 µg/mL PI working solution.[10][12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[10][11]
Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with spermine. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13][14]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[14] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[13][14]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[13][14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[13][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13][14]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13][14]
Visualizations
Caption: Signaling pathway of spermine-induced cytotoxicity.
Caption: Troubleshooting workflow for spermine cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spermine toxicity and glutathione depletion in BHK-21/C13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
spermine stability at different storage temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of spermine at different storage temperatures. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid spermine?
A1: Solid spermine should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1] When stored properly, solid spermine is stable.
Q2: How should I prepare and store spermine stock solutions to ensure maximum stability?
A2: Spermine solutions are prone to oxidation.[1][2] For optimal stability, they should be prepared in degassed, sterile water. It is highly recommended to store these solutions as single-use aliquots at -20°C or below, under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen.[1][2]
Q3: What is the expected stability of spermine solutions at different temperatures?
A3: While comprehensive quantitative data on the degradation kinetics of spermine is not widely available in the public literature, general stability guidelines are provided in the table below. For critical applications, it is always advisable to prepare fresh solutions. A conservative estimate for the use of aqueous solutions stored at -20°C is within one month.[1] Some suppliers suggest that stock solutions can be stored for up to one year at -20°C and up to two years at -80°C.
Q4: Can I subject my spermine stock solution to multiple freeze-thaw cycles?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle can introduce more dissolved oxygen into the solution, accelerating oxidative degradation and potentially leading to inconsistent experimental results. Prepare single-use aliquots to maintain the integrity of your spermine stock.
Q5: At what pH is spermine most stable in an aqueous solution?
A5: Spermine is a strongly basic molecule and will be fully protonated and positively charged at physiological pH. While specific degradation kinetic studies at various pH values are limited, it is generally advisable to maintain a neutral to slightly acidic pH for compounds containing amines to prevent base-catalyzed degradation.[1] However, be aware that spermine can precipitate in phosphate-buffered saline (PBS) at a pH of 5 or higher due to the formation of insoluble spermine phosphate.[3] If working with PBS, adjusting the pH to be more acidic (e.g., pH 3) may be necessary to maintain solubility.[3]
Data on Spermine Stability
The following table summarizes the general stability of spermine under different storage conditions based on manufacturer recommendations and available literature. It is important to note that specific degradation rates are not widely published.
| Form | Solvent/Matrix | Storage Temperature | Recommendations & Reported Stability |
| Solid | N/A | 2-8°C | Stable when stored in a cool, dry place.[1] |
| Aqueous Solution | Degassed Water | -80°C | Stock solutions may be stable for up to 2 years. Prepare as single-use aliquots under an inert atmosphere. |
| Aqueous Solution | Degassed Water | -20°C | Recommended for short to medium-term storage. A conservative estimate for use is within one month.[1] Some sources suggest stability for up to one year. Store as single-use aliquots under an inert atmosphere. |
| Aqueous Solution | Water | 4°C | Prone to oxidation; only recommended for very short-term storage. |
| Aqueous Solution | Water | Room Temperature | Not recommended for storage due to the high potential for oxidation and degradation.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Experimental Results | Spermine degradation due to improper storage or handling. | 1. Prepare fresh spermine solutions from a solid, properly stored stock. 2. Ensure solutions are made with degassed, high-purity water. 3. Store solutions as single-use aliquots at -20°C or -80°C under an inert gas. 4. Avoid repeated freeze-thaw cycles.[1] 5. Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC).[1] |
| Precipitate Forms in Solution Upon Thawing or in Buffer | - The solution may be too concentrated. - Degradation of spermine. - Reaction with buffer components (e.g., phosphate). | 1. Gently warm the solution to room temperature and vortex to attempt redissolving. 2. If the precipitate persists, it may indicate degradation; discard and prepare a fresh solution.[1] 3. Be aware that spermine can precipitate in phosphate-buffered saline (PBS) at pH 5 and above.[3] Consider using a different buffer system like Tris-HCl or adjusting the pH of the PBS to be more acidic if precipitation occurs.[3] |
| Loss of Biological Activity Over Time | Oxidative degradation of spermine. | 1. Ensure all handling steps minimize exposure to atmospheric oxygen. 2. Use degassed solvents for solution preparation. 3. Purge the headspace of aliquots with an inert gas (e.g., argon or nitrogen) before sealing and freezing. |
Experimental Protocols
Protocol for Preparation of a Stable Spermine Stock Solution
Materials:
-
Spermine (solid)
-
High-purity, sterile, degassed water
-
Sterile conical tubes or vials
-
Inert gas (argon or nitrogen) source
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of solid spermine.
-
Dissolve the spermine in the appropriate volume of degassed, sterile water to achieve the desired stock concentration.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into sterile, single-use tubes or vials.
-
Purge the headspace of each aliquot with a gentle stream of inert gas.
-
Seal the containers tightly and store them at -20°C or -80°C.[1]
General Protocol for Assessing Spermine Stability by HPLC
This protocol provides a framework for evaluating the stability of spermine solutions under various conditions.
1. Sample Preparation and Stress Conditions:
-
Prepare a spermine solution of known concentration in the desired buffer or solvent.
-
Temperature Stress: Aliquot the solution into separate vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 40°C).[1]
-
pH Stress: Adjust the pH of the spermine solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[1]
2. HPLC Analysis:
-
At specified time points, remove an aliquot from each condition.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient elution.[4]
-
Detection is often performed using UV absorbance (e.g., at 254 nm) after derivatization, or by mass spectrometry for higher sensitivity and specificity.[4]
3. Data Analysis:
-
Quantify the peak area of spermine at each time point.
-
Calculate the percentage of spermine remaining relative to the initial concentration (time zero).
-
Determine the degradation rate and, if possible, identify any major degradation products.
Visualizations
References
Validation & Comparative
Validating Spermine's Role in Autophagy Induction: A Comparative Guide for Researchers
An Objective Analysis of Spermine and Alternative Autophagy Inducers Supported by Experimental Data
For researchers in cellular biology, neuroscience, and drug development, the induction of autophagy presents a promising therapeutic avenue for a myriad of diseases, including neurodegenerative disorders and cancer. The endogenous polyamine spermine has emerged as a significant modulator of this cellular recycling process. This guide provides a comprehensive comparison of spermine's efficacy and mechanisms in inducing autophagy against other well-established pharmacological inducers: the mTORC1 inhibitor rapamycin (B549165), and the dual mTORC1/mTORC2 inhibitors Torin 1 and PP242 (B612163).
Quantitative Comparison of Autophagy Induction
The following tables summarize quantitative data from various studies, offering a comparative overview of the potency of spermine and other inducers in modulating key autophagy markers. It is important to note that experimental conditions, cell types, and concentrations can influence the magnitude of the observed effects.
| Autophagy Marker | Treatment Group | Fold Change vs. Control | Experimental System | Reference |
| p-AMPK/AMPK Ratio | Spermine | ~1.7 | SAMP8 Mice Brain Tissue | [1] |
| Spermidine (B129725) | ~1.8 | SAMP8 Mice Brain Tissue | [1] | |
| Beclin 1 | Spermine | ~1.9 | SAMP8 Mice Brain Tissue | [1] |
| Spermidine | ~2.0 | SAMP8 Mice Brain Tissue | [1] | |
| p62/SQSTM1 | Spermine | ~0.5 (degradation) | SAMP8 Mice Brain Tissue | [1] |
| Spermidine | ~0.6 (degradation) | SAMP8 Mice Brain Tissue | [1] | |
| LC3-II/LC3-I Ratio | Spermine | ~2.3 | SAMP8 Mice Brain Tissue | [1] |
| Spermidine | ~2.5 | SAMP8 Mice Brain Tissue | [1] | |
| Rapamycin | Significant Increase | Podocytes | [2] | |
| PP242 | ~2-3x Increase | Multiple Myeloma Cells | [3] |
Table 1: In Vivo and In Vitro Comparison of Autophagy Marker Modulation. Data for spermine and spermidine are approximated from Western blot quantifications in the brains of senescence-accelerated mouse-prone 8 (SAMP8) mice.[1] Rapamycin and PP242 data are from separate studies on podocytes and multiple myeloma cells, respectively.[2][3]
| Autophagy Inducer | Concentration | Time | LC3-II Fold Increase (+Bafilomycin A1) | Cell Line | Reference |
| Spermidine (High) | 20 µM | 2 h | ~8.7 | Not Specified | [4] |
| Spermidine (Low) | 5 µM | 8 h | ~12.3 | Not Specified | [4] |
| Rapamycin (High) | 1 µM | 2 h | Significant Increase | Not Specified | [4] |
| Rapamycin (Low) | 10 nM | 24 h | Significant Increase | Not Specified | [4] |
Table 2: Autophagic Flux Comparison of Spermidine and Rapamycin. Data shows the fold increase in LC3-II levels in the presence of Bafilomycin A1, indicating autophagic flux.[4] Direct quantitative comparison of spermine with rapamycin, Torin 1, and PP242 under identical experimental conditions is limited in the current literature.
Signaling Pathways of Autophagy Induction
The induction of autophagy is a tightly regulated process involving a complex network of signaling pathways. Spermine and the compared mTOR inhibitors converge on the mTOR pathway, albeit through different mechanisms.
Spermine-Induced Autophagy
Spermine primarily induces autophagy through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[5][6] This mTORC1 inhibition leads to the activation of the ULK1 complex, a critical initiator of autophagosome formation.
Rapamycin-Induced Autophagy
Rapamycin is a well-characterized allosteric inhibitor of mTORC1.[7] By binding to FKBP12, it forms a complex that directly inhibits mTORC1 activity, thereby relieving the inhibition of the ULK1 complex and inducing autophagy.[2][7]
Torin 1 and PP242-Induced Autophagy
Torin 1 and PP242 are ATP-competitive inhibitors of mTOR, meaning they block the kinase activity of both mTORC1 and mTORC2.[8][9] This dual inhibition leads to a more complete suppression of mTOR signaling compared to rapamycin, resulting in robust autophagy induction.[10] Inhibition of mTORC1 by these compounds follows the same downstream path of ULK1 activation as rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin upregulates autophagy by inhibiting the mTOR-ULK1 pathway, resulting in reduced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PP242 Mammalian Target of Rapamycin (mTOR) Inhibitor Activates Extracellular Signal-regulated Kinase (ERK) in Multiple Myeloma Cells via a Target of Rapamycin Complex 1 (TORC1)/ Eukaryotic Translation Initiation Factor 4E (eIF-4E)/RAF Pathway and Activation Is a Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous spermine attenuates diabetic kidney injury in rats by inhibiting AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Spermine as a Cost-Effective Enhancer for Non-Viral Transfection: A Comparative Guide
For researchers, scientists, and drug development professionals seeking efficient and cost-effective gene delivery methods, the natural polyamine spermine presents a compelling alternative to conventional transfection reagents. When combined with cationic polymers like polyethyleneimine (PEI), spermine can significantly boost transfection efficiency, offering a viable and economical option compared to popular commercial reagents. This guide provides an objective comparison of spermine-enhanced transfection with other widely used alternatives, supported by experimental data and detailed protocols.
The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. While viral vectors are efficient, concerns about their immunogenicity and safety have driven the development of non-viral transfection methods. Among these, cationic lipids and polymers are prevalent, but their efficiency can be cell-type dependent, and they can exhibit cytotoxicity. Recent studies have highlighted the potential of spermine, a naturally occurring polyamine, to enhance the efficacy of cationic polymer-based transfection, providing a simple and affordable means to improve experimental outcomes.
Performance Comparison of Transfection Reagents
The following table summarizes the performance of a spermine-polyethyleneimine (PEI) formulation in comparison to standalone PEI, the lipid-based reagent Lipofectamine 2000, and the dendrimer-based reagent PolyFect. The data is compiled from various studies, primarily focusing on HEK293 and 293T cell lines, which are commonly used in transfection experiments.
| Reagent | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| PEI/Spermine | 293T | Up to 40.7% increase compared to PEI alone | Low; spermine alone shows minimal cytotoxicity and can even promote cell proliferation at certain concentrations. | [1][2] |
| Polyethyleneimine (PEI) | HEK293/293T | ~70% (at optimal N/P ratio) | Moderate; cytotoxicity increases with higher concentrations and molecular weights of PEI. | [3][4] |
| Lipofectamine 2000 | HEK293 | ~98% | Higher compared to PEI; can cause significant cell death at higher concentrations. | [5] |
| PolyFect | CHO, 293 | High | Minimal | [6] |
Experimental Methodologies
Detailed protocols are crucial for reproducible transfection success. Below are the methodologies for the compared transfection reagents.
Protocol 1: Spermine-Enhanced PEI Transfection
This protocol is adapted from studies demonstrating the enhanced transfection efficiency of PEI when combined with spermine.[1][7]
Materials:
-
Polyethyleneimine (PEI), 25 kDa
-
Spermine tetrahydrochloride
-
Plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM)
-
HEK293T cells
-
Complete culture medium
Procedure:
-
Cell Seeding: The day prior to transfection, seed HEK293T cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Complex Formation (PEI/Spermine/DNA):
-
In a sterile tube, dilute 1.5 µg of PEI in 50 µL of serum-free medium.
-
Add 25 µg of spermine to the diluted PEI, vortex briefly, and incubate for 10 minutes at room temperature.
-
In a separate tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
Add the diluted DNA to the PEI/spermine mixture, vortex gently, and incubate for 30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of the PEI/spermine/DNA complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the medium containing the transfection complexes and replace it with fresh, complete culture medium.
-
Return the plate to the incubator and culture for 24-48 hours before analysis.
-
Protocol 2: Standard PEI Transfection
This is a general protocol for transfection using PEI alone.[8][9][10]
Materials:
-
Polyethyleneimine (PEI), 25 kDa, linear
-
Plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM)
-
HEK293T cells
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed HEK293T cells the day before transfection to reach 85-90% confluency at the time of transfection.[9]
-
Complex Formation (PEI/DNA):
-
Dilute the desired amount of plasmid DNA into a serum-free medium.
-
In a separate tube, dilute the PEI. A common starting point is a 1:3 ratio of µg DNA to µg PEI.[8]
-
Add the diluted PEI to the diluted DNA, mix gently, and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Add the DNA-PEI complexes dropwise to the cells.
-
Incubate at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate for 24-48 hours before assaying for gene expression.
-
Protocol 3: Lipofectamine 2000 Transfection
This protocol follows the manufacturer's general guidelines for the widely used lipid-based reagent, Lipofectamine 2000.[11][12]
Materials:
-
Lipofectamine 2000 reagent
-
Plasmid DNA (1 µg/µL)
-
Opti-MEM I Reduced Serum Medium
-
HEK293 cells
-
Complete culture medium
Procedure:
-
Cell Seeding: Plate cells the day before to be 70-90% confluent at transfection.[11]
-
Complex Formation (Lipofectamine 2000/DNA):
-
Dilute plasmid DNA in Opti-MEM I medium.
-
In a separate tube, gently mix Lipofectamine 2000 and dilute it in Opti-MEM I medium. Incubate for 5 minutes at room temperature.[11]
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to form complexes.[11]
-
-
Transfection:
-
Add the DNA-lipid complexes to the cells.
-
Incubate at 37°C. The medium can be changed after 4-6 hours, but it is not always necessary.[11]
-
-
Post-Transfection:
-
Assay for gene expression 24-48 hours after transfection.
-
Protocol 4: PolyFect Transfection
This protocol is based on the manufacturer's instructions for the dendrimer-based PolyFect reagent.[6][13][14]
Materials:
-
PolyFect Transfection Reagent
-
Plasmid DNA
-
Serum-free and antibiotic-free culture medium
-
CHO or 293 cells
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells the day before transfection to be 40-80% confluent on the day of transfection.[13]
-
Complex Formation (PolyFect/DNA):
-
Transfection:
-
Add growth medium (which can contain serum and antibiotics) to the PolyFect-DNA complexes and then add the entire mixture to the cells.[6]
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours for gene expression. No removal of complexes or medium change is required.[6]
-
Visualizing the Transfection Workflow
To better understand the process of transfection, the following diagrams illustrate the key steps and the proposed mechanism of action for spermine-enhanced transfection.
References
- 1. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorinated Spermine and Small Molecule PEI to Deliver Anti-PD-L1 and Anti-VEGF siRNA for Highly Efficient Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PolyFect Transfection Reagent [qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. addgene.org [addgene.org]
- 9. kyforabio.com [kyforabio.com]
- 10. cellntec.com [cellntec.com]
- 11. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. qiagen.com [qiagen.com]
- 14. abpbio.com [abpbio.com]
Unveiling the Neuroprotective Potential of Spermine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endogenous polyamine spermine has emerged as a significant agent in the field of neuroprotection. Exhibiting a multifaceted mechanism of action, spermine has demonstrated considerable efficacy in mitigating neuronal damage across various models of neurodegenerative diseases and acute brain injury. This guide provides an objective comparison of spermine's neuroprotective performance against other alternatives, supported by experimental data from in vivo and in vitro studies. Detailed methodologies for key experiments are also presented to facilitate the replication and further investigation of these findings.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of spermine has been quantified in several preclinical models. The following tables summarize key data on its ability to reduce neuronal damage, combat oxidative stress, and inhibit apoptosis.
Table 1: In Vivo Neuroprotective Effects of Spermine
| Model | Species | Treatment | Key Outcome | Quantitative Result | Reference |
| Hypoxia-Ischemia | Rat Pup | Spermine (10 mg/kg/day, i.p.) | Infarct Size Reduction | Reduced from 46.14 mm³ to 4.9 mm³ | [1] |
| Acute Cerebral Ischemia/Reperfusion | Rat | Spermine (10, 25, 50 mg/kg, i.p.) | Neurological Score Improvement | Dose-dependent decrease in neurological deficit scores | [2] |
| Aging | SAMP8 Mice | Spermine (Oral administration) | Memory Retention | Significantly improved time exploring novel objects | [3] |
Table 2: In Vitro and Ex Vivo Neuroprotective Effects of Spermine
| Model | Preparation | Treatment | Key Outcome | Quantitative Result | Reference |
| Anoxia / NMDA-induced Excitotoxicity | Rat Hippocampal Slices | Spermine (1 mM) | Neuronal Viability | "Robustly neuroprotective" (qualitative) | [4] |
Table 3: Effects of Spermine on Oxidative Stress and Apoptosis Markers
| Model | Species/System | Treatment | Marker | Effect | Quantitative Change | Reference |
| Acute Cerebral Ischemia/Reperfusion | Rat | Spermine (10, 25, 50 mg/kg) | MDA | Decrease | Dose-dependent reduction | [2] |
| Acute Cerebral Ischemia/Reperfusion | Rat | Spermine (10, 25, 50 mg/kg) | SOD | Increase | Dose-dependent increase | [2] |
| Acute Cerebral Ischemia/Reperfusion | Rat | Spermine (10, 25, 50 mg/kg) | Bax | Decrease | Dose-dependent reduction | [2] |
| Acute Cerebral Ischemia/Reperfusion | Rat | Spermine (10, 25, 50 mg/kg) | Bcl-2 | Increase | Dose-dependent increase | [2] |
| Aging | SAMP8 Mice | Spermine | MDA | Decrease | Significant reduction in brain tissue | [3] |
| Aging | SAMP8 Mice | Spermine | SOD | Increase | Significant increase in brain tissue | [3] |
Comparative Analysis with Other Neuroprotective Agents
While direct head-to-head quantitative comparisons are limited, the following table provides a summary of the neuroprotective effects of spermine in relation to other agents, particularly other polyamines and NMDA receptor antagonists.
Table 4: Comparison of Spermine with Other Neuroprotective Agents
| Agent | Class | Model | Effective Concentration | Key Protective Effect | Reference |
| Spermine | Polyamine | Hypoxia-Ischemia (in vivo) | 10 mg/kg/day | Reduced infarct size, preserved mitochondrial function | [1] |
| NMDA-induced excitotoxicity (ex vivo) | 1 mM | Blockade of NMDA receptors and voltage-gated Ca²⁺ channels | [4] | ||
| Spermidine | Polyamine | Aging (in vivo) | Oral administration | Induced autophagy, improved memory | [3] |
| Putrescine | Polyamine | Hypoxia-Ischemia (in vivo) | 10 mg/kg/day | No significant reduction in infarct size | [1] |
| MK-801 | NMDA Receptor Antagonist | Spermine-induced toxicity (in vitro) | Not specified | Completely prevented spermine-induced neuronal death | |
| Ifenprodil | NMDA Receptor Antagonist | Spermine-induced toxicity (in vitro) | Not specified | Did not prevent spermine-induced neuronal death |
Disclaimer: The data in this table is compiled from various studies and should be interpreted with caution, as experimental conditions may differ.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of spermine are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a general experimental workflow for assessing neuroprotection.
Caption: Key signaling pathways in spermine-mediated neuroprotection.
Caption: General experimental workflow for assessing neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
96-well culture plates
-
Neuronal cell culture medium
-
Spermine and other test compounds
-
Neurotoxic agent (e.g., H₂O₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treat the cells with various concentrations of spermine or other test compounds for a specified duration.
-
Induce neurotoxicity by adding the chosen neurotoxic agent.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for Apoptotic Proteins (Bax and Bcl-2)
This technique is used to detect and quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Conclusion
The experimental data presented in this guide strongly supports the neuroprotective effects of spermine. Its ability to mitigate neuronal damage through multiple mechanisms, including the attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injuries. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that spermine offers robust protection. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and further elucidate the therapeutic potential of spermine.
References
- 1. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Spermine vs. Putrescine: A Comparative Guide to their Regulation of Ion Channels
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous polyamines like spermine and putrescine in regulating ion channel function is critical. This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
The polyamines spermine and putrescine, ubiquitous in eukaryotic cells, are crucial modulators of various physiological processes, including the activity of ion channels.[1] Their distinct structures and charge distributions lead to significant differences in their regulatory effects on a wide range of ion channels, impacting neuronal excitability, synaptic transmission, and other cellular functions.[2]
Comparative Analysis of Ion Channel Regulation
Spermine, with its four primary amine groups, generally exhibits a higher potency and more complex regulatory profile compared to putrescine, which has two such groups. This difference is particularly evident in their interaction with inwardly rectifying potassium (Kir) channels, where spermine is a potent blocker responsible for the channels' characteristic inward rectification.[1][3] Putrescine, on the other hand, shows weaker or negligible effects on these channels.[4]
Quantitative Comparison of Spermine and Putrescine Effects on Various Ion Channels
| Ion Channel | Polyamine | Effect | Potency (IC50 or other measures) | Experimental System |
| Inwardly Rectifying K+ (Kir) Channels | Spermine | Channel Block, Inward Rectification | IC50: ~31 nM at +50 mV for Kir2.1 (IRK1)[1] | Xenopus oocytes expressing Kir2.1, Patch-clamp electrophysiology[1][5] |
| Putrescine | Weak or no block | - | Whole-cell and excised-patch recordings from hippocampal neurons[4] | |
| Voltage-Activated Ca2+ (VACC) Channels | Spermine | Inhibition | IC50: 4.7 ± 0.7 mM[6][7] | Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[6][7] |
| Putrescine | Inhibition | IC50: 90 ± 36 mM[6][7] | Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[6][7] | |
| Voltage-Activated Na+ (VANC) Channels | Spermine | Blockade (activity-dependent) | - | Layer 5 pyramidal cells, Single-channel and whole-cell recordings[8] |
| Putrescine | Indirect modulation | - | Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[7] | |
| AMPA Receptors (Ca2+-permeable) | Spermine | Inward Rectification | Maintained rectification at physiological concentrations[9] | Cultured rat hippocampal neurons, Cell-free membrane patches[9] |
| Putrescine | No effect on rectification | - | Hippocampal neurons, Whole-cell and excised-patch recordings[4] | |
| NMDA Receptors | Spermine | Potentiation and voltage-dependent block | Reduces single-channel conductance[10] | Single-channel recordings[10] |
| Putrescine | Antagonistic effect, reduces polyamine enhancement of open channel blocker binding[10] | Shares an inhibitory mechanism with Mg2+[11][12] | [3H]TCP binding assays[11][12] |
Signaling Pathways and Mechanisms of Action
The regulatory actions of spermine and putrescine on ion channels are primarily mediated through direct interactions with the channel pore or allosteric sites.
Inward Rectifier K+ (Kir) Channels
Spermine's potent block of Kir channels is a classic example of voltage-dependent pore block. At depolarized membrane potentials, the positively charged spermine molecule enters the channel pore from the intracellular side, occluding it and preventing the outward flow of K+ ions. This mechanism is fundamental to the phenomenon of inward rectification.[3]
References
- 1. bca-protein.com [bca-protein.com]
- 2. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inward rectifiers and their regulation by endogenous polyamines [frontiersin.org]
- 4. mr.ucdavis.edu [mr.ucdavis.edu]
- 5. Depletion of intracellular polyamines relieves inward rectification of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of neuronal voltage-activated calcium and sodium channels by polyamines and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Neuronal Voltage-Activated Calcium and Sodium Channels by Polyamines and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous polyamines regulate cortical neuronal excitability by blocking voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spermine mediates inward rectification of Ca(2+)-permeable AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermine and related polyamines produce a voltage-dependent reduction of N-methyl-D-aspartate receptor single-channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of polyamine and magnesium inhibition of the N-methyl-D-aspartate (NMDA) receptor ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validation of Spermine's Anti-inflammatory Properties: A Comparative Guide
Introduction
Spermine, an endogenous biogenic polyamine, is integral to numerous cellular processes, including DNA synthesis, cell proliferation, and ion channel modulation[1]. A growing body of evidence has illuminated its role as a significant immunomodulatory molecule, capable of restraining inflammatory responses.[1][2] This guide provides a comprehensive comparison of spermine's anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, compare its efficacy with related compounds, and present the data validating its therapeutic potential.
Key Anti-inflammatory Mechanisms of Action
Spermine exerts its anti-inflammatory effects through several distinct molecular pathways. It post-transcriptionally suppresses the synthesis of various pro-inflammatory cytokines, inhibits the activation of the NLRP3 inflammasome, and modulates critical signaling cascades like NF-κB and Nrf2.
Inhibition of Pro-inflammatory Cytokine Synthesis
Spermine has been demonstrated to effectively inhibit the production of key pro-inflammatory cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). Studies on human peripheral blood mononuclear cells (PBMCs) show that spermine suppresses the synthesis of Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), IL-6, Macrophage Inflammatory Protein-1α (MIP-1α), and MIP-1β[3][4]. This inhibition occurs in a dose-dependent manner and has been shown to be a post-transcriptional mechanism, as spermine does not affect the steady-state mRNA levels for certain cytokines but reduces the levels of cell-associated and secreted cytokine proteins[1][5].
Suppression of the NLRP3 Inflammasome Pathway
A critical mechanism underlying spermine's anti-inflammatory action is its ability to suppress the activation of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome.[6] In models of high glucose/oxidized LDL-induced injury in macrophages, spermine pretreatment was found to significantly reduce the expression of NLRP3, cleaved caspase-1, and the mature form of IL-1β.[6] This effect is linked to spermine's antioxidant properties, which are mediated through the activation of the Nrf2 signaling pathway.[6] By enhancing Nrf2 nuclear translocation, spermine boosts the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), which in turn reduces the reactive oxygen species (ROS) that are a known trigger for NLRP3 inflammasome activation.[6]
Modulation of NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. The related compound, spermidine (B129725), has been shown to attenuate inflammation by suppressing the translocation of the NF-κB p65 subunit into the nucleus in microglial cells.[7] While direct evidence for spermine is still emerging, the structural and functional similarities suggest a comparable mechanism. By inhibiting the phosphorylation of IκBα and p65, polyamines can prevent the activation of the NF-κB complex, thereby downregulating the expression of target genes like iNOS, COX-2, TNF-α, and IL-6.[7][8]
Comparative Analysis: Spermine vs. Other Polyamines
The anti-inflammatory effects of polyamines are not uniform. Experimental evidence indicates a differential activity among spermine, spermidine, and their precursor, putrescine.
-
Spermine vs. Spermidine and Putrescine: In a study examining cytokine production in mouse peritoneal macrophages, spermine, but not spermidine or putrescine, suppressed the production of IL-12 p40 in a concentration-dependent manner.[5] Interestingly, spermine was also found to augment the production of the anti-inflammatory cytokine IL-10, an effect not observed with the other polyamines.[5]
-
Spermidine's Role: While spermine shows potent activity, its precursor spermidine also possesses significant anti-inflammatory properties. Spermidine can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated microglial cells and attenuates the production of IL-6 and TNF-α.[7] It has also been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting spermine's efficacy in various experimental models.
Table 1: In Vitro Inhibition of Inflammatory Markers by Spermine
| Cell Type | Stimulus | Marker Measured | Spermine Conc. | Result | Reference |
| Human PBMCs | LPS (100 ng/ml) | TNF Release | ~20 µM | 50% inhibitory concentration (IC50) | [1] |
| Human PBMCs | LPS (100 ng/ml) | MIP-1α, MIP-1β, IL-6 | 35-100 µM | Up to 100% inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | IL-12 p40 | 0.3-3 µM | Concentration-dependent suppression | [5] |
| Mouse Peritoneal Macrophages | LPS | IL-10 | 0.3-3 µM | Augmented production | [5] |
| THP-1 Macrophages | HG/ox-LDL | NLRP3, Cleaved Casp-1 | 5 µM | Significantly reduced protein expression | [6] |
| THP-1 Macrophages | HG/ox-LDL | IL-1β (supernatant) | 5 µM | Significantly reduced levels | [6] |
| THP-1 Macrophages | HG/ox-LDL | ROS Production | 5 µM | Significantly reduced | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Spermine
| Animal Model | Inflammation Model | Spermine Administration | Outcome Measured | Result | Reference |
| Mouse | Carrageenan Footpad Edema | Local injection | Footpad swelling | 48% maximal inhibition of swelling | [1][4] |
| Rat | Carrageenan Paw Edema | Subcutaneous | Paw volume | Significant inhibition | [2] |
| Rat | Cotton Pellet Granuloma | Subcutaneous | Granuloma tissue weight | Significant inhibition (max among polyamines) | [2] |
| Neonatal Mouse | EV71 Infection | Intraperitoneal (100 µM) | Organ damage, GBP5/NLRP3 | Improved tissue injuries, down-regulated pathway | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to validate spermine's anti-inflammatory effects.
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol describes a typical experiment to assess the effect of spermine on cytokine production in LPS-stimulated macrophages.
-
Cell Culture: Culture THP-1 human monocytic cells or RAW 264.7 murine macrophages in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Group 1 (Control): Treat with vehicle (e.g., PBS).
-
Group 2 (LPS): Treat with LPS (100 ng/mL).
-
Group 3 (Spermine + LPS): Pre-treat with spermine (e.g., 5 µM) for 30-60 minutes, then add LPS (100 ng/mL).
-
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine protein measurement).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis via ELISA.
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them using RIPA buffer for subsequent Western blot or qPCR analysis.
-
-
Analysis:
-
ELISA: Measure the concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze protein levels of key signaling molecules (e.g., NLRP3, cleaved caspase-1, p-p65) in the cell lysates.[6]
-
qPCR: Analyze mRNA expression levels of inflammatory genes.[6]
-
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the in vivo model used to assess the acute anti-inflammatory effects of spermine.[1]
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Grouping: Divide mice into at least two groups: a vehicle control group and a spermine-treated group.
-
Inflammation Induction: Inject 20 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw of each mouse.
-
Treatment: Co-administer spermine (at desired doses, e.g., 10-100 µg) or vehicle (saline) with the carrageenan injection directly into the paw.[1]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at regular intervals post-injection (e.g., 1, 2, 4, 6, 24 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the spermine-treated group compared to the vehicle control group at each time point.
Conclusion
The experimental evidence strongly validates spermine as a potent anti-inflammatory agent. Its ability to suppress a wide range of pro-inflammatory cytokines, inhibit the NLRP3 inflammasome, and modulate key signaling pathways provides a multi-pronged approach to restraining inflammation.[1][3][6] Comparative studies indicate that spermine possesses a distinct and, in some contexts, more potent anti-inflammatory profile than other endogenous polyamines like spermidine and putrescine.[5] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of spermine in inflammatory diseases. Its role as an endogenous regulator of the immune response makes it a compelling candidate for the development of novel anti-inflammatory strategies.
References
- 1. rupress.org [rupress.org]
- 2. Polyamines: Potential anti-inflammatory agents and their possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine inhibits proinflammatory cytokine synthesis in human mononuclear cells: a counterregulatory mechanism that restrains the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermine Inhibits Proinflammatory Cytokine Synthesis in Human Mononuclear Cells: A Counterregulatory Mechanism that Restrains the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine differentially regulates the production of interleukin-12 p40 and interleukin-10 and suppresses the release of the T helper 1 cytokine interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Spermidine attenuates chondrocyte inflammation and cellular pyroptosis through the AhR/NF-κB axis and the NLRP3/caspase-1/GSDMD pathway [frontiersin.org]
- 9. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. [Spermine suppresses GBP5-mediated NLRP3 inflammasome activation in macrophages to relieve vital organ injuries in neonatal mice with enterovirus 71 infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Food-Derived Versus Synthetic Spermine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between food-derived and synthetic spermine is a critical decision that can impact experimental outcomes and their interpretation. This guide provides a comprehensive comparison of these two sources, summarizing the available data, theoretical arguments, and key experimental protocols to facilitate informed decisions in research and development.
A pivotal point to underscore is the current absence of direct, peer-reviewed quantitative studies comparing the pharmacokinetic and pharmacodynamic profiles of food-derived versus synthetic spermine.[1] Consequently, this guide aims to bridge that gap by consolidating existing non-comparative data, theoretical considerations, and relevant experimental methodologies.
Section 1: Comparative Overview
The primary distinction between food-derived and synthetic spermine lies in their molecular context.[1] Food-derived spermine is part of a complex matrix that includes other polyamines like spermidine (B129725) and putrescine, which proponents argue leads to synergistic effects and enhanced bioavailability.[2][3] Conversely, synthetic spermine offers high purity and consistent dosing, which are paramount for the accuracy and reproducibility of controlled scientific studies.[1][4]
Theoretical Arguments
| Feature | Food-Derived Spermine | Synthetic Spermine |
| Composition | Exists within a "food matrix" containing other polyamines (spermidine, putrescine) and nutrients that may act synergistically.[2][3] | Highly purified compound, free from the variability inherent in natural sources.[1] |
| Bioavailability | The "polyamine salvage pathway," a natural recycling loop, may be enhanced by the presence of co-occurring polyamines, potentially improving bioavailability.[1][2] Interaction with gut microbiota is also suggested to play a role in its metabolism and absorption.[1][2][3] | Offers precise and consistent dosing, crucial for dose-response studies.[1] However, the lack of natural co-factors might reduce its bioavailability compared to food-derived sources.[2] |
| Safety | Has a long history of human consumption as part of a normal diet, suggesting a strong safety profile.[2][3] | Long-term safety in humans has not been as extensively tested in clinical trials as food-derived sources.[1][2] High doses could pose risks.[2] |
| Purity & Consistency | The concentration of spermine can vary significantly based on the food source, ripeness, storage, and processing.[1] | Offers high purity and batch-to-batch consistency, ensuring reliable and reproducible experimental conditions.[4] |
Quantitative Data
Direct comparative data on bioavailability (e.g., Cmax, Tmax, AUC), bioactivity, and safety (e.g., LD50, NOAEL) are not available in the peer-reviewed literature. The following tables summarize available, non-comparative quantitative information.
Table 1: Spermine and Spermidine Content in Selected Food Sources [1]
| Food Source | Spermine (mg/kg) | Spermidine (mg/kg) |
| Wheat Germ | 151 | 243 |
| Soybeans (dried) | 143 | 207 |
| Cheddar Cheese (aged >1 year) | 35 | 199 |
| Mushrooms (Shiitake) | Data not consistently available | 89 |
| Data compiled from various sources. Values can vary significantly. |
Table 2: In Vitro Cytotoxicity Data (Synthetic Polyamines)
| Compound | IC50 (24h, human intestinal cells) | Notes |
| Spermine | 0.6 g/L | Concentrations are above those typically found in food.[1][5] |
| Spermidine | 3.3 g/L | Spermine was found to be more cytotoxic than spermidine in this model.[1][5] |
Section 2: Experimental Protocols
To facilitate research that can directly compare the two forms of spermine, this section provides detailed methodologies for key experiments.
Protocol 1: Quantification of Spermine in Biological Samples by HPLC
This protocol is crucial for pharmacokinetic studies to determine the bioavailability of spermine from different sources.
Methodology:
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.[1]
-
To 100 µL of plasma, add an internal standard (e.g., 1,6-diaminohexane).[1]
-
Precipitate proteins by adding 100 µL of 10% perchloric acid (HClO₄).[1]
-
Vortex and incubate on ice, then centrifuge at 15,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.[1]
-
-
Derivatization:
-
Extraction:
-
Extract the benzoylated polyamines with diethyl ether.[1]
-
Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
Experimental workflow for HPLC analysis of polyamines.
Protocol 2: Assessment of Cell Proliferation (MTT Assay)
This protocol can be used to compare the effects of food-derived and synthetic spermine on cell growth.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., human fibroblasts, intestinal cells) in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of food-derived spermine extract or synthetic spermine for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 3: Analysis of Signaling Pathway Activation (Western Blotting)
This protocol allows for the investigation of how different spermine sources affect specific cellular signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins in a signaling pathway (e.g., phosphorylated forms of signaling molecules).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Section 3: Spermine Signaling Pathways
Spermine is a signaling molecule involved in various cellular processes, including immune response and stress defense.[8][9]
Spermine Signaling in Plant Defense
In plants, spermine plays a role in the defense reaction against pathogens.[8][10][11] The oxidative degradation of spermine by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂) and enhances Ca²⁺ influx, which activates downstream defense pathways.[8][11]
Simplified spermine signaling pathway in plant defense.
Spermine and Immune Signaling in Mammals
Recent research has identified spermine as a metabolic brake for Janus kinase (JAK) signaling.[12] Spermine can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing cytokine-mediated signaling, which has implications for autoimmune diseases.[12] Additionally, spermine has been shown to regulate immune and signal transduction pathways in the context of diabetic cardiomyopathy, potentially by adjusting the expression of genes related to these pathways.[9]
Spermine's inhibitory effect on the JAK signaling pathway.
Section 4: Future Research Directions
The current body of evidence, largely based on theoretical arguments and non-comparative data, highlights a significant need for direct, head-to-head studies. Future research should focus on:
-
Comparative Pharmacokinetic Studies: In vivo studies in animal models and humans are necessary to determine and compare the bioavailability of food-derived and synthetic spermine.[1]
-
Quantitative Bioactivity Assays: In vitro and in vivo experiments are needed to compare the dose-dependent effects of both forms on cellular processes like autophagy and specific signaling pathways.[1]
-
Comprehensive Safety and Toxicology Studies: Comparative in vivo studies are required to establish and compare the safety profiles, including the No-Observed-Adverse-Effect Level (NOAEL) and potential long-term effects, of synthetic spermine against its food-derived counterpart.[1]
Such research will be invaluable for the scientific and drug development communities to fully harness the therapeutic potential of spermine.
References
- 1. benchchem.com [benchchem.com]
- 2. oxfordhealthspan.com [oxfordhealthspan.com]
- 3. oxfordhealthspan.com [oxfordhealthspan.com]
- 4. traveleradvisor.net [traveleradvisor.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermine's Specificity as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endogenous polyamine spermine has been investigated for its role as a modulator of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in neurotransmission, synaptic plasticity, and neurotoxicity. However, the specificity and direct inhibitory action of spermine on nNOS remain subjects of scientific debate. This guide provides a comprehensive comparison of spermine's effects on nNOS with other nitric oxide synthase (NOS) isoforms and alternative inhibitors, supported by available experimental data.
Executive Summary
Conflicting evidence exists regarding the direct inhibitory effect of spermine on nNOS. While early research suggested direct inhibition, subsequent studies have indicated an indirect mechanism of action, particularly for the inducible NOS (iNOS) isoform, which is dependent on serum factors and the activity of polyamine oxidase. To date, there is a conspicuous absence of robust quantitative data, such as IC50 or Ki values, for the direct inhibition of any NOS isoform by spermine. This guide presents the existing evidence, clarifies the ongoing debate, and provides a comparative overview with well-characterized nNOS inhibitors.
Spermine and nNOS Inhibition: A Tale of Conflicting Evidence
The initial proposition of spermine as a direct nNOS inhibitor came from a 1994 study by Hu et al. Their research on cytosolic preparations of rat cerebellum demonstrated that spermine, along with other polyamines, inhibited the conversion of [3H]L-arginine to [3H]L-citrulline, a measure of NOS activity. The study reported a rank order of potency for this inhibition: spermine > spermidine (B129725) > putrescine.[1][2]
However, a subsequent study in 1996 by Galea et al. investigating the effects of the related polyamine agmatine (B1664431) on NOS isoforms reported that "structurally related polyamines did not inhibit NOS activity". This has led to a significant contradiction in the field. Further complicating the picture, research by Szabo et al. (1994) and others has suggested that spermine's inhibitory effect on iNOS is not a direct enzymatic inhibition but rather an inhibition of the induction of the iNOS enzyme, a process that requires the presence of serum and is mediated by the products of polyamine oxidation.[3][4]
This suggests that the observed reduction in NO production in some experimental systems may not be due to spermine directly binding to and inhibiting the nNOS enzyme, but rather through more complex, indirect pathways that may vary between NOS isoforms.
Comparative Analysis with Other nNOS Inhibitors
To provide context for spermine's potential role, it is useful to compare it with established nNOS inhibitors. These inhibitors are broadly classified based on their selectivity for nNOS over the other main NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).
Data Presentation: Comparison of nNOS Inhibitors
| Inhibitor | Type | Mechanism of Action | Potency (nNOS) | Selectivity (nNOS vs. eNOS/iNOS) |
| Spermine | Endogenous Polyamine | Disputed: Potentially weak direct competitive inhibitor of nNOS; Indirect inhibitor of iNOS induction. | No quantitative data (IC50/Ki) available for direct inhibition. | Unknown due to lack of quantitative data. |
| L-NAME (Nω-nitro-L-arginine methyl ester) | Non-selective | Competitive inhibitor of all NOS isoforms (prodrug for L-NNA). | High (Ki in the nanomolar range for L-NNA). | Non-selective. |
| 7-Nitroindazole (B13768) (7-NI) | Selective | Competitive inhibitor. | Moderate (IC50 in the sub-micromolar to micromolar range). | Shows preference for nNOS and eNOS over iNOS in vitro. |
| Agmatine | Endogenous Polyamine | Competitive inhibitor. | Low (Ki ≈ 660 µM for nNOS). | Shows some preference for iNOS and nNOS over eNOS. |
Summary of Key Findings on Spermine's Effect on NOS Isoforms
| Study | Key Finding | NOS Isoform(s) | Proposed Mechanism |
| Hu et al. (1994)[1][2] | Spermine inhibits NOS activity. | nNOS | Direct enzymatic inhibition. |
| Galea et al. (1996) | "Structurally related polyamines" (implying spermine) did not inhibit NOS activity. | nNOS, eNOS, iNOS | Lack of direct inhibition. |
| Szabo et al. (1994)[3] | Spermine inhibits the induction of iNOS, requiring a serum factor. | iNOS | Indirect, via inhibition of enzyme induction. |
| Zhang et al. (1997) | Spermine's inhibition of iNOS induction is dependent on polyamine oxidase. | iNOS | Indirect, mediated by polyamine oxidation products. |
Experimental Protocols
Understanding the methodologies used in the key studies is crucial for interpreting the conflicting results.
NOS Activity Assay (Citrulline Assay)
This assay is a standard method for measuring NOS activity and was employed in the study by Hu et al. (1994).
-
Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The amount of radiolabeled L-citrulline produced is proportional to the NOS activity.
-
Protocol Outline:
-
Enzyme Preparation: A cytosolic fraction containing nNOS is prepared from tissue homogenates (e.g., rat cerebellum).
-
Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing L-[3H]arginine, NADPH (a necessary cofactor), and calmodulin (a calcium-binding protein that activates nNOS).
-
Inhibition Study: Different concentrations of the potential inhibitor (e.g., spermine) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[3H]arginine using ion-exchange chromatography.
-
Quantification: The radioactivity of the L-citrulline fraction is measured using liquid scintillation counting to determine the enzyme activity.
-
iNOS Induction Assay
This method was central to the findings of Szabo et al. (1994) and investigates the effect of a compound on the expression of the iNOS enzyme.
-
Principle: This assay measures the amount of nitrite (B80452) (a stable breakdown product of NO) in the culture medium of cells stimulated to produce iNOS.
-
Protocol Outline:
-
Cell Culture: Macrophage cell lines (e.g., J774.2) are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of iNOS.
-
Inhibitor Treatment: The cells are treated with the potential inhibitor (e.g., spermine) at various concentrations, either before, during, or after stimulation.
-
Incubation: The cells are incubated for a prolonged period (e.g., 24-48 hours) to allow for iNOS expression and NO production.
-
Nitrite Measurement: The concentration of nitrite in the cell culture supernatant is measured using the Griess assay, a colorimetric method. A reduction in nitrite levels in the presence of the inhibitor suggests an inhibition of iNOS induction or activity.
-
Signaling Pathways and Experimental Workflows
nNOS Signaling Pathway
Caption: A diagram of the nNOS signaling pathway and the disputed inhibitory role of spermine.
Experimental Workflow for Comparing nNOS Inhibitors
Caption: A generalized workflow for the in vitro comparison of nNOS inhibitors.
Conclusion
The role of spermine as a specific nNOS inhibitor is not well-established and is surrounded by conflicting experimental evidence. While one study suggests direct enzymatic inhibition of nNOS, others point towards an indirect mechanism of action, particularly for iNOS, or a lack of direct effect altogether. The absence of quantitative data on the direct inhibitory potency (IC50 or Ki values) of spermine on any of the NOS isoforms makes it challenging to definitively classify it as a specific nNOS inhibitor.
For researchers in drug development, relying on spermine as a specific nNOS inhibitor would be premature. Instead, well-characterized inhibitors with known potency and selectivity profiles, such as 7-nitroindazole for selective nNOS inhibition or L-NAME for non-selective NOS inhibition, remain the preferred tools for pharmacological studies. Further research is required to elucidate the precise molecular interactions between spermine and the different NOS isoforms to resolve the existing controversies and to determine if spermine or its analogs could be viable therapeutic agents targeting NO signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition by spermine of the induction of nitric oxide synthase in J774.2 macrophages: requirement of a serum factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Spermine and Spermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine and spermidine (B129725) are ubiquitous, naturally occurring polyamines that are fundamentally involved in a multitude of critical cellular processes. As polycations, they interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating cell growth, proliferation, differentiation, and apoptosis.[1][2][3] Structurally, they are closely related, with spermidine (a triamine) serving as the direct precursor to spermine (a tetraamine).[4][5] Despite this close relationship, emerging evidence highlights distinct functional differences in their mechanisms of action and biological potency. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development.
Structural and Biosynthetic Differences
The biosynthesis of both polyamines originates from the amino acid ornithine. Ornithine is decarboxylated to form putrescine, which is then converted to spermidine by spermidine synthase. Spermine is subsequently synthesized from spermidine by spermine synthase.[6][7] This hierarchical pathway underscores that all spermine is derived from spermidine, making their relative concentrations a key regulatory point in cellular metabolism.
References
- 1. Spermine and spermidine reversed age-related cardiac deterioration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermine and Spermidine: Impact on Aging and Longevity [spermidinepure.com]
- 3. biosynth.com [biosynth.com]
- 4. oriherb.com [oriherb.com]
- 5. oxfordhealthspan.com [oxfordhealthspan.com]
- 6. Spermine - Wikipedia [en.wikipedia.org]
- 7. SMPDB [smpdb.ca]
A Comparative Guide to the Cardioprotective Effects of Spermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of spermine, a naturally occurring polyamine, against established therapeutic agents. It includes a summary of quantitative experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development in cardiovascular disease therapeutics.
Comparative Analysis of Cardioprotective Effects
Spermine has demonstrated significant cardioprotective effects in preclinical models of cardiac injury, including ischemia-reperfusion (I/R) injury and heart failure. Its efficacy is attributed to its multifaceted mechanisms of action, primarily the induction of autophagy, reduction of oxidative stress, and inhibition of apoptosis. The following tables present a summary of quantitative data comparing the effects of spermine and its precursor spermidine (B129725) with standard-of-care cardiovascular drugs.
Table 1: Comparison of Effects on Cardiac Function and Infarct Size Following Myocardial Infarction (MI)
| Treatment Group | Ejection Fraction (EF%) | Fractional Shortening (FS%) | Infarct Size (%) | Animal Model | Reference |
| Sham | 75.2 ± 5.6 | 38.9 ± 4.2 | N/A | Rat (LAD Ligation) | |
| MI (Control) | 45.8 ± 6.1 | 21.3 ± 3.5 | 42.1 ± 5.3 | Rat (LAD Ligation) | |
| MI + Spermidine | 60.3 ± 5.9 | 30.1 ± 4.0 | 28.7 ± 4.1 | Rat (LAD Ligation) | |
| MI + Captopril | 58.9 ± 6.3 | 28.7 ± 3.8 | Not Reported | Human (Post-MI) | |
| MI + Losartan | 55.2 ± 7.2 | Not Reported | Not Reported | Human (Post-MI) | |
| I/R + Metoprolol | Improved vs. Control | Not Reported | 18.0 ± 3.0 | Mouse (I/R) |
*p < 0.05 vs. MI (Control) or as reported in the study. Data from different studies are presented for comparison and were not obtained from head-to-head trials.
Table 2: Comparison of Effects on Cellular Markers of Cardioprotection
| Treatment Group | Apoptotic Cardiomyocytes (%) | Oxidative Stress (MDA levels) | Autophagy Markers (LC3-II/LC3-I ratio) | Model | Reference |
| Control | 1.2 ± 0.3 | Baseline | Baseline | Rat Cardiomyocytes | |
| Ischemia-Reperfusion (I/R) | 35.4 ± 4.1 | Increased vs. Control | Baseline | Rat Cardiomyocytes | |
| I/R + Spermine | 12.7 ± 2.5 | Reduced vs. I/R | Increased vs. I/R | Rat Cardiomyocytes | |
| Aging (24 months) | 15.2 ± 2.1 | Not Reported | Not Reported | Rat Heart | |
| Aging + Spermine | 6.8 ± 1.5 | Not Reported | Not Reported | Rat Heart | |
| I/R + Metoprolol | Not Reported | Reduced vs. I/R* | Not Reported | Guinea Pig Heart |
*p < 0.05 vs. respective control group.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the validation of spermine's cardioprotective effects.
Animal Model of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation
This model is used to induce myocardial infarction and subsequent heart failure in rodents to study the effects of therapeutic interventions.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-4%) and intubated for mechanical ventilation.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture (e.g., 8-0 nylon).
-
Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Drug Administration: Spermine or spermidine can be administered via intraperitoneal injection or orally in drinking water, with treatment initiated before or after LAD ligation, depending on the study design.
-
Post-operative Care: Analgesics are administered post-surgery to manage pain. Animals are monitored for recovery and signs of distress.
Ex Vivo Model of Ischemia-Reperfusion Injury: Langendorff Perfused Heart
This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.
-
Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rats, guinea pigs) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup:
-
The aorta is cannulated and connected to a Langendorff apparatus.
-
The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes).
-
-
Drug Administration: Spermine or other compounds are added to the perfusion buffer before ischemia or at the onset of reperfusion.
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Heart tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
-
Staining Procedure:
-
Permeabilization: Sections are treated with proteinase K to allow enzyme access.
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., TMR-red-dUTP), is applied to the sections. The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Nuclei are counterstained with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.
-
-
Imaging and Quantification:
-
Sections are visualized using fluorescence microscopy.
-
The percentage of TUNEL-positive (apoptotic) nuclei is quantified relative to the total number of nuclei.
-
Assessment of Autophagy: Western Blotting for LC3 and p62
Western blotting is used to quantify the levels of key proteins involved in the autophagy pathway.
-
Protein Extraction: Protein lysates are prepared from heart tissue or isolated cardiomyocytes.
-
SDS-PAGE and Transfer:
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for autophagy markers:
-
LC3: Detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
p62/SQSTM1: A protein that is degraded during autophagy. A decrease in p62 levels suggests increased autophagic flux.
-
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of spermine are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways of spermine-mediated cardioprotection.
Caption: Experimental workflow for validating spermine's cardioprotective
A Comparative Guide to Spermine and Spermidine as Non-Specific Inhibitors of In Vitro Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polyamines spermine and spermidine (B129725) as non-specific inhibitors of in vitro hematopoiesis. Their performance is contrasted with alternative inhibitory compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of hematotoxicity studies.
Introduction to Polyamines and Hematopoiesis
Polyamines, including spermine and spermidine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. However, at supraphysiological concentrations, they can exert inhibitory effects. In the context of hematopoiesis, the process of blood cell formation, spermine and spermidine have been identified as non-specific inhibitors, affecting the proliferation and differentiation of various hematopoietic progenitor cells.[1] This has been particularly noted in conditions such as chronic renal failure, where elevated serum levels of spermine are associated with anemia.[2][3] Understanding the inhibitory characteristics of these polyamines is crucial for researchers studying hematopoiesis and for professionals in drug development assessing potential hematotoxicity.
Comparative Inhibitory Effects on Hematopoiesis
Spermine and its precursor spermidine inhibit the in vitro growth of mouse and human erythroid (CFU-E and BFU-E), granulocyte-macrophage (CFU-GM), and megakaryocyte (CFU-Meg) colonies in a dose-dependent and non-specific manner.[1] The inhibitory concentrations for these polyamines are detailed below, alongside other compounds known to non-specifically inhibit hematopoiesis.
Quantitative Comparison of Inhibitory Concentrations
| Compound | Target Cell Type/Assay | Inhibitory Concentration (IC50/Effective Dose) | Source |
| Spermine | Mouse CFU-E | ~10⁻⁵ M (Estimated from dose-response curve) | [1] |
| Mouse BFU-E | ~10⁻⁵ M (Estimated from dose-response curve) | [1] | |
| Mouse CFU-GM | ~10⁻⁵ M (Estimated from dose-response curve) | [1] | |
| Mouse CFU-Meg | ~10⁻⁵ M (Estimated from dose-response curve) | [1] | |
| Human Fibroblasts (as a proxy for proliferation) | 2.0 x 10⁻⁶ M (ID50) | ||
| Spermidine | Mouse CFU-E | >10⁻⁵ M (Less potent than spermine) | [1] |
| Mouse BFU-E | >10⁻⁵ M (Less potent than spermine) | [1] | |
| Mouse CFU-GM | >10⁻⁵ M (Less potent than spermine) | [1] | |
| Mouse CFU-Meg | >10⁻⁵ M (Less potent than spermine) | [1] | |
| Human Fibroblasts (as a proxy for proliferation) | 4.4 x 10⁻⁶ M (ID50) | ||
| DFMO (Eflornithine) | Neuroblastoma Cell Lines | IC50 values range from 3.0 mM to 25.8 mM | |
| Camptothecin (Topoisomerase I Inhibitor) | Various Cancer Cell Lines | IC50 values in the nanomolar to micromolar range | |
| Teniposide (Topoisomerase II Inhibitor) | Various Cancer Cell Lines | IC50 values in the micromolar range |
Note: IC50 values for spermine and spermidine on hematopoietic cells are estimated from published dose-response curves as explicit values were not provided in the primary literature. The fibroblast data provides a general reference for their anti-proliferative effects.
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematotoxicity Testing
This protocol outlines the key steps to assess the inhibitory effects of spermine, spermidine, and other compounds on hematopoietic progenitor cells.
a. Preparation of Bone Marrow Cells:
-
Isolate bone marrow cells from human or mouse femurs and tibias under sterile conditions.
-
Create a single-cell suspension by flushing the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Perform a red blood cell lysis if necessary.
-
Determine the total viable cell count using a hemocytometer and trypan blue exclusion.
b. Preparation of Inhibitors:
-
Prepare stock solutions of spermine, spermidine, and other test compounds in a suitable solvent (e.g., sterile water or DMSO).
-
Make serial dilutions of the stock solutions to achieve the desired final concentrations in the culture medium.
c. Plating and Culture:
-
Prepare the methylcellulose-based culture medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of specific progenitor lineages (e.g., EPO for erythroid, GM-CSF/IL-3 for myeloid).
-
Add the bone marrow cell suspension and the various concentrations of the inhibitors to the methylcellulose (B11928114) medium.
-
Vortex the tubes to ensure thorough mixing.
-
Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, depending on the colony type being assayed.
d. Colony Counting and Analysis:
-
Following incubation, identify and count the colonies under an inverted microscope based on their morphology.
-
Express the results as the number of colonies per number of cells plated.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of colony formation) from the dose-response curve.
Flow Cytometry for Hematopoietic Progenitor Cell Analysis
Flow cytometry can be used to analyze the effect of inhibitors on specific hematopoietic stem and progenitor cell (HSPC) populations.
a. Cell Preparation and Staining:
-
After treatment with inhibitors in a liquid culture system, harvest the cells.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers that define different HSPC populations (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ for mouse hematopoietic stem and multipotent progenitors).
-
Include a viability dye to exclude dead cells from the analysis.
b. Flow Cytometry Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the populations of interest based on the expression of the specific markers.
-
Quantify the absolute number or frequency of the different HSPC populations in the control and inhibitor-treated samples.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Hematotoxicity Testing
Caption: Workflow for assessing in vitro hematotoxicity using the Colony-Forming Unit (CFU) assay.
Polyamine Biosynthesis Pathway and the Action of DFMO
Caption: The polyamine biosynthesis pathway and the inhibitory action of DFMO on Ornithine Decarboxylase (ODC).
Conceptual Pathway of Hematopoietic Inhibition by Exogenous Polyamines
Caption: Conceptual overview of the non-specific inhibition of hematopoiesis by exogenous spermine and spermidine.
Discussion and Conclusion
Spermine and spermidine are effective, non-specific inhibitors of in vitro hematopoiesis. Their inhibitory effects are dose-dependent and impact multiple hematopoietic lineages. For researchers investigating the regulation of hematopoiesis or screening compounds for hematotoxicity, understanding the baseline inhibitory potential of naturally occurring polyamines is essential.
The provided data and protocols offer a framework for comparing the inhibitory effects of spermine and spermidine with other compounds. The use of a standardized CFU assay is critical for generating reproducible and comparable data. Furthermore, exploring alternatives such as DFMO, which targets the polyamine synthesis pathway rather than acting as an exogenous inhibitor, can provide valuable insights into the role of polyamines in hematopoiesis. Recent studies suggest that inhibiting polyamine synthesis may, under certain conditions, help maintain the potential of hematopoietic stem cells ex vivo, presenting a nuanced perspective on the role of this pathway in blood cell development.[4][5][6]
References
- 1. Spermine and spermidine are non-specific inhibitors of in vitro hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of spermine as an inhibitor of erythropoiesis in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine induced suppression of erythropoiesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH regulates hematopoietic stem cell potential via polyamines | EMBO Reports [link.springer.com]
- 5. pH regulates hematopoietic stem cell potential via polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Spermine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemicals like spermine, a corrosive substance that can cause severe skin burns and eye damage, is a critical component of laboratory safety and regulatory compliance.[1][2][3] Adhering to established disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to handle spermine with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of spermine waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][4]
In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE, including a respirator if necessary.[1] The spilled material should be swept up or vacuumed without creating dust and placed into a suitable, closed, and clearly labeled container for disposal.[1][4] The spill site should be thoroughly washed after the material has been collected.[1] It is crucial to prevent spermine from entering drains or waterways.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of spermine and its contaminated materials involves a licensed professional waste disposal service.[1][4] This ensures that all federal, state, and local environmental regulations are met.[1]
Step 1: Waste Collection and Segregation
-
Collect waste spermine, including any surplus or non-recyclable solutions, in its original container if possible, or in a compatible, tightly sealed, and clearly labeled waste container.[4][5]
-
Do not mix spermine waste with other waste streams to avoid potentially hazardous reactions.[4][5]
-
Contaminated materials, such as gloves, filter papers, and weighing boats, should be collected separately in designated containers.[6]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the name "Spermine."
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, nitrates, nitrites, and nitric acid.[2][7][8]
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor to arrange for pickup and disposal.[1][4]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for spermine to ensure they have all the necessary information for safe handling and transport.[1]
Alternative Disposal Considerations (to be performed by licensed professionals):
-
Incineration: One approved method of disposal is to dissolve or mix the spermine with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Neutralization: Another option is treatment at an approved facility, which may involve mixing or slurrying the material in water and neutralizing it with a suitable dilute acid.[7]
Quantitative Data for Disposal
While specific quantitative limits for spermine disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and transportation information.
| Parameter | Value/Instruction | Source |
| UN Number | 3259 | [1][3] |
| Proper Shipping Name | AMINES, SOLID, CORROSIVE, N.O.S. (Spermine) or POLYAMINES, SOLID, CORROSIVE, N.O.S. | [1][3] |
| Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | II | [1] |
| Container Filling Limit | Do not overfill containers; liquid waste containers should be filled to no more than 90% capacity. | [6] |
Experimental Protocol: In-Lab Neutralization (For Small Spills - Proceed with Extreme Caution)
This procedure is only for small quantities of diluted spermine solutions and should only be performed by trained personnel in a chemical fume hood with appropriate PPE. For larger quantities or solid spermine, professional disposal is mandatory.
Objective: To neutralize a small spill of a dilute spermine solution before final disposal.
Materials:
-
Dilute spermine solution (waste)
-
Dilute hydrochloric acid (HCl) or other suitable inorganic acid
-
pH indicator strips or a calibrated pH meter
-
Large beaker or container (at least 10 times the volume of the spill)
-
Stir bar and stir plate
-
Copious amounts of water
Methodology:
-
Carefully transfer the spilled dilute spermine solution into a large beaker.
-
Further dilute the solution with a large volume of cold water (at least a 10-fold dilution) to help dissipate heat generated during neutralization.[9]
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly add a dilute inorganic acid (e.g., 1M HCl) to the spermine solution. Caution: Heat will be generated. Add the acid dropwise to control the reaction rate and temperature.[9]
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding acid until the pH of the solution is between 5 and 9.[9]
-
Allow the neutralized solution to cool to room temperature.
-
Once neutralized and cooled, the solution may be flushed down the sanitary sewer with at least 20 parts water, provided this is in accordance with your institution's and local regulations.[9] Note: Some regulations prohibit the sewer disposal of any amount of certain chemicals, including amines.[9] Always check your local rules first.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of spermine waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of spermine waste.
References
- 1. slitech-amines.com [slitech-amines.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. youtube.com [youtube.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Spermine
Essential Safety and Handling Guide for Spermine
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of spermine in a laboratory environment. Adherence to these guidelines is essential for minimizing risks to researchers, scientists, and drug development professionals.
Hazard Summary
Spermine is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is harmful if inhaled, swallowed, or absorbed through the skin and is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical and must be based on the specific laboratory task being performed. The following table summarizes the minimum PPE requirements for handling spermine.
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Chemical safety goggles or safety glasses with unperforated side shields.[4] | Chemical-resistant nitrile or neoprene gloves.[5] Inspect before use and use proper removal technique.[6] | Standard laboratory coat. | Not required if handled exclusively within a certified chemical fume hood.[1] |
| Weighing/Aliquoting (Outside Fume Hood) | Tightly fitting safety goggles and a face shield.[4][6] | Two pairs of chemical-resistant (chemotherapy-grade) gloves.[7] | A disposable, long-sleeved gown with knit cuffs.[7] | NIOSH-approved respirator for dusts and mists.[1][4] |
| Handling Bulk Quantities / Risk of Splash | Chemical goggles and a full face shield (minimum 8 inches).[4] | Heavy rubber gloves.[1] | A complete suit protecting against chemicals.[6] | NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[1] |
| Accidental Spill Cleanup | Chemical goggles and a full face shield.[4] | Heavy rubber gloves.[1] | Impervious clothing and rubber boots.[1][8] | A self-contained breathing apparatus (SCBA) is required.[1] |
Protocols for Safe Handling and Disposal
The following protocols provide a step-by-step guide for managing spermine throughout its lifecycle in the laboratory, from receipt to disposal.
Pre-Handling and Preparation Protocol
-
Designate Area : All work with spermine should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1][9]
-
Assemble Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available before handling the chemical.
-
Verify Equipment : Check that the chemical fume hood and any other ventilation equipment are functioning correctly.[5] Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Review Safety Data Sheet (SDS) : Always review the spermine-specific SDS before beginning work.[1][2][3][4]
Handling and Experimental Protocol
-
Don PPE : Put on all required PPE as specified in the table above. For routine handling, this includes a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Container Handling : Handle and open containers with care to avoid generating dust or aerosols.[2] Keep containers securely sealed when not in use.[4]
-
Solution Preparation : When preparing solutions, always add spermine to the water slowly; NEVER add water to spermine to avoid a violent reaction.[4]
-
General Hygiene : Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]
-
Clothing : Launder contaminated clothing separately before reuse.[4] If clothing is heavily soiled, it should be disposed of as hazardous waste.[6]
Spill Management Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.[1]
-
Don PPE : Wear the appropriate PPE for spill cleanup, including an SCBA, heavy rubber gloves, rubber boots, and a chemical-resistant suit.[1]
-
Contain and Clean :
-
Use dry cleanup procedures and avoid generating dust.[4]
-
Cover the spill with an inert absorbent material like sand or silica (B1680970) gel.[8]
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a suitable, closed, and clearly labeled container for disposal.[1][4]
-
Do not allow the product to enter drains.[1]
-
-
Decontaminate : After the spilled material is collected, decontaminate the area by flushing it with water.[4] Collect the contaminated water for proper disposal.[2]
Waste Disposal Protocol
-
Containerization : Collect all spermine waste, including contaminated solids (e.g., pipette tips, gloves, absorbent pads), in a dedicated, compatible, and clearly labeled hazardous waste container.[10][11]
-
Segregation : Do not mix spermine waste with incompatible materials.[10] Keep containers of incompatible waste physically separated.[10]
-
Storage : Keep waste containers tightly closed except when adding waste.[10] Store them in a cool, dry, well-ventilated area, away from heat or ignition sources.[4]
-
Disposal : Dispose of all spermine waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][10]
Visual Guides and Workflows
Hierarchy of Controls for Spermine Exposure
This diagram illustrates the most effective sequence of controls to mitigate hazards associated with spermine, from elimination (most effective) to personal protective equipment (least effective).
Workflow for Safe Spermine Handling
This workflow provides a procedural, step-by-step guide for researchers to follow when working with spermine in a laboratory setting.
References
- 1. slitech-amines.com [slitech-amines.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. timuraya.com [timuraya.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. cs-nri.com [cs-nri.com]
- 9. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. smu.ca [smu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
